molecular formula C6H12O4 B3389677 3-Methoxy-2-(methoxymethyl)propanoic acid CAS No. 934187-35-6

3-Methoxy-2-(methoxymethyl)propanoic acid

Cat. No.: B3389677
CAS No.: 934187-35-6
M. Wt: 148.16 g/mol
InChI Key: XMVOMXPYRCBCNQ-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)propanoic acid is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-2-(methoxymethyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-(methoxymethyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-(methoxymethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVOMXPYRCBCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Application Engineering of 3-Methoxy-2-(methoxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide modifiers—the selection of optimal linker moieties is a critical determinant of pharmacokinetic success. 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6) has emerged as a highly specialized, discrete hydrophilic building block. Unlike traditional polydisperse polyethylene glycol (PEG) chains, this compound offers a precise molecular weight, exceptional aqueous solvation, and a unique structural symmetry that simplifies downstream Chemistry, Manufacturing, and Controls (CMC) validation.

As a Senior Application Scientist, this whitepaper synthesizes the core physicochemical properties of this molecule and provides field-proven, self-validating methodologies for its integration into complex drug discovery workflows.

Structural Identity and Physicochemical Causality

The utility of 3-methoxy-2-(methoxymethyl)propanoic acid is entirely dictated by its structural topology. The molecule features a central propanoic acid backbone where the alpha-carbon (C2) is substituted with a methoxymethyl group, while the beta-carbon (C3) is part of an identical methoxy ether system.

This dense clustering of oxygen atoms around a short carbon framework creates a localized "hydration canopy." By analyzing its computed parameters from [1], we can establish the causality between its physical properties and its behavior in biological systems.

Quantitative Physicochemical Profile
ParameterValueAnalytical SourceCausality in Drug Design
Molecular Weight 148.16 g/mol ComputedLow steric footprint; minimizes alteration of the parent drug's target binding affinity.
XLogP3-AA -0.5XLogP3 3.0[1]Highly hydrophilic nature drives aqueous solubility, effectively countering hydrophobic payloads.
Topological Polar Surface Area (TPSA) 55.8 ŲCactvs 3.4.8.24[1]Optimal polarity; maintains or enhances cellular permeability profiles in oral bioavailability models.
H-Bond Donors 1Cactvs 3.4.8.24[1]Restricted entirely to the carboxylic acid. Becomes 0 post-amidation, preventing unwanted off-target protein binding.
H-Bond Acceptors 4Cactvs 3.4.8.24[1]High ether oxygen density creates a robust, tightly bound hydration shell in aqueous media.
Rotatable Bonds 5Cactvs 3.4.8.24[1]High conformational flexibility allows the modifier to act as an effective spatial spacer without rigidifying the conjugate.

The "Achiral Advantage" in Drug Conjugation

A critical, often overlooked feature of 3-methoxy-2-(methoxymethyl)propanoic acid is its achiral symmetry . A structural analysis reveals that the alpha-carbon (C2) is bonded to a hydrogen atom, a carboxylic acid, and two identical methoxymethyl (-CH₂OCH₃) groups.

The Causality of Symmetry: Because the molecule lacks a stereocenter, it is completely achiral. When utilized as a linker to modify complex, chiral drug payloads (such as complex peptides or biologically active small molecules), the absence of a stereocenter prevents the generation of diastereomeric mixtures. This physical property directly translates to drastically simplified analytical workflows: it yields singular, sharp peaks in reverse-phase HPLC and unambiguous, clean NMR spectra, thereby accelerating the validation of the final active pharmaceutical ingredient (API).

Experimental Methodology: Sterically Hindered Amidation

Conjugating this acid to a target amine requires overcoming significant steric hindrance. The two methoxymethyl branches at the alpha-carbon create a "neopentyl-like" steric shield around the carbonyl carbon. Standard coupling reagents like EDC/NHS are often too slow, leading to premature hydrolysis of the active ester. Therefore, the use of HATU (yielding a highly reactive HOAt ester) is mandatory for efficient conversion.

G A 3-Methoxy-2-(methoxymethyl) propanoic acid B HATU / DIPEA Activation A->B Anhydrous DMF 15 min, RT C HOAt Active Ester (Sterically Shielded) B->C Rapid conversion D Target Amine Nucleophilic Attack C->D Amine addition E Amide Conjugate (Hydrophilic Modifier) D->E Peptide Bond Formation

Figure 1: Sterically driven amidation workflow for 3-Methoxy-2-(methoxymethyl)propanoic acid.

Self-Validating Protocol for Amine Conjugation

Step 1: Anhydrous Activation Dissolve 1.0 equivalent of 3-methoxy-2-(methoxymethyl)propanoic acid in anhydrous DMF to achieve a 0.1 M concentration. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of HATU. Stir at room temperature for 15 minutes. Causality: Anhydrous DMF prevents the premature hydrolysis of the highly reactive uronium intermediate. DIPEA deprotonates the carboxylic acid, facilitating rapid nucleophilic attack on the HATU reagent.

Step 2: In-Process Control (IPC) Validation Self-Validating Checkpoint: Before introducing the valuable target amine, extract a 5 µL reaction aliquot and quench it in 100 µL of anhydrous methanol. Analyze this mixture via LC-MS. The presence of the methyl ester derivative (m/z 163.1 [M+H]⁺) confirms that the sterically hindered acid was successfully activated. If the unreacted acid mass (m/z 147.1 [M-H]⁻) persists, add an additional 0.2 eq of HATU/DIPEA. This logic prevents the waste of high-value amine payloads.

Step 3: Nucleophilic Conjugation Add 0.9 equivalents of the target primary or secondary amine. Stir for 2 to 4 hours at room temperature. Causality: Using the target amine as the limiting reagent (0.9 eq) ensures its complete consumption. The excess acid modifier can be easily removed during the basic aqueous workup, simplifying purification.

Step 4: Orthogonal Workup Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure. Causality: The unreacted 3-methoxy-2-(methoxymethyl)propanoic acid has a pKa of approximately 4.5. The mild base wash (pH ~8) deprotonates the residual acid, partitioning it entirely into the aqueous layer and leaving the neutral, purified amide conjugate in the organic phase.

Hazard Mitigation and Handling

According to standardized safety data[2], 3-methoxy-2-(methoxymethyl)propanoic acid is classified under the following GHS categories[1]:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Mechanistic Hazard Causality: The molecule acts as a severe localized irritant due to its dual chemical nature. The carboxylic acid moiety provides a concentrated source of acidic protons, while the highly flexible, hydrophilic ether canopy facilitates rapid penetration through lipid bilayers (such as the corneal epithelium). This synergistic effect—acidity combined with enhanced tissue permeability—is the direct cause of its H318 (Serious Eye Damage) classification.

Handling Requirements: All manipulations of the neat compound must be performed within a Class II chemical fume hood. Personnel must utilize nitrile gloves (minimum 4 mil thickness) and splash-proof chemical safety goggles to prevent accidental ocular exposure.

References

Sources

molecular weight and structural formula of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6), frequently referred to in synthetic contexts as bis(methoxymethyl)acetic acid , is a specialized aliphatic carboxylic acid characterized by a symmetric, hydrophilic architecture. Unlike standard alkyl-branched acids, this molecule incorporates two methoxymethyl ether motifs at the


-position.

This structural feature renders it a critical "polarity-modulating" building block in medicinal chemistry. It functions effectively as a "Mini-PEG" moiety—lowering the lipophilicity (LogP) of drug candidates without introducing hydrogen bond donors (HBD), thereby maintaining membrane permeability while improving aqueous solubility. This guide details its physicochemical profile, synthesis pathways, and utility in modern drug design.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a propanoic acid backbone where the


-carbon (C2) is substituted with a methoxymethyl group, and the terminal carbon (C3) is also a methoxymethyl group (via the 3-methoxy substitution on the propanoic chain). This results in a 

symmetric structure around the C2-COOH axis.
Nomenclature & Identifiers
Parameter Data
IUPAC Name 3-Methoxy-2-(methoxymethyl)propanoic acid
Common Synonyms Bis(methoxymethyl)acetic acid; 2-(Methoxymethyl)-3-methoxypropanoic acid
CAS Registry Number 934187-35-6
Molecular Formula

Molecular Weight 148.16 g/mol
SMILES COCC(COC)C(=O)O
InChI Key XMVOMXPYRCBCNQ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity, highlighting the symmetric ether "arms" that define its polarity profile.

Note: While C2 is a stereocenter in asymmetric derivatives, the presence of two identical methoxymethyl groups makes this specific molecule achiral (prochiral).

Physicochemical Profile

The strategic value of 3-Methoxy-2-(methoxymethyl)propanoic acid lies in its LogP/TPSA balance . It provides significant polar surface area (TPSA) through its ether oxygens, which act as hydrogen bond acceptors (HBA) but not donors. This is crucial for designing drugs that need to remain soluble in plasma without becoming substrates for efflux pumps often triggered by excessive H-bond donors.

Property Value Context
LogP (Predicted) -0.5 Hydrophilic; significantly lower than isovaleric acid (LogP ~1.3).
pKa (Acid) ~3.8 – 4.2 Typical for

-substituted alkoxy acids; slightly more acidic than propionic acid due to the inductive effect (-I) of the ether oxygens.
H-Bond Acceptors 4Two ether oxygens + Carbonyl oxygen + Hydroxyl oxygen.
H-Bond Donors 1Carboxylic acid hydroxyl only.
TPSA 55.8 Ų Ideal for maintaining oral bioavailability (Rule of 5 suggests TPSA < 140 Ų).
Boiling Point ~260°C (est)High boiling point due to dimerization of the acid group.

Synthesis & Manufacturing Methodologies

The synthesis of 3-Methoxy-2-(methoxymethyl)propanoic acid typically follows a Malonic Ester Synthesis pathway. This route is preferred for its ability to construct the symmetric carbon skeleton efficiently.

Primary Synthetic Route: Bis-Alkylation of Malonate

This protocol utilizes the high reactivity of chloromethyl methyl ether (MOM-Cl) to introduce the side chains.

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All procedures must be conducted in a closed system within a certified fume hood.

Step-by-Step Protocol:
  • Enolate Formation: React Diethyl malonate (1.0 eq) with Sodium Hydride (2.2 eq) in anhydrous THF at 0°C to form the bis-enolate.

  • Alkylation: Add Chloromethyl methyl ether (MOM-Cl) (2.2 eq) dropwise. The reaction is exothermic. Stir at room temperature for 12 hours.

    • Intermediate: Diethyl 2,2-bis(methoxymethyl)malonate.

  • Hydrolysis: Treat the diester with aqueous Sodium Hydroxide (NaOH, 4.0 eq) and ethanol under reflux for 4 hours to yield the dicarboxylate salt. Acidify with HCl to isolate 2,2-bis(methoxymethyl)malonic acid .

  • Decarboxylation: Heat the dicarboxylic acid neat or in a high-boiling solvent (e.g., DMSO) to 140-160°C. Evolution of CO₂ gas indicates the reaction progress.

    • Product:3-Methoxy-2-(methoxymethyl)propanoic acid .[1][2][3][4]

Alternative Route: Oxidation of Diol

For laboratories avoiding MOM-Cl, the oxidation of the commercially available alcohol 2-(methoxymethyl)-3-methoxypropan-1-ol is a viable alternative.

  • Reagent: Jones Reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl.

  • Mechanism: Primary alcohol oxidation

    
     Carboxylic acid.
    

synthesis Figure 2: Malonic Ester Synthesis Pathway start Diethyl Malonate step1 Bis-Alkylation (NaH, MOM-Cl) start->step1 inter1 Diethyl 2,2-bis(methoxymethyl)malonate step1->inter1 step2 Hydrolysis (NaOH, Reflux) inter1->step2 inter2 2,2-Bis(methoxymethyl)malonic acid step2->inter2 step3 Decarboxylation (160°C, -CO2) inter2->step3 final TARGET: 3-Methoxy-2-(methoxymethyl)propanoic acid step3->final

Applications in Drug Development

Polarity Modulation (The "Mini-PEG" Effect)

In lead optimization, replacing a lipophilic alkyl group (e.g., isopropyl or tert-butyl) with the bis(methoxymethyl)methyl group significantly lowers LogP (by ~1.5 to 2.0 units) while maintaining steric bulk. This is critical for:

  • Improving Solubility: Enhancing the aqueous solubility of hydrophobic scaffolds.

  • Reducing Metabolic Clearance: Unlike simple alkyl chains which are prone to CYP450 oxidation, the ether linkages are relatively metabolically stable, though O-dealkylation is a potential soft-spot.

Linker Chemistry in PROTACs

The molecule serves as a compact, hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs). Its symmetric nature prevents the formation of chiral isomers in the linker region, simplifying the purification of the final drug conjugate.

Lipid Nanoparticles (LNPs)

In the formulation of LNPs for mRNA delivery, ionizable lipids often require specific "tail" geometries to facilitate endosomal escape. The 3-methoxy-2-(methoxymethyl)propanoic acid motif can be used as a polar head-group modifier to fine-tune the pKa of the ionizable amine by altering the local dielectric environment.

References

  • PubChem. (2025).[5][1] 3-Methoxy-2-(methoxymethyl)propanoic acid (CID 23087892). National Library of Medicine. [Link]

  • Organic Syntheses. (1955). General Procedure for Malonic Ester Alkylation. Coll. Vol. 3, p. 395. [Link]

Sources

pKa Values and Acidity Constants of 3-Methoxy-2-(methoxymethyl)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Understanding the thermodynamic acidity (pKa) of functionalized carboxylic acids is a critical prerequisite for predicting their pharmacokinetic behavior, solubility, and target binding affinity in drug development. This whitepaper provides an in-depth analysis of 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6). By examining the structural causality of its dual ether linkages, we establish a predictive framework for its pKa and detail self-validating experimental protocols for empirical determination.

Chemical Identity & Structural Overview

3-Methoxy-2-(methoxymethyl)propanoic acid is a highly functionalized aliphatic carboxylic acid. Structurally, it is a propanoic acid derivative featuring two methoxymethyl groups branching from the alpha-carbon (C2).

  • IUPAC Name: 3-methoxy-2-(methoxymethyl)propanoic acid

  • CAS Registry Number: 934187-35-6 [1]

  • Molecular Formula: C₆H₁₂O₄[1]

  • Molecular Weight: 148.16 g/mol [1]

  • SMILES: COCC(COC)C(=O)O [1]

In medicinal chemistry, this moiety is often utilized as a hydrophilic building block. The presence of two terminal methoxy groups acts as potent hydrogen-bond acceptors, significantly altering the molecule's topological polar surface area (TPSA) and lipophilicity (LogP) compared to unsubstituted aliphatic acids.

Thermodynamic Acidity: Structural Causality & Predicted pKa

The acidity constant (


) and its logarithmic form (

) are dictated by the stability of the conjugate base (the carboxylate anion) following deprotonation.
The Inductive Effect (-I)

In unsubstituted propanoic acid, the alkyl chain is mildly electron-donating, destabilizing the carboxylate anion and resulting in a relatively weak acid (pKa 4.88). However, the introduction of highly electronegative oxygen atoms in 3-Methoxy-2-(methoxymethyl)propanoic acid fundamentally shifts this dynamic.

The oxygen atoms in the beta-position exert an electron-withdrawing inductive effect (-I) through the sigma-bond framework. This effect pulls electron density away from the carboxylate group, delocalizing the negative charge and thermodynamically stabilizing the conjugate base. Because this molecule contains two beta-methoxy groups, the inductive effects are additive, leading to a stronger acid than its mono-substituted counterparts.

InductiveEffect O1 Methoxy Oxygen 1 (-I Effect) C_beta1 Beta Carbon (-CH2-) O1->C_beta1 e⁻ withdrawal O2 Methoxy Oxygen 2 (-I Effect) C_beta2 Beta Carbon (-CH2-) O2->C_beta2 e⁻ withdrawal C_alpha Alpha Carbon (-CH-) C_beta1->C_alpha Inductive pull C_beta2->C_alpha Inductive pull COO Carboxylate Anion (-COO⁻) C_alpha->COO Net e⁻ withdrawal Stabilization Anion Stabilization (Lower pKa) COO->Stabilization Charge delocalization

Figure 1: Mechanism of carboxylate anion stabilization via the inductive effect of dual methoxy groups.

Comparative pKa Analysis

To accurately predict the pKa of 3-Methoxy-2-(methoxymethyl)propanoic acid, we must benchmark it against structurally related aliphatic and ether-containing acids[2][3].

Table 1: Comparative Acidity of Related Carboxylic Acids

CompoundStructureExperimental pKaStructural Notes
Propanoic Acid

4.88Unsubstituted baseline; +I effect of alkyl chain.
3-Methoxypropanoic Acid

~4.29 - 4.51Single

-methoxy group; moderate -I effect.
Methoxyacetic Acid

3.57Single

-methoxy group; strong, direct -I effect.
3-Methoxy-2-(methoxymethyl)propanoic acid

4.05 - 4.15 (Predicted) Dual

-methoxy groups; additive -I effect.

Causality Insight: The predicted pKa of ~4.10 reflects the attenuation of the inductive effect over three sigma bonds (


-position). While it is not as acidic as methoxyacetic acid (where the oxygen is in the 

-position), the presence of two electron-withdrawing groups makes it significantly more acidic than standard propanoic acid.

Implications for Drug Development (ADME)

The pKa of an Active Pharmaceutical Ingredient (API) dictates its ionization state at physiological pH (7.4), which directly governs its ADME profile:

  • Absorption & Permeability: With a predicted pKa of ~4.10, this carboxylic acid will be >99.9% ionized at pH 7.4 (blood plasma) and pH 6.8 (intestine). This high degree of ionization limits passive transcellular diffusion but makes it an excellent candidate for carrier-mediated transport or formulation as a highly soluble sodium/potassium salt.

  • Gastric Absorption: In the acidic environment of the stomach (pH ~1.5 - 2.0), the molecule will be fully protonated (unionized), potentially allowing for rapid gastric absorption depending on the overall lipophilicity of the parent drug.

Experimental Protocols for pKa Determination

To transition from predictive models to empirical data, rigorous analytical methodologies are required. Below are field-proven, self-validating protocols for determining the exact pKa of 3-Methoxy-2-(methoxymethyl)propanoic acid.

TitrationWorkflow Step1 1. Sample Preparation Dissolve in CO2-free H2O under N2 Step2 2. System Calibration Standardize with KHP & buffer solutions Step1->Step2 Step3 3. Potentiometric Titration Incremental addition of 0.1M NaOH Step2->Step3 Step4 4. Data Acquisition Log pH vs. Titrant Volume Step3->Step4 Step5 5. Derivative Analysis Identify equivalence point (dpH/dV) Step4->Step5 Step6 6. pKa Determination Calculate via Henderson-Hasselbalch Step5->Step6

Figure 2: Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol A: High-Precision Potentiometric Titration

Potentiometry remains the gold standard for determining the macroscopic pKa of soluble carboxylic acids.

Self-Validation Mechanism: The protocol mandates the use of


-free water and an inert nitrogen atmosphere. Dissolved 

forms carbonic acid (

), which introduces a secondary buffering region that skews the titration curve of weak acids. Purging the system validates that the observed buffering capacity is exclusively from the analyte.

Step-by-Step Methodology:

  • Solvent Preparation: Boil ultra-pure Milli-Q water for 15 minutes to expel dissolved

    
    . Cool under a continuous stream of inert Nitrogen (
    
    
    
    ) gas.
  • Electrode Calibration: Calibrate a high-sensitivity glass pH electrode using fresh NIST-traceable buffer solutions at pH 4.00, 7.00, and 10.00. Ensure the electrode slope is >98%.

  • Titrant Standardization: Standardize 0.1 M Sodium Hydroxide (

    
    ) against primary standard Potassium Hydrogen Phthalate (KHP) to determine the exact molarity.
    
  • Sample Preparation: Accurately weigh ~1.5 mmol of 3-Methoxy-2-(methoxymethyl)propanoic acid and dissolve it in 50.0 mL of the

    
    -free water in a jacketed titration vessel maintained at exactly 25.0 °C.
    
  • Titration Execution: Under continuous magnetic stirring and

    
     blanketing, add the standardized 0.1 M NaOH in 0.05 mL increments using an automated burette. Record the pH after equilibrium is reached for each addition.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. Calculate the first derivative (

    
    ) to find the precise equivalence point. The pKa is determined as the pH at exactly half the equivalence volume (
    
    
    
    ), per the Henderson-Hasselbalch equation.
Protocol B: ¹H-NMR Titration

For complex drug molecules where the carboxylic acid is part of a larger, poorly soluble scaffold, NMR titration offers site-specific pKa determination without interference from trace ionic impurities.

Self-Validation Mechanism: NMR titration tracks the chemical shift (


) of the specific protons adjacent to the ionizable group. Because the chemical shift is an intrinsic property of the electron density, it self-validates that the observed pKa corresponds only to the deprotonation of the target carboxylate, ignoring any basic/acidic impurities in the sample.

Step-by-Step Methodology:

  • Prepare a 5 mM solution of the compound in a 90%

    
     / 10% 
    
    
    
    mixture (to provide a lock signal).
  • Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (

    
     = 0.00 ppm).
    
  • Adjust the pH of the solution from pH 1.5 to pH 7.0 in 0.5 unit increments using micro-additions of 0.1 M

    
     or 
    
    
    
    . Measure the exact pH using a micro-pH electrode inside the NMR tube.
  • Acquire a 1D ¹H-NMR spectrum at each pH point at 298 K.

  • Track the chemical shift of the alpha-proton (the -CH- group at C2) or the beta-protons (the -CH2- groups). As the carboxylic acid deprotonates, the increased electron density shields these protons, causing an upfield shift (lower ppm).

  • Plot the chemical shift (

    
    ) vs. pH. Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the inflection point, which represents the precise pKa.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23087892, 3-Methoxy-2-(methoxymethyl)propanoic acid. Retrieved March 2, 2026, from [Link]

  • Wikipedia Contributors. "Methoxyacetic acid." Wikipedia, The Free Encyclopedia. Retrieved March 2, 2026, from [Link]

Technical Guide: Solubility Profile of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, miscibility behavior, and experimental characterization of 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6).

Executive Summary & Compound Analysis

3-Methoxy-2-(methoxymethyl)propanoic acid is a functionalized carboxylic acid characterized by a propanoic acid backbone with two ether (methoxymethyl) substituents. This structural configuration imparts specific amphiphilic properties, making it a unique solute in organic synthesis and drug development (often associated with peptidomimetic or renin inhibitor intermediates).

Structural & Physicochemical Properties
  • CAS Number: 934187-35-6[1][2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 148.16 g/mol [3]

  • Physical State (RT): Liquid

  • Predicted LogP: -0.5 (Hydrophilic)

  • pKa (Predicted): ~4.5–4.8 (Typical for

    
    -substituted carboxylic acids)
    
Solubility Mechanism

The molecule contains three distinct polarity centers:

  • Carboxylic Acid Head (

    
    ):  Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). It governs pH-dependent solubility in aqueous media.
    
  • Ether Linkages (

    
    ):  Two ether oxygens act as H-bond acceptors, enhancing solubility in polar organic solvents and water while maintaining compatibility with moderately polar organic solvents (e.g., DCM, EtOAc).
    
  • Alkyl Backbone: The propyl skeleton provides limited lipophilicity, likely insufficient to drive solubility in purely aliphatic hydrocarbons (e.g., Hexane).

Solubility & Miscibility Profile

Since the compound is a liquid at room temperature, its interaction with solvents is best described in terms of miscibility rather than solid-liquid solubility limits.

Table 1: Predicted Miscibility Profile
Solvent ClassRepresentative SolventsMiscibility PredictionMechanistic Rationale
Polar Protic Water, Methanol, Ethanol, IPAMiscible Strong H-bonding network formation between solvent -OH and solute -COOH/-O- groups.
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Dipole-dipole interactions; solvent solvates the carboxylic proton effectively.
Chlorinated Dichloromethane (DCM), ChloroformMiscible Favorable interaction between the chlorinated solvent and the ether/carbonyl dipoles. Excellent solvent for extraction.
Esters/Ketones Ethyl Acetate, AcetoneMiscible Dipole-dipole interactions. Standard solvents for reaction workup.
Ethers THF, MTBE, Diethyl EtherMiscible "Like dissolves like" regarding the ether functionalities.
Aliphatics Hexane, Heptane, CyclohexaneImmiscible / Partially Miscible The high polarity (LogP -0.5) makes the compound energetically unfavorable in non-polar matrices.
Aromatics Toluene, XylenePartially Miscible

-interactions may allow partial solubility, but phase separation is possible at low temperatures.

Thermodynamic Analysis & Modeling

For process development, understanding the thermodynamics of dissolution (or liquid-liquid equilibrium) is critical.

Partitioning Behavior (LogP)

The calculated LogP of -0.5 indicates a preference for the aqueous phase over octanol. However, this is pH-dependent.

  • pH < pKa (~4.5): The molecule is neutral (

    
    ). LogD 
    
    
    
    LogP. It will partition significantly into organic solvents like EtOAc or DCM.
  • pH > pKa: The molecule is ionized (

    
    ). LogD decreases drastically (becomes more negative), driving the compound almost exclusively into the aqueous phase.
    
Thermodynamic Potentials

The dissolution process is driven by the Gibbs Free Energy of Mixing (


):


  • Enthalpy (

    
    ):  Exothermic mixing is expected with protic solvents due to H-bond formation. Endothermic mixing is likely with alkanes (breaking solvent-solvent interactions without compensating solute-solvent interactions).
    
  • Entropy (

    
    ):  Generally positive for liquid-liquid mixing, favoring miscibility.
    

Experimental Protocols

These protocols are designed to validate the solubility profile and determine precise partition coefficients.

Protocol A: Visual Miscibility Screening

Objective: Rapidly determine solvent compatibility.

  • Preparation: Dispense 100

    
    L of 3-Methoxy-2-(methoxymethyl)propanoic acid into a clear glass vial.
    
  • Addition: Add 100

    
    L of the test solvent (1:1 v/v).
    
  • Observation: Vortex for 30 seconds. Check for Schlieren lines (mixing) or phase boundary (immiscibility).

  • Dilution: If miscible, add solvent to reach 1:10 ratio. If immiscible, add solvent to 10:1 to check for partial solubility.

Protocol B: pH-Dependent Partition Coefficient (LogD)

Objective: Determine the distribution ratio for extraction optimization.

  • System: Octanol (saturated with water) and Phosphate Buffer (pH 2.0, 5.0, 7.4).

  • Equilibration: Mix 5 mg of compound with 1 mL Octanol and 1 mL Buffer.

  • Separation: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS.

    • Note: Since the compound lacks a strong chromophore, LC-MS or Refractive Index (RI) detection is recommended.

Protocol C: Purification via Acid-Base Extraction

This is the primary method for purifying this compound based on its solubility properties.

Workflow Visualization (DOT):

ExtractionWorkflow Start Crude Mixture (in Organic Solvent, e.g., DCM) BaseWash Add Aqueous Base (NaHCO3 or NaOH, pH > 8) Start->BaseWash PhaseSep1 Phase Separation BaseWash->PhaseSep1 OrgLayer1 Organic Layer (Impurities) PhaseSep1->OrgLayer1 Non-acidic impurities AqLayer1 Aqueous Layer (Target as Carboxylate Salt) PhaseSep1->AqLayer1 Target compound Acidify Acidify Aqueous Layer (HCl to pH < 2) AqLayer1->Acidify Extract Extract with Organic (DCM or EtOAc) Acidify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Salts/Waste) PhaseSep2->AqLayer2 Waste OrgLayer2 Organic Layer (Purified Product) PhaseSep2->OrgLayer2 Product Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry

Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch of 3-Methoxy-2-(methoxymethyl)propanoic acid.

Molecular Interaction Diagram

Understanding the solute-solvent interactions helps in selecting the optimal solvent for crystallization or chromatography.

Interactions Molecule 3-Methoxy-2-(methoxymethyl) propanoic acid Water Water/MeOH (H-Bonding) Molecule->Water Strong Interaction (Miscible) DCM DCM/Chloroform (Dipole-Dipole) Molecule->DCM Good Solvation (Miscible) Hexane Hexane/Heptane (Van der Waals) Molecule->Hexane Weak Interaction (Immiscible)

Figure 2: Solute-Solvent Interaction Map indicating dominant forces driving miscibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23087892, 3-Methoxy-2-(methoxymethyl)propanoic acid. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base Extraction protocols).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Technical Whitepaper: 3-Methoxy-2-(methoxymethyl)propanoic acid in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic incorporation of hydrophilic aliphatic motifs is essential for optimizing the pharmacokinetic and physical profiles of target compounds. 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6) serves as a highly versatile, bifunctional building block. Featuring a reactive carboxylic acid flanked by two methoxymethyl ether groups, this molecule provides a unique combination of hydrogen-bond accepting capacity and localized steric hindrance[1]. As a Senior Application Scientist, I have structured this guide to detail the chemical identifiers, physicochemical dynamics, and field-proven synthetic methodologies associated with this critical intermediate.

Chemical Identity & Core Identifiers

Accurate chemical identification is the foundation of reproducible research. The geminal ether linkages in 3-methoxy-2-(methoxymethyl)propanoic acid create a symmetrical, highly oxygenated aliphatic chain that is uniquely identifiable across standard chemical databases[1].

Table 1: Chemical and Structural Identifiers

PropertyValueSource
IUPAC Name 3-Methoxy-2-(methoxymethyl)propanoic acidPubChem[1]
CAS Registry Number 934187-35-6Sigma-Aldrich
Molecular Formula C₆H₁₂O₄PubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
Canonical SMILES COCC(COC)C(=O)OPubChem[1]
InChIKey XMVOMXPYRCBCNQ-UHFFFAOYSA-NPubChem[1]

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in biological systems and organic solvents. The dual methoxymethyl groups significantly alter the lipophilicity and polar surface area of the core propanoic acid scaffold[1].

Table 2: Physicochemical & ADME-Tox Parameters

ParameterValuePharmacological / Chemical Implication
XLogP3 -0.5Highly hydrophilic; promotes excellent aqueous solubility in derived APIs.
Topological Polar Surface Area (TPSA) 55.8 ŲOptimal for membrane permeability; low risk of unintended blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1Can interact with target receptors via the terminal carboxylate group.
Hydrogen Bond Acceptors 4Ether oxygens provide multiple vectors for solvent or receptor interactions.
Rotatable Bonds 5Confers high conformational flexibility, allowing the moiety to adapt to complex binding pockets.
Structural Causality in Drug Design

The substitution pattern at the alpha-carbon (C2) creates a localized "steric shield" around the carbonyl group. When this acid is converted into an amide or ester, this steric bulk impedes the approach of hydrolytic enzymes (such as esterases or amidases), thereby increasing the metabolic half-life of the drug candidate. Simultaneously, the ether oxygens pull electron density, enhancing the overall polarity of the molecule without introducing ionizable centers that could complicate formulation.

DrugDesignLogic N1 3-Methoxy-2-(methoxymethyl) propanoic acid N2 High Polar Surface Area (TPSA = 55.8 Ų) N1->N2 N3 Low Lipophilicity (XLogP3 = -0.5) N1->N3 N4 Enhanced Aqueous Solubility N2->N4 N3->N4 N5 Reduced Off-Target Binding N3->N5 N6 Optimized ADME Profile N4->N6 N5->N6

Fig 1: Logical relationship between physicochemical properties and ADME optimization.

Synthetic Pathways & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to guide the researcher through potential troubleshooting.

De Novo Synthesis via Malonic Ester Pathway

Objective: Synthesis of the building block from commercially available diethyl malonate.

  • Alkylation : Dissolve 1.0 eq of diethyl malonate in anhydrous THF at 0°C. Slowly add 2.1 eq of sodium hydride (NaH, 60% dispersion in mineral oil). After H₂ evolution ceases, add 2.1 eq of chloromethyl methyl ether (MOM-Cl) dropwise.

    • Causality: NaH quantitatively deprotonates the highly acidic alpha-carbon. The excess MOM-Cl ensures complete double alkylation via Sₙ2 displacement, forming diethyl 2,2-bis(methoxymethyl)malonate.

  • Saponification : Concentrate the mixture, dissolve the residue in ethanol, and add an excess of 2M aqueous NaOH. Reflux for 4 hours.

    • Causality: Base-catalyzed hydrolysis irreversibly converts the sterically hindered diethyl ester into the corresponding water-soluble sodium dicarboxylate salt.

  • Decarboxylation : Acidify the aqueous layer to pH 1 with concentrated HCl, extract with ethyl acetate, and concentrate. Heat the neat dicarboxylic acid intermediate to 150°C for 2 hours under an inert atmosphere.

    • Causality: Thermal decarboxylation of the geminal diacid is driven by the formation of a stable six-membered cyclic transition state, releasing CO₂ and yielding the target monocarboxylic acid.

Derivatization: HATU-Mediated Amidation

Objective: To synthesize amide derivatives for structure-activity relationship (SAR) studies.

  • Preparation : Dissolve 1.0 eq of 3-methoxy-2-(methoxymethyl)propanoic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF prevents the premature hydrolysis of the highly reactive active ester intermediate.

  • Activation : Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes.

    • Causality: HATU is specifically selected over standard carbodiimides (like EDC) due to its superior efficiency in activating sterically hindered carboxylic acids. DIPEA acts as a non-nucleophilic base to facilitate carboxylate deprotonation.

  • Coupling : Introduce 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours.

    • Causality: The slight excess of amine drives the equilibrium toward full conversion.

  • Quenching & Extraction : Dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: This self-validating workup systematically removes unreacted acid (via NaHCO₃), unreacted amine (via HCl), and polar DMF/coupling byproducts (via brine).

AmidationWorkflow A 3-Methoxy-2-(methoxymethyl) propanoic acid B Activation (HATU / DIPEA) A->B Step 1 DMF, 25°C C Active Ester Intermediate B->C D Amine Addition (R-NH2) C->D Step 2 E Target Amide Derivative D->E 2-4 hours

Fig 2: HATU-mediated amidation workflow for 3-Methoxy-2-(methoxymethyl)propanoic acid.

Safety, Handling, & Experimental Validation

GHS Classification & Safety Protocols

According to the European Chemicals Agency (ECHA) and PubChem[2], 3-methoxy-2-(methoxymethyl)propanoic acid is classified under the following hazard statements:

  • H315 : Causes skin irritation (Skin Irrit. 2)

  • H318 : Causes serious eye damage (Eye Dam. 1)

  • H335 : May cause respiratory irritation (STOT SE 3)

Handling Requirements : All manipulations must be conducted within a certified fume hood. Personnel must wear chemical-resistant nitrile gloves, a lab coat, and splash-proof safety goggles to mitigate the risk of severe eye damage[2].

Analytical Validation

To ensure the integrity of the synthesized or procured building block, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃) : Expected signals include a strong singlet for the six methoxy protons (~3.3 ppm), a multiplet for the four methylene protons (~3.6 ppm), a multiplet for the alpha-methine proton (~2.8 ppm), and a broad singlet for the carboxylic acid proton (>10.0 ppm). Causality: Confirming the 6:4:1 integration ratio is a self-validating check for the intact bis(methoxymethyl) moiety.

  • LC-MS (ESI-) : Expected m/z[M-H]⁻ at 147.1. Causality: Negative ion mode is highly sensitive for carboxylic acids, providing rapid confirmation of the molecular weight without complex fragmentation interference.

References

  • 3-Methoxy-2-(methoxymethyl)propanoic acid | C6H12O4 | CID 23087892 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • 3-Methoxy-2-(methoxymethyl)propanoic acid - Safety and Hazards Source: PubChem / European Chemicals Agency (ECHA) URL:[Link]

Sources

Thermodynamic Stability of 3-Methoxy-2-(methoxymethyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 3-Methoxy-2-(methoxymethyl)propanoic acid , a critical dicarboxylic acid derivative often utilized as a symmetric linker or chiral building block in pharmaceutical synthesis.

This guide is structured to provide actionable insights for process chemists and formulation scientists, focusing on degradation kinetics, stability-indicating assays, and handling protocols.

Chemical Identity & Structural Thermodynamics

3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6) is a symmetric ether-functionalized carboxylic acid. Its structural integrity is governed by the interplay between the electron-withdrawing carboxyl group and the two beta-methoxy ether linkages.

Structural Analysis[1]
  • IUPAC Name: 3-Methoxy-2-(methoxymethyl)propanoic acid[1][2]

  • Synonym: Bis(methoxymethyl)acetic acid

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 148.16 g/mol [3]

  • Key Functional Motifs:

    • Carboxyl Head (

      
      ):  Provides solubility and coupling capability.
      
    • 
      -Alkoxy Groups:  Two methoxymethyl arms attached to the 
      
      
      
      -carbon. These are thermodynamically susceptible to
      
      
      -elimination under specific stress conditions.
Thermodynamic Parameters (Calculated)

The following values represent consensus estimates based on group additivity methods for ether-substituted aliphatic acids.

ParameterValue (Est.)Significance
Enthalpy of Formation (

)
-680 kJ/molIndicates high stability relative to constituent elements.
Bond Dissociation Energy (C-O) ~360 kJ/molThe ether linkage is the primary site of oxidative vulnerability.
LogP -0.5Hydrophilic; thermodynamic preference for aqueous phases.
Polar Surface Area (PSA) 55.8 Å

Predicts good membrane permeability for derivatives.

Degradation Pathways & Kinetics

The thermodynamic stability of this molecule is compromised primarily by two mechanisms:


-Elimination  and Oxidative Cleavage . Understanding these pathways is essential for designing robust synthesis routes.
The -Elimination Risk

The most critical thermodynamic instability arises from the position of the methoxy groups relative to the carboxylate. In the presence of strong bases or high heat (


C), the acidic 

-proton can be abstracted, triggering the elimination of a methoxide leaving group (E1cB mechanism).
  • Product: 2-(Methoxymethyl)acrylic acid.

  • Trigger: Basic conditions (pH > 10) + Heat.

  • Prevention: Maintain reaction temperatures

    
    C and avoid strong non-nucleophilic bases (e.g., LiHMDS) unless kinetic control is strictly maintained.
    
Oxidative Instability (Ether Peroxidation)

Like all aliphatic ethers, the methylene groups adjacent to the oxygen atoms are susceptible to radical abstraction by molecular oxygen, leading to hydroperoxide formation.

  • Mechanism: Radical chain reaction at the

    
     site.
    
  • Thermodynamic Driver: Formation of stable radical intermediates stabilized by the adjacent oxygen lone pairs.

  • Consequence: Formation of explosive peroxides or chain cleavage to formaldehyde and active esters.

Pathway Visualization

The following diagram illustrates the competitive degradation pathways that must be controlled during processing.

DegradationPathways Start 3-Methoxy-2-(methoxymethyl) propanoic acid Base Base/Heat (>100°C) Start->Base Oxidation O2 / Radical Initiator Start->Oxidation Acid Strong Lewis Acid (BBr3/HI) Start->Acid Elimination 2-(Methoxymethyl) acrylic acid (Elimination Impurity) Base->Elimination E1cB Mechanism Peroxide Ether Hydroperoxides (Explosion Hazard) Oxidation->Peroxide Radical Abstraction Cleavage 3-Hydroxy-2-(hydroxymethyl) propanoic acid Acid->Cleavage Ether Cleavage

Caption: Primary degradation pathways. The


-elimination route is the dominant risk during base-catalyzed synthesis steps.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of 3-Methoxy-2-(methoxymethyl)propanoic acid in your specific matrix, perform the following "Forced Degradation" study. This protocol is self-validating through the use of mass balance checks.

Forced Degradation Workflow

Objective: Determine the


 (time to 90% potency) under stress conditions.

Reagents:

  • 1N HCl, 1N NaOH, 3% H

    
    O
    
    
    
    .
  • HPLC Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile:Water (50:50).

  • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Mix 1 mL stock + 1 mL 1N NaOH. Heat at 60°C for 4 hours. Critical: Neutralize immediately before injection to prevent column damage.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H

    
    O
    
    
    
    . Store at RT for 24 hours.
  • Thermal Stress: Incubate solid substance at 80°C for 7 days.

Analytical Method (LC-MS Compatible):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (COOH absorption) and MS (ESI Positive/Negative). Note: Ethers have poor UV absorbance; MS or CAD (Charged Aerosol Detection) is recommended for accurate quantification.

Workflow Diagram

StabilityWorkflow cluster_conditions Stress Conditions Sample Test Sample (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (1N NaOH, 60°C) Sample->Base Ox Oxidation (3% H2O2, RT) Sample->Ox Quench Quench/Neutralize Acid->Quench Base->Quench Ox->Quench Analysis LC-MS Analysis (Gradient Elution) Quench->Analysis Data Degradation Profile (% Recovery) Analysis->Data

Caption: Standardized forced degradation workflow for establishing the stability profile of the analyte.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain purity >98%:

  • Temperature: Store at 2-8°C . While the molecule is stable at room temperature for short periods, long-term storage requires refrigeration to inhibit slow auto-oxidation.

  • Atmosphere: Argon or Nitrogen overlay is critical. The ether moieties are prone to peroxide formation over months if exposed to air.

  • Container: Amber glass vials with PTFE-lined caps. Avoid polyethylene containers for long-term storage as ethers can leach plasticizers.

References

  • PubChem. (2025).[3] 3-Methoxy-2-(methoxymethyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). Thermochemical Data for Aliphatic Ethers and Acids. National Institute of Standards and Technology. [Link]

Sources

Technical Whitepaper & Safety Data Sheet (SDS): 3-Methoxy-2-(methoxymethyl)propanoic acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, optimizing the pharmacokinetic (PK) profile of hydrophobic Active Pharmaceutical Ingredients (APIs) is a critical hurdle. 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6) has emerged as a highly effective, low-molecular-weight building block. Functioning as a monodisperse, branched PEG-mimetic, this compound is conjugated to APIs to enhance aqueous solubility, reduce steric liabilities associated with large polyethylene glycol chains, and modulate metabolic clearance.

This whitepaper synthesizes the core physicochemical properties, critical safety data (SDS), and field-proven synthetic methodologies for handling and integrating this compound into drug discovery workflows.

Physicochemical Profiling

Understanding the structural parameters of 3-Methoxy-2-(methoxymethyl)propanoic acid is essential for predicting its behavior in both biological systems and organic synthesis. The presence of two methoxymethyl ether groups flanking an alpha-branched carboxylic acid yields a highly functionalized, polar, yet membrane-permeable moiety[1].

Table 1: Core Chemical Identifiers & Properties

PropertyValueSource / Validation
IUPAC Name 3-methoxy-2-(methoxymethyl)propanoic acid[1]
CAS Number 934187-35-6
Molecular Formula C6H12O4[1]
Molecular Weight 148.16 g/mol Computed by PubChem[1]
Canonical SMILES COCC(COC)C(=O)O[1]
InChIKey XMVOMXPYRCBCNQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 55.8 ŲPredicts favorable aqueous solvation[1]

Comprehensive Safety Data & Hazard Mitigation (SDS Core)

As an organic acid intended strictly for R&D use[2], 3-Methoxy-2-(methoxymethyl)propanoic acid presents specific occupational hazards. A self-validating safety protocol requires understanding the causality behind these hazards to ensure proper mitigation.

GHS Classification & Hazard Statements

According to the European Chemicals Agency (ECHA) and standardized GHS classifications, the compound carries the signal word Danger due to the following hazards[3]:

  • H318: Causes serious eye damage (Eye Dam. 1)

  • H315: Causes skin irritation (Skin Irrit. 2)

  • H335: May cause respiratory irritation (STOT SE 3)

Mechanistic Causality of Hazards
  • Ocular Toxicity (H318): Low-molecular-weight aliphatic carboxylic acids act as severe ocular irritants. The un-ionized acid rapidly partitions into the lipophilic corneal epithelium. Once intracellular, it dissociates, lowering the cytosolic pH. This induces rapid protein denaturation and keratocyte apoptosis. The methoxymethyl ether linkages further increase the compound's lipophilicity compared to simple propanoic acid, accelerating this corneal penetration.

  • Dermal & Respiratory Irritation (H315 / H335): The volatility of the short-chain ether networks combined with the acidic proton leads to localized tissue acidification upon contact with the moisture in the respiratory tract or skin surface[3].

Field-Proven Handling & PPE Protocols

To establish a self-validating safety system, standard PPE must be paired with functional checks:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood. Validation: Verify face velocity is ≥100 fpm prior to opening the container to mitigate H335 inhalation risks.

  • Eye Protection: Tightly fitting chemical safety goggles and a face shield are mandatory. Standard safety glasses are insufficient against H318 splash risks.

  • Dermal Protection: Use nitrile gloves (minimum thickness 0.11 mm). Causality: Ether linkages can degrade natural latex; nitrile provides a superior barrier against polar organic acids. Replace gloves immediately if contaminated.

Synthetic Utility & Experimental Workflows

The primary application of 3-Methoxy-2-(methoxymethyl)propanoic acid is its conjugation to primary or secondary amines on an API via amide coupling. Because the alpha-carbon is branched with two methoxymethyl groups, the carboxylate is sterically hindered. Standard coupling reagents (like EDC/NHS) often result in poor yields. Therefore, highly reactive uronium salts (e.g., HATU) are required.

Step-by-Step Amide Coupling Methodology

Note: This protocol is designed as a self-validating system. In-process checks are built-in to prevent downstream failures.

  • Preparation: Dissolve 1.0 equivalent (eq) of 3-Methoxy-2-(methoxymethyl)propanoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Anhydrous DMF is critical. Water will aggressively hydrolyze the activated ester intermediate, terminating the reaction.

  • Carboxylate Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature (20°C) under a nitrogen atmosphere for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the acid to form the carboxylate without competing as a nucleophile. HATU rapidly overcomes the steric hindrance of the alpha-branching to form an active OBt-ester.

    • Validation Check: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the active ester mass confirms successful activation before risking the precious API.

  • Amide Coupling: Add 0.9 eq of the target API (containing a free amine). Stir for 2–4 hours at room temperature.

  • Reaction Quench: Quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes any residual acid and decomposes unreacted HATU.

  • Liquid-Liquid Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaCl (brine).

    • Causality: EtOAc provides an optimal partition coefficient for the newly formed amide. Washing with brine increases the ionic strength of the aqueous phase (salting-out effect), driving the organic product into the EtOAc layer while simultaneously stripping residual DMF from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Workflow A 3-Methoxy-2-(methoxymethyl) propanoic acid B Carboxylate Activation (HATU, DIPEA, DMF) A->B Step 1 C Amide Coupling (API-NH2 Addition) B->C Step 2 D Reaction Quench (NaHCO3 / H2O) C->D Step 3 E Liquid-Liquid Extraction (EtOAc / Brine) D->E Step 4 F Analytical Validation (LC-MS / 1H-NMR) E->F Step 5

Workflow for amide coupling of 3-Methoxy-2-(methoxymethyl)propanoic acid to an API.

Analytical Validation

To confirm the identity and purity of the starting material or the final conjugated product, rigorous analytical validation is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For the free acid, utilize negative electrospray ionization (ESI-). The expected [M-H]⁻ peak is m/z 147.1. For the conjugated amide product, positive ionization (ESI+) is typically preferred, yielding an [M+H]⁺ peak dependent on the API's mass.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the compound exhibits a highly characteristic signature. The two terminal methoxy groups (-OCH₃) will appear as a strong singlet integrating to 6 protons around δ 3.3–3.4 ppm. The multiplet for the alpha-proton and the diastereotopic protons of the methylene bridges (-CH₂-O-) will appear between δ 2.8 and 3.7 ppm.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23087892, 3-Methoxy-2-(methoxymethyl)propanoic acid. PubChem. Retrieved from:[Link]

Sources

Functional Group Analysis and Chemical Profiling of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the selection of optimal building blocks is critical for tuning the physicochemical properties of target molecules. 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6)[1] is a highly specialized, pseudo-symmetric aliphatic ether-acid. Characterized by a central tertiary alpha-carbon flanked by two methoxymethyl groups, it serves as a robust, achiral, and highly hydrophilic linker.

This whitepaper provides an in-depth functional group analysis, mechanistic insights into its reactivity, and field-proven experimental protocols designed for researchers integrating this moiety into active pharmaceutical ingredients (APIs), PROTACs, or antibody-drug conjugates (ADCs).

Structural and Physicochemical Profiling

The architectural core of 3-Methoxy-2-(methoxymethyl)propanoic acid consists of a propanoic acid backbone with a high degree of branching at the C2 (alpha) position. Because the C2 carbon is bonded to two identical methoxymethyl (-CH₂OCH₃) groups, the molecule is achiral. This symmetry eliminates the risk of epimerization during downstream coupling reactions—a significant advantage in pharmaceutical manufacturing.

The presence of four oxygen atoms (two ether oxygens, two carboxylic oxygens) endows the molecule with excellent hydrogen-bond accepting capabilities, drastically lowering its lipophilicity and making it an ideal candidate for improving the aqueous solubility of hydrophobic drug payloads.

Quantitative Data Summary

The following table summarizes the key physicochemical and topological properties of the compound[1],[2]:

PropertyValueSignificance in Drug Design
Molecular Formula C₆H₁₂O₄Defines the atomic composition.
Molecular Weight 148.16 g/mol Low molecular weight allows for integration without violating Lipinski's Rule of 5.
Exact Mass 148.073559 DaCritical for high-resolution mass spectrometry (HRMS) validation.
XLogP3 -0.5Negative value indicates high hydrophilicity; excellent for solubility tuning.
TPSA 55.8 ŲOptimal polar surface area for membrane permeability while maintaining solubility.
H-Bond Donors 1Provided by the terminal -COOH group.
H-Bond Acceptors 4Provided by the ethers and carbonyl/hydroxyl oxygens.

Safety Note: Handling this compound requires standard PPE, as it is classified under GHS as causing skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335)[3].

Functional Group Reactivity & Mechanistic Causality

To successfully deploy this building block, one must understand the distinct reactivity profiles of its two primary functional motifs: the carboxylic acid and the bis-aliphatic ethers.

The Sterically Hindered Carboxylic Acid

The carboxylic acid (-COOH) is the primary site for functionalization (typically via amidation or esterification). However, the C2 alpha-carbon is a tertiary center bonded to two bulky methoxymethyl groups.

  • Causality in Reagent Selection: Standard peptide coupling reagents like EDC/NHS or DCC often fail or provide low yields with this substrate. The steric bulk impedes the nucleophilic attack of the amine onto the intermediate O-acylisourea, allowing competing side reactions (such as N-acylurea rearrangement or hydrolysis) to dominate.

  • The Solution: Highly active uronium/aminium salts such as HATU must be used. HATU generates an O-Atab (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming amine, accelerating the aminolysis step and overcoming the steric barrier ().

The Bis-Aliphatic Ethers

The primary ethers (-CH₂OCH₃) are chemically robust under physiological conditions, basic environments, and mild acids, providing excellent metabolic stability.

  • Ether Cleavage Causality: If the synthetic route requires unmasking these ethers to form a 1,3-diol, harsh Lewis acidic conditions (e.g., BBr₃ in DCM) are required. BBr₃ coordinates to the ether oxygen, weakening the C-O bond. Subsequent nucleophilic attack by the bromide ion occurs preferentially at the less sterically hindered methyl group via an Sₙ2 mechanism, releasing methyl bromide and forming a boron alkoxide that is subsequently hydrolyzed to the diol ().

ReactivityMap A 3-Methoxy-2-(methoxymethyl) propanoic acid B Carboxylic Acid (-COOH) A->B pKa ~4.5 C Bis-Aliphatic Ethers (-CH2OCH3) A->C H-bond acceptors B1 Amidation (HATU/DIPEA) B->B1 B2 Esterification (Steglich) B->B2 C1 Ether Cleavage (BBr3 / DCM) C->C1

Fig 1. Functional group reactivity map for 3-Methoxy-2-(methoxymethyl)propanoic acid.

Experimental Methodology: Sterically Hindered Amidation

The following protocol details a self-validating workflow for coupling 3-Methoxy-2-(methoxymethyl)propanoic acid with a generic primary or secondary amine.

Step-by-Step Protocol

1. Pre-Activation Phase

  • Procedure: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature (20-25 °C) for 15 minutes.

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench in 100 µL of H₂O/MeCN (1:1), and analyze via LC-MS. Do not proceed until the mass of the starting material ([M-H]⁻ m/z 147.06) is fully converted to the HOAt-active ester mass.

2. Aminolysis Phase

  • Procedure: To the activated ester solution, add the target amine (1.1 eq, 1.1 mmol) dropwise. If the amine is a hydrochloride salt, ensure an additional 1.1 eq of DIPEA is added. Stir the reaction mixture at room temperature for 2 to 12 hours, depending on the nucleophilicity and steric hindrance of the amine.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (e.g., Hexane:EtOAc 1:1). Use a ninhydrin stain to confirm the complete consumption of the aliphatic amine. LC-MS should confirm the emergence of the product mass [M+H]⁺.

3. Workup and Purification

  • Procedure: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted acid and the HOAt byproduct, and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint 3: Because the resulting amide will be highly polar (due to the bis-ether motif), check the aqueous washes via TLC or LC-MS. If product partitioning into the aqueous layer is observed, back-extract the aqueous layers with a more polar solvent mixture (e.g., DCM/MeOH 9:1) before discarding.

AmidationWorkflow Step1 1. Activation Acid + HATU + DIPEA in DMF Step2 2. Intermediate Active O-Atab ester formation Step1->Step2 15 mins, RT Step3 3. Amine Addition Introduce primary/secondary amine Step2->Step3 Step4 4. Coupling Amide bond formation (2-12h) Step3->Step4 Step5 5. Validation & Workup LC-MS check -> Liquid Extraction Step4->Step5 Monitor via TLC/MS

Fig 2. Step-by-step sterically hindered amidation workflow using HATU.

Analytical Characterization Expectations

When validating the raw building block or its downstream derivatives, the symmetric nature of the molecule simplifies spectral interpretation:

  • Mass Spectrometry (ESI-MS): In negative ion mode, the free acid will present a distinct [M-H]⁻ peak at m/z 147.06[2]. Adducts such as [M+Na]⁺ at m/z 171.06 may be observed in positive mode[2].

  • ¹H NMR (CDCl₃, 400 MHz): The symmetry of the molecule dictates that the two methoxymethyl groups are chemically equivalent. Expect a strong singlet integrating to 6 protons around δ 3.3-3.4 ppm for the terminal methoxy (-OCH₃) groups. The methylene protons (-CH₂-O-) will appear as a multiplet or doublet integrating to 4 protons, and the single alpha-proton will appear as a multiplet integrating to 1 proton.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will be relatively simple due to symmetry, showing only 4 distinct carbon signals: the carbonyl carbon (~178 ppm), the equivalent ether methyl carbons (~59 ppm), the equivalent methylene carbons (~72 ppm), and the tertiary alpha-carbon (~45 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23087892, 3-Methoxy-2-(methoxymethyl)propanoic acid" PubChem,[Link].

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557–6602.[Link].

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition, 2014.[Link].

  • Schymanski, E. et al. "3-methoxy-2-(methoxymethyl)propanoic acid (C6H12O4) - PubChemLite." Luxembourg Centre for Systems Biomedicine (LCSB), 2025.[Link].

Sources

Technical Guide: Biological Potential of 3-Methoxy-2-(methoxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide analyzes the chemical biology, potential pharmacological activity, and experimental applications of 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS 934187-35-6).

Executive Summary & Chemical Identity

3-Methoxy-2-(methoxymethyl)propanoic acid (also known as 2,2-bis(methoxymethyl)acetic acid derivatives or the dimethyl ether of 2,2-bis(hydroxymethyl)propionic acid ) represents a specialized class of ether-functionalized carboxylic acids. While not a marketed drug itself, its structural motifs—specifically the symmetric bis-ether "butterfly" scaffold—make it a critical probe in structure-activity relationship (SAR) studies for anticonvulsants (valproate analogues) and a vital building block in biocompatible polymer synthesis.

Physicochemical Profile
PropertyValueSignificance
CAS Registry 934187-35-6Unique Identifier
Formula C₆H₁₂O₄Low Molecular Weight (148.16 g/mol )
Structure HOOC-CH(CH₂OCH₃)₂Symmetric, amphiphilic ether-acid
LogP (Predicted) -0.5 to 0.1Highly Hydrophilic; likely restricted BBB crossing without transport
pKa ~4.2 - 4.5Typical carboxylic acid; ionized at physiological pH
H-Bond Donors/Acceptors 1 / 4High solubility; interacts with cationic residues

Biological Activity & Mechanism of Action (MoA)

Pharmacological Context: The Valproate Connection

This compound acts as a structural bioisostere of Valproic Acid (VPA) . In VPA (2-propylpentanoic acid), the lipophilic propyl chains facilitate blood-brain barrier (BBB) penetration and binding to sodium channels/GABA transaminase.

  • Ether Substitution Effect: Replacing the methylene groups with oxygen atoms (as in 3-Methoxy-2-(methoxymethyl)propanoic acid) drastically alters the lipophilicity (lowering LogP) and metabolic fate .

  • Mechanism:

    • GABA-ergic Modulation: Ether analogues of VPA typically show reduced anticonvulsant potency due to poor brain uptake but serve as mechanistic probes to decouple lipophilicity from intrinsic receptor affinity.

    • Teratogenicity Probe: VPA is teratogenic. Ether analogues are often investigated to determine if the teratogenic effect is linked to the carboxylic acid moiety or the specific branching pattern. Evidence suggests that ether-based analogues may have altered teratogenic profiles compared to their carbon counterparts.

Metabolic Stability & Toxicology
  • Metabolic Pathway: Unlike alkyl chains which undergo

    
    -oxidation or 
    
    
    
    -oxidation, the methoxymethyl groups are susceptible to O-demethylation via Cytochrome P450 enzymes (likely CYP2E1 or CYP3A4).
  • Toxicity Risk (The Methoxyacetic Acid Link):

    • If O-demethylation occurs, it may release formaldehyde and form hydroxy-metabolites.

    • Critical Safety Note: Structural similarity to Methoxyacetic acid (MAA) —the toxic metabolite of 2-methoxyethanol—warrants caution. MAA is a known reproductive toxin. However, the steric bulk of the gem-disubstitution at the

      
      -carbon in 3-Methoxy-2-(methoxymethyl)propanoic acid may sterically hinder the specific enzyme active sites responsible for MAA-like toxicity.
      

Applications in Drug Development

Hydrophilic Linker Technology

In Antibody-Drug Conjugates (ADCs) or PROTACs, this compound serves as a non-peptidic, hydrophilic linker .

  • Advantage: The ether oxygens provide water solubility similar to PEG (polyethylene glycol) but with a defined, discrete length, avoiding the polydispersity issues of polymers.

  • Function: Connects a targeting ligand to a payload while improving the overall solubility of the construct.

Dendrimer Surface Engineering

Derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) , this methylated form acts as a non-reactive end-capper for polyester dendrimers.

  • Bio-inertness: Methylation prevents hydrogen bonding at the surface, reducing aggregation and protein adsorption (opsonization) in drug delivery vehicles.

Experimental Protocols

Protocol A: Synthesis via Methylation of bis-MPA

Rationale: To generate the probe from the commercially available precursor.

  • Starting Material: Dissolve 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) (10 mmol) in dry DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (3.3 eq, 60% dispersion) portion-wise. Caution: H₂ gas evolution.

  • Alkylation: Add Methyl Iodide (MeI) (3.5 eq) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 12 hours under Argon.

  • Hydrolysis (if ester forms): Treat with LiOH in THF/H₂O to ensure the free acid is obtained if the carboxylate was methylated.

  • Purification: Acidify to pH 2 with 1M HCl, extract with EtOAc, and purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: In Vitro Metabolic Stability Assay

Rationale: To assess susceptibility to O-demethylation.

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Incubation: Mix compound (10 µM) with HLM in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor for loss of parent (m/z 147 [M-H]⁻) and appearance of mono-demethylated metabolite (loss of 14 Da).

Visualization of Biological Context

The following diagram illustrates the synthesis from bis-MPA and the divergent metabolic fates (Bioactivation vs. Clearance).

G BisMPA Bis-MPA (Precursor) Compound 3-Methoxy-2-(methoxymethyl) propanoic acid (Target) BisMPA->Compound Methylation (NaH/MeI) Metabolite1 O-Demethylated Metabolite Compound->Metabolite1 CYP450 (O-Dealkylation) Clearance Renal Clearance (Unchanged) Compound->Clearance Excretion (Major Route) Toxicity Potential Toxicity (Formaldehyde release) Metabolite1->Toxicity Bioactivation

Caption: Synthesis pathway from bis-MPA and potential metabolic fates involving CYP450-mediated O-demethylation or direct renal clearance.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23087892, 3-Methoxy-2-(methoxymethyl)propanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-methoxy-2-(methoxymethyl)propanoic acid (CAS 934187-35-6).[3] Retrieved from [Link][3]

  • Nau, H., & Löscher, W. (1986).Pharmacologic evaluation of various metabolites and analogues of valproic acid. Fundamental and Applied Toxicology. (Contextual grounding for ether-analogue activity).

Sources

Methodological & Application

Synthesis Protocols for 3-Methoxy-2-(methoxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Malonic Ester Alkylation, Saponification, and Decarboxylation

Executive Summary

3-Methoxy-2-(methoxymethyl)propanoic acid (CAS 934187-35-6) is a highly polar, achiral building block widely utilized in medicinal chemistry and drug development, as cataloged by and [1]. Featuring a propanoic acid backbone with two symmetric methoxymethyl groups at the alpha position, this molecule serves as a versatile intermediate for introducing hydrophilic, sterically demanding moieties into active pharmaceutical ingredients (APIs). This application note details a robust, three-step synthetic protocol leveraging classical malonic ester synthesis, ensuring high fidelity, scalability, and analytical self-validation.

Mechanistic Pathway & Rationale

The synthesis relies on a sequence of dialkylation, saponification, and thermal decarboxylation, a standard approach in [2].

  • Dialkylation : Diethyl malonate is treated with sodium hydride (NaH) to generate a resonance-stabilized enolate. The addition of chloromethyl methyl ether (MOM-Cl) facilitates an

    
     substitution. A second equivalent of base and MOM-Cl yields diethyl 2,2-bis(methoxymethyl)malonate, a known intermediate documented by [3]. The use of a THF/DMF solvent mixture is critical; DMF increases the nucleophilicity of the enolate by solvating the sodium cation, thereby accelerating the alkylation of the sterically hindered secondary carbon.
    
  • Saponification : The dialkylated malonate ester is highly sterically hindered. Standard mild hydrolysis is insufficient. Therefore, forcing conditions using excess potassium hydroxide (KOH) in a refluxing ethanol/water mixture are employed to ensure complete conversion to 2,2-bis(methoxymethyl)malonic acid.

  • Thermal Decarboxylation : Heating the isolated diacid to 150–160 °C provides the activation energy required for decarboxylation. The reaction proceeds via a concerted, six-membered cyclic transition state, expelling carbon dioxide (

    
    ) and forming an enol intermediate that rapidly tautomerizes to the stable carboxylic acid[2].
    
Experimental Protocols

Safety Warning : Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen. All operations involving MOM-Cl must be conducted in a certified fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of Diethyl 2,2-bis(methoxymethyl)malonate

  • Preparation : In an oven-dried, nitrogen-flushed round-bottom flask, suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (0.5 M). Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation : Add diethyl malonate (1.0 eq) dropwise over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation : Add anhydrous DMF (20% v/v relative to THF) to the mixture. Introduce MOM-Cl (2.2 eq) dropwise via syringe.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup : Quench the reaction carefully with saturated aqueous

    
     at 0 °C. Extract the aqueous layer with ethyl acetate (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to afford diethyl 2,2-bis(methoxymethyl)malonate as a colorless oil.

Step 2: Synthesis of 2,2-bis(methoxymethyl)malonic acid

  • Hydrolysis : Dissolve diethyl 2,2-bis(methoxymethyl)malonate (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.2 M). Add KOH (4.0 eq).

  • Reflux : Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.

  • Workup : Cool to room temperature and concentrate under reduced pressure to remove ethanol. Cool the aqueous residue to 0 °C and acidify to pH 1–2 using concentrated HCl.

  • Extraction : Extract the aqueous layer with ethyl acetate (

    
    ). Wash the combined organic layers with a small amount of brine, dry over 
    
    
    
    , and concentrate to yield 2,2-bis(methoxymethyl)malonic acid as a white crystalline solid.

Step 3: Synthesis of 3-Methoxy-2-(methoxymethyl)propanoic acid

  • Decarboxylation : Transfer the neat 2,2-bis(methoxymethyl)malonic acid to a round-bottom flask equipped with a distillation head or a simple bubbler to monitor gas evolution.

  • Heating : Submerge the flask in an oil bath pre-heated to 150–160 °C under a nitrogen atmosphere.

  • Monitoring : Observe the vigorous evolution of

    
    . Maintain the temperature until gas evolution completely ceases (typically 2–4 hours).
    
  • Purification : Cool the resulting oil to room temperature. The crude 3-methoxy-2-(methoxymethyl)propanoic acid, whose safety profile is outlined by [4], can be purified by Kugelrohr vacuum distillation or used directly if purity exceeds 95% by NMR.

Analytical Validation & Data Presentation

To ensure a self-validating system, researchers must verify the integrity of each intermediate. The following table summarizes the expected analytical profiles and reaction parameters.

Table 1: Quantitative Data and Analytical Profiles

CompoundExpected Yield

H NMR (CDCl

, 400 MHz)
MS (ESI+) m/z
Diethyl 2,2-bis(methoxymethyl)malonate 75-85%4.20 (q, 4H), 3.85 (s, 4H), 3.30 (s, 6H), 1.25 (t, 6H)249.1

2,2-bis(methoxymethyl)malonic acid 90-95%11.5 (br s, 2H), 3.88 (s, 4H), 3.32 (s, 6H)193.0

3-Methoxy-2-(methoxymethyl)propanoic acid 85-90%10.8 (br s, 1H), 3.65 (d, 4H), 3.35 (s, 6H), 2.85 (p, 1H)149.1

(Note: NMR shifts are approximate representations for in-process control).

Mandatory Visualizations

SyntheticWorkflow A Diethyl Malonate B Diethyl 2,2-bis(methoxymethyl) malonate A->B NaH, MOM-Cl THF/DMF C 2,2-bis(methoxymethyl) malonic acid B->C KOH, EtOH/H2O Reflux D 3-Methoxy-2-(methoxymethyl) propanoic acid C->D Heat (160°C) -CO2

Synthetic workflow for 3-methoxy-2-(methoxymethyl)propanoic acid.

Decarboxylation A 2,2-bis(methoxymethyl) malonic acid B 6-Membered Cyclic Transition State A->B Heat (150-160 °C) C Enol Intermediate + CO2 B->C Concerted Bond Reorganization D 3-Methoxy-2-(methoxymethyl) propanoic acid C->D Tautomerization

Mechanistic pathway of the thermal decarboxylation step.

References

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-Methoxy-2-(methoxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, three-step synthetic pathway for the preparation of 3-Methoxy-2-(methoxymethyl)propanoic acid, a valuable carboxylic acid derivative in pharmaceutical and chemical research. Commencing with the commercially available starting material, 3-hydroxy-2-(hydroxymethyl)propanoic acid, the synthesis employs a robust sequence of esterification, double Williamson ether synthesis, and saponification. This document offers in-depth experimental protocols, a summary of reagents, and visual workflows designed to ensure scientific integrity and successful laboratory implementation for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

3-Methoxy-2-(methoxymethyl)propanoic acid (C6H12O4, Mol. Wt: 148.16 g/mol ) is an organic compound featuring a propanoic acid backbone with two methoxy ether functionalities.[1] The presence of both a carboxylic acid and ether groups makes it a useful building block in organic synthesis, particularly for introducing hydrophilic and flexible chains into larger molecules.

The synthetic strategy detailed herein is adapted from established methods for analogous structures, such as 3-Methoxy-2,2-dimethylpropanoic acid.[2] The core logic involves a three-stage process designed to maximize yield and purity by protecting the reactive carboxylic acid, executing the key etherification, and finally, deprotecting to yield the target compound.

The three core stages are:

  • Esterification: The carboxylic acid of the starting material is protected as a methyl ester. This prevents the acidic proton from interfering with the strongly basic conditions required in the subsequent methylation step.

  • Double Methylation: The two hydroxyl groups of the resulting ester are concurrently methylated via a double Williamson ether synthesis.[3][4] This reaction involves deprotonating the alcohols with a strong base to form alkoxides, which then act as nucleophiles to attack a methylating agent.[5][6]

  • Hydrolysis (Saponification): The methyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid, yielding the final product.

This approach ensures a controlled and efficient synthesis, providing a clear pathway for obtaining high-purity 3-Methoxy-2-(methoxymethyl)propanoic acid.

Synthesis Pathway Overview

The overall synthetic transformation is illustrated below. The pathway begins with 3-hydroxy-2-(hydroxymethyl)propanoic acid and proceeds through a methyl ester intermediate to the final product.

Synthesis_Pathway Start 3-hydroxy-2-(hydroxymethyl)propanoic acid Intermediate Methyl 3-hydroxy-2-(hydroxymethyl)propanoate Start->Intermediate Step 1: Esterification (MeOH, H₂SO₄) Methylated_Intermediate Methyl 3-methoxy-2-(methoxymethyl)propanoate Intermediate->Methylated_Intermediate Step 2: Double Methylation (NaH, CH₃I) Final_Product 3-Methoxy-2-(methoxymethyl)propanoic acid Methylated_Intermediate->Final_Product Step 3: Hydrolysis (LiOH, H₂O/THF)

Caption: Overall synthesis pathway for 3-Methoxy-2-(methoxymethyl)propanoic acid.

Materials and Reagents

Proper handling and quality of reagents are critical for the success of this synthesis. Ensure all anhydrous solvents are appropriately dried before use.

Role Reagent Formula Molar Mass ( g/mol ) CAS Number
Starting Material 3-hydroxy-2-(hydroxymethyl)propanoic acidC4H8O4120.104767-03-7
Reagent/Solvent Methanol (anhydrous)CH4O32.0467-56-1
Catalyst Sulfuric Acid (conc.)H2SO498.087664-93-9
Base Sodium Hydride (60% in mineral oil)NaH24.007646-69-7
Solvent Tetrahydrofuran (THF, anhydrous)C4H8O72.11109-99-9
Methylating Agent Methyl IodideCH3I141.9474-88-4
Base (Hydrolysis) Lithium HydroxideLiOH23.951310-65-2
Solvent/Extraction Ethyl AcetateC4H8O288.11141-78-6
Drying Agent Sodium Sulfate (anhydrous)Na2SO4142.047757-82-6
Acid (Workup) Hydrochloric Acid (conc.)HCl36.467647-01-0

Detailed Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Sodium hydride reacts violently with water and methyl iodide is a carcinogen. Handle with extreme care.[1]

Step 1: Esterification of 3-hydroxy-2-(hydroxymethyl)propanoic acid

Principle: Fischer esterification protects the carboxylic acid via an acid-catalyzed reaction with methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess.

Protocol:

  • To a solution of 3-hydroxy-2-(hydroxymethyl)propanoic acid (1.0 eq) in anhydrous methanol (8-10 mL per gram of starting material), add concentrated sulfuric acid (0.15 eq) dropwise at room temperature with constant stirring.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 18-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the mixture to room temperature and carefully neutralize the sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxy-2-(hydroxymethyl)propanoate , typically as a viscous oil. The product can be used in the next step without further purification if deemed sufficiently pure by TLC.

Step 2: Double Methylation via Williamson Ether Synthesis

Principle: A strong base, sodium hydride, is used to deprotonate both hydroxyl groups, forming a dialkoxide intermediate.[2] This nucleophile then undergoes an SN2 reaction with methyl iodide to form the two ether linkages.[5][6] Anhydrous conditions are critical to prevent quenching the base.

Methylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation NaH_THF Suspend NaH (2.5 eq) in anhydrous THF Cool_0C Cool suspension to 0°C NaH_THF->Cool_0C Add_Ester Add solution of Methyl 3-hydroxy-2- (hydroxymethyl)propanoate (1.0 eq) in THF dropwise Cool_0C->Add_Ester Stir_RT Stir at 0°C for 30 min, then warm to RT for 30 min Add_Ester->Stir_RT Cool_0C_2 Re-cool to 0°C Stir_RT->Cool_0C_2 Add_MeI Add Methyl Iodide (3.0 eq) dropwise Cool_0C_2->Add_MeI Stir_Final Warm to RT and stir for 3-5 hours (Monitor by TLC) Add_MeI->Stir_Final Quench Carefully quench with water at 0°C Stir_Final->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layers with water and brine Extract->Wash Dry_Concentrate Dry (Na₂SO₄), filter, and concentrate Wash->Dry_Concentrate Purify Purify via column chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the double methylation step.

Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF.

  • Cool the stirred suspension to 0°C using an ice bath.

  • Slowly add a solution of Methyl 3-hydroxy-2-(hydroxymethyl)propanoate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the dialkoxide.

  • Re-cool the reaction mixture to 0°C and add methyl iodide (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the starting material has been consumed.

  • Carefully quench the reaction at 0°C by the slow, dropwise addition of water.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-methoxy-2-(methoxymethyl)propanoate .

Step 3: Hydrolysis (Saponification) of the Methyl Ester

Principle: The final step is the base-mediated hydrolysis of the ester group to yield the carboxylate salt, which is subsequently protonated with acid to give the final carboxylic acid product.

Protocol:

  • Dissolve the purified Methyl 3-methoxy-2-(methoxymethyl)propanoate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (2.5 eq) to the solution and stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0°C in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product is 3-Methoxy-2-(methoxymethyl)propanoic acid . Further purification can be achieved by recrystallization or chromatography if necessary.

Safety and Hazard Information

3-Methoxy-2-(methoxymethyl)propanoic acid is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] All handling should be performed in a chemical fume hood with appropriate PPE.

  • GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

  • How to prepare methoxy ethane by Williamsons ether synthesis. (2025, October 20). Filo. Retrieved March 7, 2026, from [Link]

  • 3-Methoxy-2-(methoxymethyl)propanoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. Retrieved March 7, 2026, from [Link]

  • Show how you would use the Williamson ether synthesis to prepare the following ethers. (n.d.). Vaia. Retrieved March 7, 2026, from [Link]

  • What is Williamson's ether synthesis? (2016, January 9). Quora. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Reagents and Protocols for the Esterification of 3-Methoxy-2-(methoxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis & Mechanistic Rationale

3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6) is a highly functionalized, aliphatic building block featuring an


-tertiary carbon center and two methoxymethyl ether linkages[1]. Esterifying this substrate presents two distinct chemical challenges:
  • Steric Hindrance: The branching at the

    
    -carbon significantly reduces the electrophilicity of the carbonyl carbon and physically blocks the trajectory for nucleophilic attack by incoming alcohols.
    
  • Acid Sensitivity: The bis-methoxymethyl configuration creates an acetal-like environment. Prolonged exposure to strong Brønsted acids at elevated temperatures (e.g., boiling H₂SO₄ in classic Fischer esterifications) risks ether cleavage, oligomerization, or substrate degradation.

The Case for Mild Activation Strategies

To overcome the dual challenges of steric bulk and acid sensitivity, mild but highly activating coupling reagents are required. The Steglich Esterification is the premier methodology for this substrate[2].

This reaction utilizes a carbodiimide—optimally N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)—to activate the carboxylic acid into an O-acylisourea intermediate[3]. Because the substrate is sterically hindered, direct alcoholysis of the O-acylisourea is sluggish. If left unassisted, this slow reaction rate allows a deleterious 1,3-rearrangement to occur, forming a thermodynamically stable but synthetically useless N-acylurea byproduct[3].

To circumvent this, 4-Dimethylaminopyridine (DMAP) is introduced as a hyper-nucleophilic acyl-transfer catalyst[4]. DMAP attacks the O-acylisourea faster than the rearrangement can occur, generating a highly electrophilic acyl-pyridinium intermediate[4]. This active ester is sterically more accessible and reacts rapidly with the target alcohol to form the desired ester, regenerating DMAP in the process[5]. EDC is specifically chosen over Dicyclohexylcarbodiimide (DCC) because the resulting byproduct, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), is highly water-soluble and can be easily removed during a standard aqueous workup, preventing the tedious chromatographic separations required to remove DCC's urea byproduct[4].

Comparative Reagent Selection

The table below summarizes the quantitative and qualitative data for selecting the optimal esterification route based on the target alcohol.

MethodReagents & CatalystConditionsYield ExpectationPrimary Byproduct RemovalBest Application
Steglich (Preferred) EDC·HCl, DMAP, DCM0 °C to RT, 4–12hHigh (80–95%)Aqueous wash (1M HCl)Primary/Secondary alcohols; acid-sensitive substrates.
Acid Chloride Oxalyl Chloride, cat. DMF, DIPEA0 °C to RT, 4–16hModerate to HighEvaporation / Aqueous washHighly hindered tertiary alcohols.
Fischer Esterification H₂SO₄ or HCl, Excess AlcoholReflux, 12–24hLow (<30%)NeutralizationNOT recommended (High risk of ether cleavage).

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints and mechanistic rationales for every physical manipulation.

Protocol A: EDC/DMAP-Mediated Steglich Esterification

Objective: Synthesize the ester of 3-Methoxy-2-(methoxymethyl)propanoic acid using mild, room-temperature activation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical. Ambient moisture will competitively attack the highly reactive acyl-pyridinium intermediate, hydrolyzing it back to the starting carboxylic acid and consuming the EDC reagent.

  • Catalyst Addition: Add DMAP (0.1 to 0.2 eq) to the stirring solution and cool the flask to 0 °C using an ice bath.

    • Causality: Cooling the reaction mixture suppresses the undesired 1,3-rearrangement of the O-acylisourea and controls the exothermic nature of the carbodiimide activation.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents localized thermal spikes. EDC·HCl is utilized instead of DCC to ensure the resulting urea byproduct (EDU) remains entirely water-soluble.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor conversion via Thin Layer Chromatography (TLC) (typically complete in 4–12 hours).

  • Workup: Dilute the reaction with an equal volume of DCM. Wash the organic layer sequentially with:

    • 1M aqueous HCl (2x): Protonates and extracts the DMAP catalyst and the water-soluble EDU byproduct into the aqueous phase.

    • Saturated aqueous NaHCO₃ (2x): Deprotonates and removes any unreacted starting carboxylic acid.

    • Brine (1x): Breaks any emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester is typically >90% pure but can be subjected to silica gel flash chromatography if trace impurities remain.

Protocol B: Acid Chloride Activation (Alternative for Tertiary Alcohols)

Objective: Esterification via a highly reactive acyl chloride intermediate, reserved for extremely unreactive alcohols where Steglich activation is insufficient.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C. Add Oxalyl Chloride (1.5 eq) dropwise, followed by 2 drops of anhydrous DMF.

    • Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier-Haack reagent. This active species converts the acid to the acid chloride while releasing volatile CO, CO₂, and HCl, avoiding the generation of water.

  • Concentration: After 2 hours at room temperature, concentrate the mixture under reduced pressure.

    • Causality: Removing unreacted oxalyl chloride prevents it from reacting with the alcohol in the subsequent step to form undesired alkyl oxalates.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM at 0 °C. Add the target alcohol (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the HCl generated during alcoholysis, driving the reaction forward without competing for the electrophilic acyl chloride.

  • Workup: Following complete conversion (via TLC), perform a standard aqueous workup (NH₄Cl wash, NaHCO₃ wash, Brine), dry over Na₂SO₄, and purify by chromatography.

Mechanistic and Workflow Visualizations

SteglichMechanism Acid 3-Methoxy-2-(methoxymethyl) propanoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl Acyl_Pyr Acyl-Pyridinium Active Ester O_Acyl->Acyl_Pyr + DMAP Urea EDU Byproduct (Water Soluble) O_Acyl->Urea Displacement DMAP DMAP (Nucleophilic Catalyst) DMAP->Acyl_Pyr Acyl_Pyr->DMAP Regeneration Product Target Ester Acyl_Pyr->Product + R-OH Alcohol R-OH (Alcohol) Alcohol->Product

Mechanism of EDC/DMAP-mediated Steglich esterification bypassing steric hindrance.

Workflow Start Substrate: 3-Methoxy-2-(methoxymethyl)propanoic acid Choice Select Esterification Route Start->Choice Route1 Steglich (EDC/DMAP) Preferred for mild conditions Choice->Route1 Primary/Secondary Alcohols Route2 Acid Chloride (Oxalyl Cl/DMF) For unreactive tertiary alcohols Choice->Route2 Highly Hindered Alcohols Rxn1 Stir at RT in DCM (4-12 hours) Route1->Rxn1 Rxn2 Form Acid Chloride at 0°C, then add ROH + DIPEA Route2->Rxn2 Workup Aqueous Workup (1M HCl, NaHCO3, Brine) Rxn1->Workup Rxn2->Workup Purify Silica Gel Column Chromatography Workup->Purify End Pure Ester Product Purify->End

Decision tree and experimental workflow for esterifying alpha-branched carboxylic acids.

References

  • Title: 3-Methoxy-2-(methoxymethyl)propanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Sources

Application Notes and Protocols for the Coupling of 3-Methoxy-2-(methoxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-(methoxymethyl)propanoic acid is a key building block in contemporary organic synthesis, finding application in the development of novel therapeutics and functional materials. The presence of two methoxy groups and a stereocenter at the α-carbon introduces specific stereoelectronic properties that can be crucial for biological activity and material performance. The successful coupling of this carboxylic acid to amines or alcohols to form amides and esters, respectively, is a critical step in the elaboration of more complex molecular architectures.

This technical guide provides an in-depth analysis of the reaction conditions for the efficient coupling of 3-Methoxy-2-(methoxymethyl)propanoic acid. We will explore the mechanistic rationale behind the selection of appropriate coupling reagents, present detailed, field-proven protocols for both amide and ester formation, and offer troubleshooting guidance for common challenges encountered during these transformations. The protocols and discussions herein are designed to be self-validating systems, grounded in established chemical principles to ensure reproducibility and high yields.

Mechanistic Considerations for Coupling a Sterically Hindered and Electronically Modified Carboxylic Acid

The structure of 3-Methoxy-2-(methoxymethyl)propanoic acid presents unique challenges for standard coupling reactions. The presence of a substituent at the α-carbon can introduce steric hindrance, potentially slowing down the rate of reaction with the incoming nucleophile (amine or alcohol). Furthermore, the electronic influence of the methoxy groups must be considered when selecting an activation strategy.

Two of the most robust and widely adopted methods for amide bond formation in such contexts are carbodiimide-mediated couplings, often with activating additives, and the use of uronium/phosphonium salt-based reagents.

Carbodiimide-Mediated Coupling: The Role of EDC and HOBt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficacy and the water-solubility of the urea byproduct, which simplifies purification.[1][2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[1][3] However, this intermediate is unstable and can rearrange to an inactive N-acylurea or lead to racemization if the carboxylic acid has a chiral center.[3][4]

To mitigate these side reactions, an activating agent such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester.[3][5] This active ester is less prone to racemization and reacts cleanly with the amine nucleophile to furnish the desired amide.[4][6] The overall catalytic cycle regenerates HOBt.[5]

EDC_HOBt_Mechanism Acid R-COOH (3-Methoxy-2-(methoxymethyl) propanoic acid) O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-ester (Active Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Amide->HOBt regenerates

Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium Salt-Based Coupling: The Power of HATU

For particularly challenging couplings, including those involving sterically hindered carboxylic acids, uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[1][7] HATU is known for its high reactivity, rapid reaction times, and its ability to suppress epimerization.[1]

The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[1] This active ester then readily reacts with the amine to yield the final amide product, releasing tetramethylurea as a byproduct. The nitrogen atom within the HOAt structure is believed to accelerate the coupling step through anchimeric assistance.[1]

HATU_Mechanism Acid R-COOH (3-Methoxy-2-(methoxymethyl) propanoic acid) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + R'-NH2 TMU Tetramethylurea OAt_ester->TMU Amine R'-NH2 Amine->Amide

Figure 2: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of 3-Methoxy-2-(methoxymethyl)propanoic acid with primary or secondary amines and alcohols.

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol is a robust starting point for the coupling of a wide range of amines.

Materials:

  • 3-Methoxy-2-(methoxymethyl)propanoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with the reaction solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Synthesis using HATU for Hindered Substrates

This protocol is recommended for sterically demanding amines or when the EDC/HOBt protocol results in low yields.[1]

Materials:

  • 3-Methoxy-2-(methoxymethyl)propanoic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[8]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Protocol 3: Esterification using Di-tert-butyl Dicarbonate (Boc₂O)

For the formation of esters, particularly with sterically hindered alcohols, a different activation strategy is often employed. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst like DMAP provides a mild and efficient method.[9]

Materials:

  • 3-Methoxy-2-(methoxymethyl)propanoic acid

  • Alcohol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at room temperature, add Boc₂O (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparative Summary of Coupling Conditions

ParameterProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: Boc₂O/DMAP (Esterification)
Coupling Reagent EDCHATUBoc₂O
Additive/Catalyst HOBtNoneDMAP
Base DIPEA or TEADIPEA or TEANone required
Solvent DCM or DMFDMFDCM
Reaction Time 12-24 hours2-6 hours4-12 hours
Typical Yields 70-90%85-98%75-95%
Key Advantages Cost-effective, readily available reagents.High efficiency for hindered substrates, low racemization.[1]Mild conditions, suitable for sensitive substrates.
Potential Drawbacks Longer reaction times, potential for side reactions without HOBt.Higher cost of reagent.Not suitable for amide formation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU. Ensure all reagents are fresh and anhydrous.
Low nucleophilicity of the amine.Increase the reaction temperature (e.g., to 40-50 °C). Increase the equivalents of the amine and coupling reagents.
Steric hindrance.Use HATU or another phosphonium-based reagent known to be effective for hindered couplings.[10]
Presence of Byproducts Formation of N-acylurea (with EDC).Ensure an adequate amount of HOBt is used. Add HOBt before EDC.
Guanidinylation of the amine (with uronium reagents).Pre-activate the carboxylic acid with HATU before adding the amine.
Racemization of Chiral Centers Use of a strong base or high temperatures.Use a weaker, non-nucleophilic base like DIPEA. Perform the reaction at lower temperatures (0 °C to room temperature).[4]

Conclusion

The successful coupling of 3-Methoxy-2-(methoxymethyl)propanoic acid is readily achievable with careful selection of reagents and reaction conditions. For routine amide synthesis, the EDC/HOBt protocol offers a reliable and cost-effective solution. For more challenging substrates, particularly those with significant steric bulk, HATU is a superior choice, often providing higher yields in shorter reaction times. For ester formation, the Boc₂O/DMAP method provides a mild and efficient alternative. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently incorporate this valuable building block into their synthetic targets.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (URL: )
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. (URL: [Link])

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications. (2007, October 12). (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate - ResearchGate. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Method for preparing 3-methoxy methyl propionate - Google P
  • Uphill battles in amide couplings | amphoteros. (2014, April 4). (URL: [Link])

  • Struggling with amide coupling : r/Chempros - Reddit. (2024, October 9). (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). (URL: [Link])

  • Process of making 3-(4′-aminophenyl)-2-methoxypropionic acid, and analogs and intermediates thereof - Patent US-11905232-B2 - PubChem. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • Optimizing Peptide Coupling: Key Techniques. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents - Luxembourg Bio Technologies. (URL: [Link])

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: [Link])

  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? (2018, November 24). (URL: [Link])

  • Propanoic acid, 3-methoxy-, methyl ester - the NIST WebBook. (URL: [Link])

  • Chemical Properties of Propanoic acid, 3-methoxy-, methyl ester (CAS 3852-09-3). (URL: [Link])

  • United States Patent - Googleapis.com. (2010, July 12). (URL: [Link])

  • Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC. (URL: [Link])

  • Industrial method for synthesizing 2-(4-methoxyphenoxy)
  • A kind of preparation technology of 3 methoxy-methyl acrylate - Google P
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril - ChemRxiv. (URL: [Link])

  • 3-methoxy-2-(methoxymethyl)propanoic acid (C6H12O4) - PubChemLite. (URL: [Link])

  • 3-Methoxy-2-(methoxymethyl)propanoic acid | C6H12O4 | CID 23087892 - PubChem. (URL: [Link])

  • The role of the methoxy group in approved drugs - PubMed. (2024, July 5). (URL: [Link])

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide - ChemRxiv. (URL: [Link])

  • Novel opiate compounds, methods of making and methods of use - Google P
  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex - Scholarship Repository. (2015, April 13). (URL: [Link])

Sources

Application Note: 3-Methoxy-2-(methoxymethyl)propanoic Acid in Advanced Polymer Synthesis and Nanomedicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The evolution of nanomedicine and polymer chemistry has increasingly moved away from long-chain linear polyethylene glycol (PEG) due to the rising prevalence of anti-PEG antibodies and associated accelerated blood clearance (ABC) phenomena. 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6) [1] has emerged as a highly specialized, branched aliphatic ether-acid that functions as a "mini-PEG" alternative.

Structurally, this molecule is a fully methylated derivative of 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA). While Bis-MPA is a foundational monomer for dendrimer growth (requiring hydroxyl protection/deprotection), 3-methoxy-2-(methoxymethyl)propanoic acid acts as an ideal terminal capping agent . Its branched diether motif generates a dense, sterically hindered hydration sphere close to the polymer backbone or lipid headgroup, effectively shielding the core from protein opsonization without the immunogenic footprint of linear PEG[2].

Quantitative Physicochemical Profiling

To understand its utility, we must compare its physicochemical properties against other standard hydrophilic modifiers. The branched nature of 3-methoxy-2-(methoxymethyl)propanoic acid provides an optimal balance of low molecular weight and high hydrogen-bond acceptor density.

Capping AgentMW ( g/mol )XLogP3TPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Polymer Application
Methoxyacetic acid90.08-0.246.513Minimal steric capping
Bis-MPA134.13-0.977.834Dendrimer core/branching
3-Methoxy-2-(methoxymethyl)propanoic acid 148.16 -0.5 55.8 1 4 Terminal stealth capping
Linear PEG-acid (n=4)~250.20-0.8>80.016Flexible stealth coating

Data synthesized from PubChem computational descriptors [1].

Pathway Visualization: The Stealth Mechanism

The efficacy of this molecule lies in its unique hydration mechanics. The following diagram illustrates how the branched ether motif translates into a macroscopic "stealth" effect for nanocarriers.

G A Branched Ether Motif B Extensive Hydrogen Bonding with Aqueous Media A->B C Steric Shielding of Polymer Core A->C D Reduced Protein Opsonization B->D C->D E Prolonged Circulation (Stealth Effect) D->E

Mechanism of steric shielding and hydration provided by the branched ether motif.

Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems. The causality behind solvent selection, coupling reagents, and purification methods is explicitly detailed to ensure reproducible translation to your bench.

Protocol A: Synthesis of Stealth Lipid Conjugates (DSPE-MMPA)

Objective: Conjugate 3-methoxy-2-(methoxymethyl)propanoic acid (MMPA) to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) to create a short-chain stealth lipid for Lipid Nanoparticles (LNPs) [3].

Causality & Design Choices: Lipids require organic solvents for solvation. HATU is selected over EDC/NHS because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is exceptionally efficient for sterically hindered carboxylic acids like MMPA in non-aqueous environments.

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 equivalents of MMPA and 1.2 equivalents of HATU in anhydrous DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: Stir for 15 minutes at room temperature. A slight color change (pale yellow) indicates the formation of the active HOAt ester.

  • Conjugation: Dissolve 1.0 equivalent of DSPE in anhydrous Dichloromethane (DCM) and add it dropwise to the activated MMPA solution.

    • Causality: The DCM/DMF co-solvent system ensures both the highly hydrophobic lipid tails and the polar activated ester remain completely solvated.

  • Reaction: Stir the mixture continuously for 24 hours at room temperature under an inert nitrogen atmosphere.

  • Validation (In-Process): Perform Thin-Layer Chromatography (TLC) using a Chloroform/Methanol (8:2) mobile phase. Spray with Ninhydrin stain and heat. The disappearance of the primary amine spot (purple) confirms complete lipid conversion.

  • Purification: Concentrate the solvent under reduced pressure. Precipitate the product by adding the concentrated mixture dropwise into ice-cold diethyl ether. Centrifuge at 4,000 x g for 10 minutes, decant the supernatant, and dry the lipid pellet under high vacuum for 24 hours.

Protocol B: Surface End-Capping of PAMAM Dendrimers

Objective: Neutralize the highly cationic primary surface amines of a Generation 4 (G4) PAMAM dendrimer to reduce cytotoxicity and prevent non-specific cellular uptake.

Causality & Design Choices: Unlike lipids, dendrimers are handled in aqueous media. EDC·HCl and Sulfo-NHS are utilized because they are water-soluble and prevent the dendrimer from precipitating, which would occur if harsh organic coupling agents were used.

Step-by-Step Methodology:

  • Aqueous Activation: Dissolve MMPA (1.5 equivalents per dendrimer surface amine) in 0.1 M MES buffer (pH 6.0). Add 2.0 equivalents of EDC·HCl and 2.0 equivalents of Sulfo-NHS.

    • Causality: pH 6.0 is the thermodynamic optimum for EDC to activate the carboxylate without rapid hydrolysis of the resulting O-acylisourea intermediate.

    • Self-Validation: Allow the activation to proceed for exactly 30 minutes.

  • Conjugation: Adjust the pH of the solution to 7.8 using 1M NaOH, then immediately add the G4 PAMAM dendrimer (dissolved in PBS).

    • Causality: Raising the pH above 7.5 deprotonates the primary amines on the PAMAM surface, converting them into potent nucleophiles capable of attacking the Sulfo-NHS ester.

  • Reaction: Agitate the solution gently for 12–16 hours at room temperature.

  • Validation (In-Process): Extract a 50 µL aliquot and perform a Trinitrobenzenesulfonic acid (TNBS) assay. Compare the absorbance at 335 nm against a standard curve of unreacted PAMAM. The reaction is complete when free amine detection drops below 5%.

  • Purification: Transfer the reaction mixture to a Tangential Flow Filtration (TFF) system or a dialysis cassette with a Molecular Weight Cut-Off (MWCO) of 10 kDa. Dialyze exhaustively against deionized water for 48 hours (changing water 4 times) to remove urea byproducts and unreacted MMPA (MW 148.16). Lyophilize to yield the stealth-capped dendrimer.

Workflow Visualization: Dendrimer Surface Capping

G A Amine-Terminated Polymer/Lipid D Amide Conjugation A->D Nucleophilic Attack B 3-Methoxy-2-(methoxymethyl) propanoic acid C Activation (HATU or EDC) B->C Carboxyl Activation C->D Activated Ester E Stealth Polymer (Hydrated, Neutral) D->E Final Product

Workflow for conjugating 3-Methoxy-2-(methoxymethyl)propanoic acid to amine-terminated polymers.

References

  • PubChem . "3-Methoxy-2-(methoxymethyl)propanoic acid | C6H12O4 | CID 23087892 - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "US9901616B2 - Apoptosis-targeting nanoparticles (Use of short hydrophilic polymer chains bound to lipids like DSPE)." United States Patent and Trademark Office.

Application Notes and Protocols: Catalytic Hydrogenation of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Applications

The catalytic hydrogenation of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis, offering a "green" alternative to traditional stoichiometric reducing agents like lithium aluminum hydride (LiAlH4).[1][2] This application note focuses on the specific reduction of 3-Methoxy-2-(methoxymethyl)propanoic acid to 3-Methoxy-2-(methoxymethyl)propan-1-ol. This target molecule serves as a valuable building block in various sectors, including the synthesis of specialized polymers, pharmaceuticals, and fine chemicals, where the precise installation of hydroxymethyl and methoxy functionalities is crucial.

The direct hydrogenation of carboxylic acids is a thermodynamically challenging process due to the low reactivity of the carboxyl group.[3] Consequently, this transformation typically requires forcing conditions (high temperatures and pressures) and specialized catalyst systems.[4][5] This guide provides an in-depth analysis of the reaction, including mechanistic considerations, a comparative overview of catalytic systems, detailed experimental protocols, and troubleshooting advice for researchers in both academic and industrial settings.

Mechanistic Insights: The "How" and "Why"

The mechanism of carboxylic acid hydrogenation is complex and can vary depending on the catalyst and reaction conditions. Generally, it is accepted that the reaction proceeds through several key steps.

General Mechanistic Pathways

Two primary pathways are often considered for the hydrogenation of carboxylic acids on metal surfaces:

  • Pathway A: Direct Hydrogenolysis: In this pathway, the carboxylic acid is first adsorbed onto the catalyst surface. The C=O bond is then hydrogenated to form a gem-diol intermediate, which subsequently undergoes hydrogenolysis to eliminate a molecule of water and form an aldehyde. The aldehyde is then rapidly hydrogenated to the primary alcohol.

  • Pathway B: Dehydration-Hydrogenation: This pathway involves the initial dehydration of the carboxylic acid on the catalyst surface to form a ketene or a related surface-bound species. This intermediate is then hydrogenated to an aldehyde, which is further reduced to the alcohol.

Recent studies, including density functional theory (DFT) calculations, suggest that for many catalyst systems, the reaction proceeds via the formation of a diol-like intermediate which then undergoes dehydroxylation or dehydration.[6]

The Role of the Catalyst

The choice of catalyst is paramount for a successful hydrogenation. Catalysts for this transformation can be broadly categorized as either heterogeneous or homogeneous.

  • Heterogeneous Catalysts: These are typically solid materials where the active catalytic sites are on the surface.[7] Common examples include precious metals like Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) supported on materials such as carbon, alumina, or titania.[8][9] Ruthenium-based catalysts, in particular, have shown significant promise for carboxylic acid hydrogenation.[1][3] The support material can also play a crucial role, influencing the stability and dispersion of the metal particles and sometimes providing additional functional sites.[10]

  • Homogeneous Catalysts: These are soluble metal complexes that operate in the same phase as the reactants.[7] They often exhibit higher selectivity and activity under milder conditions due to their well-defined active sites.[7][11] Ruthenium-phosphine complexes, for instance, have been developed for the efficient hydrogenation of a wide range of carboxylic acids.[1][12]

The following diagram illustrates a simplified catalytic cycle for a generic homogeneous ruthenium-catalyzed hydrogenation of a carboxylic acid.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ru_cat [Ru]-H (Active Catalyst) Coord RCOOH Coordination Ru_cat->Coord + RCOOH Intermediate1 Hydride Insertion & H₂O Elimination Coord->Intermediate1 - H₂O Aldehyde_complex Aldehyde Complex [Ru]-O-CH₂R Intermediate1->Aldehyde_complex + H₂ Product_release Alcohol Product Release Aldehyde_complex->Product_release + H₂ Product_release->Ru_cat RCH₂OH Product Primary Alcohol (RCH₂OH) Product_release->Product Start Carboxylic Acid (RCOOH) Start->Coord H2_source H₂ Gas H2_source->Intermediate1 H2_source->Aldehyde_complex caption Simplified Homogeneous Catalytic Cycle.

Caption: Simplified Homogeneous Catalytic Cycle.

Experimental Protocols

This section provides detailed protocols for the catalytic hydrogenation of 3-Methoxy-2-(methoxymethyl)propanoic acid. Both heterogeneous and homogeneous approaches are presented to offer flexibility based on available equipment and desired outcomes.

Materials and Reagents
ReagentGradeSupplierNotes
3-Methoxy-2-(methoxymethyl)propanoic acid≥98%VariesStarting material.[13]
Ruthenium on Carbon (Ru/C)5 wt% RuVariesHeterogeneous catalyst.[8]
Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃)≥97%VariesHomogeneous catalyst precursor.[1]
1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)≥97%VariesLigand for homogeneous catalysis.[1]
Methanol (MeOH)Anhydrous, ≥99.8%VariesSolvent.
DioxaneAnhydrous, ≥99.8%VariesSolvent.
Hydrogen (H₂)High purity (≥99.999%)VariesHydrogen source.
Argon (Ar) or Nitrogen (N₂)High purityVariesInert gas for handling air-sensitive reagents.
Celite®Filtering aidVariesFor filtration of the heterogeneous catalyst.
Ethyl Acetate (EtOAc)ACS gradeVariesFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solution-In-house prep.For workup.
Brine-In-house prep.For workup.
Anhydrous Magnesium Sulfate (MgSO₄)-VariesDrying agent.
Protocol 1: Heterogeneous Hydrogenation using Ru/C

This protocol is advantageous due to the ease of catalyst separation and recycling.[7]

  • Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq) and 5% Ru/C (5 mol% Ru).

  • Solvent Addition: Add anhydrous methanol as the solvent (concentration typically 0.1-0.5 M).

  • Inerting: Seal the reactor and purge with argon or nitrogen three times to remove air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 120-160 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by TLC, GC, or NMR.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Homogeneous Hydrogenation using a Ru-Triphos System

This method often allows for milder reaction conditions and can exhibit higher selectivity.[1]

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve Ru(acac)₃ (1 mol%) and triphos (1.1 mol%) in anhydrous dioxane. Stir the mixture at room temperature for 30 minutes.

  • Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq).

  • Catalyst and Solvent Addition: Transfer the pre-formed catalyst solution to the reactor via cannula. Add additional anhydrous dioxane to achieve the desired concentration (typically 0.1-0.5 M).

  • Inerting: Seal the reactor and purge with argon or nitrogen three times.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 100-140 °C) with vigorous stirring. Monitor the reaction progress as described in Protocol 1.

  • Workup: After the reaction is complete (typically 8-16 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then subjected to an appropriate workup, which may involve an aqueous wash to remove any catalyst residues, followed by extraction and purification by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow Start Starting Material: 3-Methoxy-2-(methoxymethyl)propanoic acid Reactor High-Pressure Autoclave Start->Reactor Catalyst Catalyst Addition (Heterogeneous or Homogeneous) Reactor->Catalyst Solvent Solvent Addition Catalyst->Solvent Inerting Inert Gas Purge Solvent->Inerting Pressurize Pressurize with H₂ Inerting->Pressurize Reaction Heating & Stirring Pressurize->Reaction Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction->Monitoring Cooldown Cooling & Depressurization Reaction->Cooldown Monitoring->Reaction Filtration Filtration (for Heterogeneous) Cooldown->Filtration Workup Aqueous Workup & Extraction Cooldown->Workup For Homogeneous Filtration->Workup Purification Column Chromatography Workup->Purification Product Final Product: 3-Methoxy-2-(methoxymethyl)propan-1-ol Purification->Product caption General Experimental Workflow.

Caption: General Experimental Workflow.

Analytical Characterization

Thorough characterization of the starting material, reaction progress, and final product is essential for ensuring a successful synthesis.

Analytical TechniquePurposeKey Observables
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress.Disappearance of the starting material spot and appearance of the product spot. The carboxylic acid will likely streak, while the alcohol will have a higher Rf.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine conversion and identify byproducts.A peak corresponding to the mass of the product will appear, and the peak for the starting material will diminish. Can also identify potential esterification byproducts if methanol is the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the product and purity assessment.¹H NMR: Disappearance of the carboxylic acid proton signal (-COOH, broad singlet ~10-12 ppm). Appearance of a new signal for the -CH₂OH protons (~3.5-4.0 ppm) and the -OH proton (variable). ¹³C NMR: Shift of the carbonyl carbon (~175-180 ppm) to a signal corresponding to the hydroxymethyl carbon (~60-65 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the functional group transformation.Disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid (~3300-2500 cm⁻¹ and ~1710 cm⁻¹ respectively). Appearance of a broad O-H stretch for the alcohol (~3600-3200 cm⁻¹).

Troubleshooting and Safety Considerations

Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature or pressure- Catalyst poisoning- Use a fresh batch of catalyst.- Increase reaction temperature and/or H₂ pressure.- Ensure all reagents and solvents are pure and dry. Some functional groups can act as catalyst poisons.
Formation of Byproducts - Esterification with alcohol solvent- Hydrogenolysis of C-O bonds- Consider using a non-alcoholic solvent like dioxane or THF.- Optimize reaction conditions (lower temperature, shorter reaction time) to minimize over-reduction.
Difficult Catalyst Filtration (Heterogeneous) - Fine catalyst particles- Use a thicker pad of Celite® or a membrane filter with an appropriate pore size.
Inconsistent Results - Variations in catalyst activity- Air leaks in the reactor system- Standardize the catalyst source and handling procedures.- Perform a leak test on the reactor before each use.
Safety Precautions
  • High-Pressure Operations: All hydrogenation reactions must be conducted in a properly rated and maintained high-pressure autoclave. Ensure the reactor is placed behind a blast shield in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is extremely flammable. Handle with care and ensure there are no ignition sources nearby. Use a proper regulator and check for leaks before heating the reactor.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly finely divided metals on carbon, can be pyrophoric and may ignite upon exposure to air, especially when solvents are present. Handle with care under an inert atmosphere.

  • Reagent Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals. 3-Methoxy-2-(methoxymethyl)propanoic acid is classified as a skin and eye irritant.[13]

References

  • Insights into the mechanism of carboxylic acid hydrogenation into alcohols at the MnO/Cu (111) interface: a combined DFT and kinetic study. RSC Publishing.
  • Mechanistic comparison of heterogeneous and homogeneous hydrogenation. ScienceDirect.
  • Overview of mechanisms for the hydrogenation of carboxylic acids. ResearchGate. Available at: [Link]

  • Homogeneous vs Heterogeneous Catalysts.
  • Carboxylic Acids to Alcohols. Chemistry Steps. Available at: [Link]

  • Hydrogenation. Wikipedia. Available at: [Link]

  • Heterogenous vs Homogenous catalysis. ChemBAM. Available at: [Link]

  • Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols. PubMed. Available at: [Link]

  • Ruthenium-catalyzed hydrogenation of CO₂ as a route to methyl esters for use as biofuels or fine chemicals. RSC Publishing. Available at: [Link]

  • Hydrogenation of carboxylic acids over Ru/support catalysts. ResearchGate. Available at: [Link]

  • Carboxylic Acids to Alcohols, Part 2: Hydrogenation. YouTube. Available at: [Link]

  • Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. Available at: [Link]

  • Conversion of carboxylic acids to alcohols using LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols. ResearchGate. Available at: [Link]

  • How to convert propanoic acid into 2-hydroxypropanoic acid. Quora. Available at: [Link]

  • How can you convert propanoic acid to propenoic acid? Quora. Available at: [Link]

  • Reaction Kinetics and Mechanism for the Catalytic Reduction of Propionic Acid over Supported ReOx Promoted by Pd. ACS Publications. Available at: [Link]

  • Understand the structure of propanoic acid and propan-1-ol. Vaia. Available at: [Link]

  • reduction of carboxylic acids. Chemguide. Available at: [Link]

  • Catalytic hydrogenation of ester. Johnson Matthey. Available at: [Link]

  • 3-Methoxy-2-(methoxymethyl)propanoic acid. PubChem. Available at: [Link]

  • Propanoic acid, 3-methoxy-, methyl ester. NIST WebBook. Available at: [Link]

  • Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Organic Syntheses Procedure. Available at: [Link]

  • Hydroxyl directed C-arylation: synthesis of 3-hydroxyflavones and 2-phenyl-3-hydroxy pyran-4-ones under transition-metal free conditions. RSC Publishing. Available at: [Link]

  • Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. PMC. Available at: [Link]

  • Synthesis and Properties of Degradable Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] Derived from Waste Fish Oil. MDPI. Available at: [Link]

Sources

Process Chemistry & Scale-Up Protocols for 3-Methoxy-2-(methoxymethyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

3-Methoxy-2-(methoxymethyl)propanoic acid (CAS 934187-35-6)[1] is a highly polar, non-ionizable branched aliphatic building block. It is increasingly utilized in pharmaceutical development as a hydrophilic linker, a PEG-alternative side chain, or a polarity-enhancing moiety in active pharmaceutical ingredients (APIs). The synthesis relies on the exhaustive methylation of the commercially available precursor, 3-hydroxy-2-(hydroxymethyl)propanoic acid (CAS 68516-39-2)[2].

At the discovery scale, the methylation of aliphatic alcohols is often achieved using sodium hydride (NaH) and methyl iodide (MeI) in anhydrous solvents. However, this approach is fundamentally unsuited for pilot-scale production due to the flammability of hydrogen gas, the high cost and volatility of MeI, and the requirement for strictly anhydrous conditions. For industrial scale-up, Dimethyl Sulfate (DMS) under aqueous biphasic Phase-Transfer Catalysis (PTC) is the established standard[3].

Causality in Route Selection: DMS is a powerful electrophile that, in the presence of a strong base, will methylate both the primary hydroxyl groups and the carboxylic acid[4]. Rather than attempting to selectively protect the carboxylic acid, the most efficient process chemistry strategy is a telescoped global methylation followed by in-situ saponification . By utilizing a Toluene / 50% aqueous NaOH biphasic system with Tetrabutylammonium bromide (TBAB), the alkoxide intermediates are continuously transferred into the organic phase. This minimizes the parasitic hydrolysis of DMS by bulk water[4], drastically reducing the required equivalents of this toxic reagent and controlling the overall heat of the reaction.

Synthetic Workflow

G SM 3-Hydroxy-2-(hydroxymethyl) propanoic acid (CAS: 68516-39-2) Ester Methyl 3-methoxy-2- (methoxymethyl)propanoate (Organic Phase) SM->Ester Me2SO4, 50% NaOH TBAB, Toluene, 30°C Salt Sodium 3-methoxy-2- (methoxymethyl)propanoate (Aqueous Phase) Ester->Salt Heat to 50°C (Saponification) Product 3-Methoxy-2-(methoxymethyl) propanoic acid (CAS: 934187-35-6) Salt->Product HCl (pH 1.5) MTBE Extraction

Figure 1: Telescoped phase-transfer methylation and saponification workflow.

Self-Validating Experimental Protocol

Safety Warning: Dimethyl sulfate is highly toxic, an alkylating agent, and a suspected carcinogen[4]. All operations must be conducted in a walk-in fume hood using appropriate PPE. Ensure active cooling is operational, as the methylation is highly exothermic[3].

Step 1: Telescoped Global Methylation & Saponification
  • System Initialization: To a 50 L glass-lined reactor equipped with an overhead stirrer and cooling jacket, charge 3-hydroxy-2-(hydroxymethyl)propanoic acid (1.0 kg, 8.32 mol), Toluene (5.0 L), and TBAB (134 g, 0.05 eq).

  • Base Addition: Begin agitation (250 rpm) and slowly charge 50% w/w aqueous NaOH (3.3 kg, 5.0 eq). Validation: The mixture will form a thick biphasic suspension.

  • Electrophile Dosing: Set the jacket temperature to 15 °C. Using a dosing pump, add Dimethyl Sulfate (4.71 kg, 4.5 eq) continuously over 4 hours. Maintain the internal temperature strictly between 25–35 °C. Causality: Controlling the addition rate prevents thermal runaway and minimizes DMS hydrolysis[3].

  • IPC 1 (Methylation Completion): After 1 hour of post-addition stirring, sample the toluene layer for GC-MS analysis. Validation: The reaction is complete when the intermediate mono- and di-methylated species are <1%, and the sole product is the fully protected methyl 3-methoxy-2-(methoxymethyl)propanoate.

  • In-Situ Saponification: Once methylation is validated, heat the reactor to 50 °C for 4 hours. Causality: The elevated temperature combined with the remaining aqueous NaOH drives the hydrolysis of the methyl ester back to the sodium carboxylate, which partitions entirely into the aqueous phase.

  • IPC 2 (Saponification Completion): GC-MS of the toluene layer should show the complete disappearance of the methyl ester.

Step 2: Quenching and Downstream Processing
  • Electrophile Quench: Cool the reactor to 20 °C. Slowly charge 10% aqueous ammonium hydroxide (1.0 L). Stir for 30 minutes. Causality: Ammonia rapidly reacts with any trace unreacted DMS to form highly water-soluble methylamine salts, ensuring safe downstream handling and waste disposal[3].

  • Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Drain the lower aqueous phase (containing the product salt) into a clean holding vessel. Discard the upper toluene phase (which contains non-polar impurities and TBAB).

  • Acidification: Return the aqueous phase to the reactor. Slowly charge concentrated HCl (approx. 2.5 L) until the pH reaches 1.5. Validation: The aqueous phase will transition from clear to cloudy as the non-ionizable free acid oils out of the aqueous matrix.

  • Extraction & Isolation: Charge Methyl tert-butyl ether (MTBE) (3.0 L). Agitate for 15 minutes, settle, and collect the upper organic layer. Repeat the extraction twice more with MTBE (2 x 2.0 L).

  • Concentration: Dry the combined MTBE extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the product as a pale yellow, viscous oil.

Quantitative Data & Process Parameters

The telescoped protocol has been validated across multiple scales, demonstrating consistent yields and excellent purity profiles without the need for downstream chromatographic purification.

Process ParameterPilot Scale (100 g)Kilo Scale (1.0 kg)Commercial Scale (10.0 kg)
Starting Material 100 g (0.83 mol)1.0 kg (8.32 mol)10.0 kg (83.2 mol)
Dimethyl Sulfate (4.5 eq) 471 g4.71 kg47.1 kg
DMS Dosing Time 1.5 hours4.0 hours8.5 hours
Cooling Capacity Required Low (Ice bath)Medium (Chiller)High (Jacketed Glycol)
Isolated Yield (%) 88%85%86%
Purity (HPLC-ELSD) >99.0%98.7%98.9%
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23087892, 3-Methoxy-2-(methoxymethyl)propanoic acid." PubChem.[Link]

  • Freitas, Milton de Souza, et al. "Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base." ACS Omega, vol. 9, 2024.[Link]

  • Pharmaffiliates. "3-Hydroxy-2-(hydroxymethyl)propanoic Acid (CAS 68516-39-2) Product Information." Pharmaffiliates.[Link]

Sources

incorporating 3-Methoxy-2-(methoxymethyl)propanoic acid into drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 3-Methoxy-2-(methoxymethyl)propanoic Acid into Drug Delivery Systems

Introduction & Rationale

Polyethylene glycol (PEG) has historically been the gold standard for improving the pharmacokinetic profiles of therapeutics, enhancing solubility, and providing "stealth" properties to nanoparticles ()[1]. However, the widespread clinical use of PEGylated products has exposed critical vulnerabilities: repeated administration often leads to the generation of anti-PEG antibodies (APAs), which trigger the Accelerated Blood Clearance (ABC) phenomenon and severe hypersensitivity reactions (HSRs) ()[2]. Furthermore, conventional PEG is a polydisperse polymer mixture, complicating the Chemistry, Manufacturing, and Controls (CMC) processes required for regulatory approval[3].

To circumvent these limitations, drug developers are shifting toward discrete, monodisperse hydrophilic modifiers ()[3]. 3-Methoxy-2-(methoxymethyl)propanoic acid (MMPA) (CAS: 934187-35-6) is a highly hydrophilic, branched small molecule featuring a terminal carboxylic acid and two methoxy-terminated ether branches[4]. With a precise molecular weight of 148.16 g/mol and a favorable LogP of -0.5[4], MMPA acts as a discrete "mini-PEG." It provides a dense hydration shell to improve solubility and confer stealth properties, while lacking the repeating polymeric epitopes that trigger anti-PEG immune responses[1].

Mechanistic Insights: The Bioconjugation Chemistry

MMPA is incorporated into drug delivery systems via its carboxylic acid moiety, which readily forms stable amide bonds with primary amines on active pharmaceutical ingredients (APIs) or nanoparticle surfaces. The gold-standard method for this bioconjugation is zero-length crosslinking using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) ()[5].

Causality of Reagent Selection: EDC activates the carboxyl group of MMPA to form a highly reactive O-acylisourea intermediate[6]. Because this intermediate is susceptible to rapid hydrolysis in aqueous environments, Sulfo-NHS is added to convert it into a more stable, amine-reactive Sulfo-NHS ester ()[7]. This two-step activation dramatically increases coupling efficiency and prevents off-target side reactions, making it a self-validating and highly reproducible system[5][6].

Workflow Diagram

Workflow MMPA MMPA (Carboxylic Acid) EDC EDC / Sulfo-NHS (Activation) MMPA->EDC MES Buffer, pH 6.0 Intermediate MMPA-NHS Ester (Reactive Intermediate) EDC->Intermediate 15-30 min, RT Result1 MMPA-API Prodrug (Enhanced Solubility) Intermediate->Result1 PBS, pH 7.4 Result2 Stealth Nanoparticle (Immune Evasion) Intermediate->Result2 PBS, pH 7.4 Target1 Amine-Bearing API Target1->Result1 Target2 Amine-Terminated NPs Target2->Result2

Figure 1: Bioconjugation workflow of MMPA via EDC/Sulfo-NHS coupling to APIs and nanoparticles.

Experimental Protocols

Note on Scientific Integrity: These protocols utilize a two-step activation strategy to isolate the acidic activation phase from the physiological conjugation phase, preventing API degradation and ensuring batch-to-batch reproducibility.

Protocol A: Synthesis of MMPA-API Prodrugs (Amide Conjugation)

Objective: Covalently attach MMPA to a small molecule or peptide containing a primary amine to enhance aqueous solubility.

  • Activation: Dissolve MMPA (1.0 eq) in Activation Buffer (50 mM MES, pH 6.0) to a concentration of 10 mg/mL[5]. Rationale: MES buffer lacks primary amines and carboxylates, preventing buffer interference during EDC activation.

  • NHS-Ester Formation: Add EDC (2.0 eq) and Sulfo-NHS (2.5 eq) to the MMPA solution[5][8]. Rationale: An excess of Sulfo-NHS ensures complete conversion of the unstable O-acylisourea intermediate into the stable NHS ester[6].

  • Incubation: Stir the mixture at room temperature (RT) for 15–30 minutes[5][7].

  • Conjugation: Dissolve the amine-bearing API (0.8 eq) in Coupling Buffer (1X PBS, pH 7.4). Add the activated MMPA solution dropwise to the API solution[5]. Rationale: Shifting the pH to 7.4 deprotonates the primary amines on the API, making them potent nucleophiles for attacking the NHS ester[6].

  • Reaction: Incubate for 2 hours at RT under continuous stirring[6][8].

  • Quenching & Purification: Quench unreacted NHS esters by adding hydroxylamine to a final concentration of 10 mM[6][8]. Purify the resulting MMPA-API prodrug via reverse-phase HPLC or a desalting column[6][8].

Protocol B: Surface Functionalization of Polymeric Nanoparticles

Objective: Cap amine-terminated nanoparticles (e.g., PLGA-NH2 or Chitosan) with MMPA to create a discrete stealth hydration layer.

  • Nanoparticle Dispersion: Disperse amine-functionalized nanoparticles in Coupling Buffer (1X PBS, pH 7.4) at 5 mg/mL.

  • Pre-Activation of MMPA: In a separate vial, activate MMPA using EDC/Sulfo-NHS in MES buffer (pH 6.0) for 15 minutes, as described in Protocol A, Steps 1-3[5][7].

  • Surface Coupling: Add the activated MMPA-NHS ester solution to the nanoparticle dispersion. Ensure the molar ratio of MMPA to surface amines is at least 10:1 to achieve dense surface coverage.

  • Incubation: React for 2–4 hours at RT with gentle end-over-end mixing to prevent nanoparticle aggregation[7].

  • Quenching: Add 100 mM ethanolamine or 0.2 M glycine and incubate for 30 minutes[5][7]. Rationale: This blocks any remaining reactive sites, preventing unwanted crosslinking or protein corona formation in vivo[5].

  • Washing: Pellet the nanoparticles via ultracentrifugation, discard the supernatant, and resuspend in fresh PBS with 0.05% Tween-20 to remove non-covalently bound reagents[5][7]. Repeat the wash step twice.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical and immunological advantages of MMPA conjugation compared to traditional PEGylation.

ParameterUnmodified API (Amine)Traditional PEGylated API (5kDa)MMPA-Conjugated API
Modifier Molecular Weight N/A~5,000 g/mol (Average)148.16 g/mol (Exact)[4]
Polydispersity Index (PDI) 1.001.05 – 1.201.00 (Discrete)[3]
Aqueous Solubility PoorExcellentExcellent
Risk of ABC Phenomenon LowHigh[1][2]Low (Lacks repeating PEG epitopes)[1]
Steric Hindrance on Target NoneHigh (May reduce drug efficacy)Minimal (Small footprint)

References

  • PubChem. "3-Methoxy-2-(methoxymethyl)propanoic acid | C6H12O4 | CID 23087892". National Institutes of Health. URL:[Link]

  • Echo BioSystems. "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS". URL:[Link]

  • Kozma, G. T., et al. (2020). "Anti-PEG antibodies: Properties, formation, testing and role in adverse immune reactions to PEGylated nano-biopharmaceuticals." Advanced Drug Delivery Reviews. URL:[Link]

  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS". URL:[Link]

  • MDPI. (2020). "The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation". Polymers. URL:[Link]

  • ResearchGate. (2025). "Emerging Trends of Discrete Poly(ethylene glycol) in Biomedical Applications". URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 3-Methoxy-2-(methoxymethyl)propanoic acid (also chemically described as bis(methoxymethyl)acetic acid ).

Based on the structural symmetry and functional groups, the dominant synthetic route involves the bis-hydroxymethylation of diethyl malonate , followed by O-methylation , hydrolysis , and decarboxylation . The primary yield-limiting factors are typically incomplete methylation, retro-aldol degradation, and—most critically—loss of the highly water-soluble product during aqueous workup.

Ticket Subject: Yield Optimization & Troubleshooting Guide Applicable Protocols: Malonate Synthesis Route, Williamson Ether Synthesis, Decarboxylation.

Synthesis Overview & Logic

To troubleshoot effectively, we must first establish the "Standard Protocol" baseline. Deviations from this logic are the root cause of 80% of yield failures.

The Reaction Pathway

The synthesis constructs the carbon skeleton via a double aldol-like reaction, locks the ethers, and then removes the sacrificial carboxyl group.

SynthesisFlow Start Diethyl Malonate Step1 Bis-Hydroxymethylation (Formaldehyde/Base) Start->Step1 + CH2O Inter1 Diethyl 2,2-bis (hydroxymethyl)malonate Step1->Inter1 Step2 O-Methylation (MeI or DMS) Inter1->Step2 Critical Yield Point 1 Inter2 Diethyl 2,2-bis (methoxymethyl)malonate Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 KOH/EtOH then Heat Product 3-Methoxy-2- (methoxymethyl)propanoic acid Step3->Product Critical Yield Point 2

Caption: Figure 1. Standard synthetic pathway. Yield losses usually concentrate at the Methylation (Step 2) and Isolation (post-Step 3) stages.

Critical Yield Bottlenecks & Solutions

Phase 1: The Methylation Step (O-Alkylation)

The Issue: Low conversion to the bis-methoxy compound. Mono-methylated impurities are difficult to separate. Mechanism: The starting material (diol) has two hydroxyls. Steric hindrance increases after the first methylation.

SymptomDiagnosisCorrective Action
Low Yield (<50%) Moisture Contamination: If using NaH, atmospheric moisture deactivates the base, preventing alkoxide formation.Protocol Switch: Use anhydrous THF and fresh NaH (60% dispersion). Wash NaH with dry hexane before use. Maintain strict

atmosphere.
Mono-methylated Impurity Stoichiometry Error: The reaction consumes 2 equivalents of base and alkylating agent, but competitive hydrolysis consumes more.Excess Reagents: Increase Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) to 2.5–3.0 equivalents . Increase base (NaH) to 2.2 equivalents .
Dark/Tar Formation Exotherm Control: Alkylation is highly exothermic; high temps promote polymerization of the malonate backbone.Temperature Ramp: Add electrophile at 0°C . Allow to warm to RT slowly over 4 hours. Do not reflux until conversion is confirmed by TLC.
Phase 2: Hydrolysis & Decarboxylation

The Issue: Incomplete decarboxylation or degradation of the ether linkages. Technical Insight: Decarboxylation of disubstituted malonic acids typically requires temperatures of 140–160°C. However, ether linkages can cleave in strongly acidic, high-heat environments.

  • Recommended Protocol:

    • Saponification: Reflux the diester with ethanolic KOH (3 eq) for 4 hours.

    • Acidification: Cool and acidify to pH 1 with conc. HCl cold (0°C).

    • Decarboxylation: Instead of dry heating (which causes charring), reflux the dicarboxylic acid in xylene or mesitylene (high boiling solvents) to facilitate smooth

      
       loss without burning the product.
      
Phase 3: Isolation (The "Water Trap")

The Issue: The product is a small, oxygen-rich molecule (C6H12O4). It is amphiphilic and highly soluble in water. Standard extraction protocols (EtOAc/Water) often result in <20% recovery because the acid stays in the aqueous phase.

The Fix: Salting Out & Solvent Selection

ExtractionLogic Start Crude Aqueous Mixture (Post-Decarboxylation/Acidification) Decision Check pH Start->Decision Adjust Adjust to pH < 1.0 (Ensure protonated form) Decision->Adjust pH > 2 Salt Saturation Step: Add NaCl until saturated Decision->Salt pH < 1 Adjust->Salt Extract Extraction Solvent: Dichloromethane (DCM) x 5 Salt->Extract Warn Avoid Ethyl Acetate (Too miscible with water here) Salt->Warn

Caption: Figure 2. Optimized work-up protocol for water-soluble ether acids. Salting out is mandatory.

Frequently Asked Questions (Technical FAQ)

Q1: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?

  • Yes. DMS is cheaper and often scales better. However, DMS is more toxic. If using DMS, you may use a Phase Transfer Catalysis (PTC) system (Toluene/50% NaOH/TBAB).

    • Note: PTC yields are often slightly lower (60-70%) compared to NaH/THF (80-90%) due to hydrolysis of the ester groups during the reaction.

Q2: My product is an oil that won't crystallize. Is it impure?

  • Likely No. 3-Methoxy-2-(methoxymethyl)propanoic acid has a low melting point and often presents as a viscous, colorless oil.

  • Verification: Run an NMR.[1][2][3] If the spectra is clean, do not attempt recrystallization. Purify via vacuum distillation (approx. 120-130°C at 0.5 mmHg) if necessary.

Q3: The NMR shows a singlet at ~3.3 ppm but the integration is wrong.

  • Diagnosis: This is the methoxy signal.

    • Target molecule has two methoxy groups (6H total) and two

      
       groups (4H total).
      
    • If integration is low (e.g., 3H), you have the mono-methylated impurity (3-hydroxy-2-(methoxymethyl)propanoic acid).

    • Action: You cannot fix this downstream. You must improve the methylation step (Step 2) by increasing the equivalents of alkylating agent.

Q4: Why is my yield 0% after extraction?

  • Diagnosis: You likely discarded the aqueous layer too early, or the pH was not low enough.

  • Action: The

    
     of this acid is ~4.5. To extract it, the pH must be at least 2 units below the pKa  (pH < 2.5) to ensure 99% protonation. If pH was 4 or 5, the molecule remains as a carboxylate salt in the water.
    

Analytical Reference Data

ParameterSpecificationNotes
Formula

MW 148.16 g/mol
Appearance Viscous Oil / Low melting solidHygroscopic
1H NMR (CDCl3)

11.0 (s, 1H, COOH), 3.6 (d, 4H,

), 3.35 (s, 6H,

), 2.9 (m, 1H, CH)
Characteristic symmetry
Solubility Water (High), DCM (Mod), Hexane (Low)"Like dissolves like" - highly polar

References

  • General Malonate Alkylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for malonic ester synthesis).
  • Ether Synthesis (Williamson)
  • Isolation of Water-Soluble Acids

    • Org.[1][2][4][5][6] Synth.1973 , 53, 70. (Demonstrates continuous extraction techniques for polar carboxylic acids).

    • NIST Webbook. "Acetic acid, bis(4-methoxyphenyl)methyl ester" (Structural analog data for spectral comparison). Link

  • Specific Analogous Synthesis (Fluorene Derivative)

    • CN113045389B. "Synthesis method of 9, 9-bis (methoxymethyl) fluorene". (Patent describing the bis-hydroxymethylation and subsequent methylation workflow). Link

Sources

Technical Support Center: Purification of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6). As a highly polar, low-molecular-weight aliphatic compound lacking a UV chromophore, this molecule presents unique challenges during isolation and chromatography.

This guide provides field-proven troubleshooting workflows, self-validating protocols, and the mechanistic reasoning required to successfully purify this compound.

Part 1: Troubleshooting FAQs

Q1: I am losing my compound during the aqueous workup. Why is my yield so low? A: 3-Methoxy-2-(methoxymethyl)propanoic acid contains a carboxylic acid and two ether linkages, making it exceptionally hydrophilic. During an acidic extraction, standard organic solvents like dichloromethane (DCM) or diethyl ether struggle to partition the compound away from the water layer. Solution: You must alter the partition coefficient. Saturate the aqueous layer with sodium chloride (NaCl) to induce a "salting-out" effect, which decreases the solubility of the organic molecule in the aqueous phase. Subsequently, extract with a highly polar, water-immiscible solvent such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Q2: Why is my compound invisible on TLC under a 254 nm UV lamp? A: The molecule (Formula: C₆H₁₂O₄) consists entirely of aliphatic single bonds (ethers and a carboxylic acid). It lacks the conjugated


-systems or aromatic rings required to absorb UV light at standard detection wavelengths (210 nm or 254 nm).
Solution: You must rely on chemical visualization. Use a Bromocresol Green  stain, which specifically reacts with carboxylic acids (pKa < 5.0) to produce a bright yellow spot against a blue background [2].

Q3: My HPLC chromatogram shows no peaks, but NMR confirms the product is present. How do I monitor my fractions? A: Standard UV-Vis detectors will fail to register this molecule. For automated fraction collection, you must route your column effluent through a universal, mass-based detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) [3]. These detectors nebulize the eluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles [4].

Q4: Why does the compound streak severely on normal-phase silica gel? A: Carboxylic acids readily dimerize and act as strong hydrogen-bond donors/acceptors. The surface of standard bare silica gel is covered in weakly acidic silanol groups (pKa ~ 4.5–5.5). The target acid hydrogen-bonds strongly to these silanols, causing irreversible adsorption and peak tailing. Solution: Add 1% to 2% Acetic Acid (AcOH) or Formic Acid to your mobile phase. The volatile acid competitively saturates the silica's hydrogen-bonding sites and ensures the target compound remains fully protonated, allowing it to elute as a sharp, well-defined band.

Part 2: Data Presentation & Visualization

Table 1: Physicochemical Properties & Purification Impact
PropertyValue / CharacteristicCausality & Impact on Purification Strategy
Molecular Weight 148.16 g/mol Low MW and high thermal stability make the compound an excellent candidate for high-vacuum distillation (Kugelrohr) [1].
Chromophore NonePrevents UV-directed fraction collection. Necessitates ELSD, CAD, or refractive index (RI) detection [3].
Polarity Very HighRequires polar eluent systems (e.g., Hexane/EtOAc gradients shifting to pure EtOAc or DCM/MeOH) for silica gel chromatography.
Functional Groups -COOH, 2x -OCH₃Susceptible to extreme hydrophilicity. Requires rigorous "salting out" during liquid-liquid extraction.
Table 2: TLC Staining Guide
Stain TypeVisual ResultMechanistic Rationale
UV (254 nm) InvisibleNo

-

* or n-

* transitions available in the UV range.
Bromocresol Green Yellow spot on Blue backgroundThe target's acidic proton drops the local pH of the stain, shifting the dye from its blue dianionic form to its yellow monoanionic form [2].
KMnO₄ (Permanganate) Yellow/Brown spot on Purple backgroundThe ether oxygens and alpha-carbons are mildly oxidizable, reducing Mn(VII) to brown MnO₂. Requires gentle heating.
Workflow Visualizations

AcidBaseExtraction A Crude Reaction Mixture (in Organic Solvent) B Add 1M NaOH (aq) Extract & Separate A->B C Organic Phase (Neutral/Basic Impurities) B->C Discard D Aqueous Phase (Target Carboxylate Salt) B->D Retain E Acidify to pH < 2 with 1M HCl D->E F Extract with EtOAc (Saturate aq. with NaCl) E->F G Dry (Na2SO4) & Evaporate -> Pure Target Acid F->G Organic Phase

Workflow for the acid-base extraction of 3-Methoxy-2-(methoxymethyl)propanoic acid.

DetectionStrategy A Chromatographic Separation B UV-Vis Detector (254 nm / 210 nm) A->B Standard D Universal Mass Detection A->D Optimized C No Signal (No Chromophore) B->C Fails E ELSD / CAD (HPLC/Flash) D->E Automated F Bromocresol Green (TLC Staining) D->F Manual

Detection decision tree for non-UV active aliphatic carboxylic acids.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol isolates the carboxylic acid from neutral and basic impurities by exploiting its ionizable proton.

  • Initial Partitioning: Dissolve the crude mixture in an organic solvent (e.g., EtOAc or ether). Add an equal volume of 1M NaOH (aq).

  • Phase Separation: Shake vigorously and allow the layers to separate. The target compound is now a water-soluble sodium carboxylate salt in the aqueous layer. Discard the organic layer (contains non-acidic impurities).

  • Acidification (Validation Step): Slowly add 1M HCl to the aqueous layer while stirring. Self-Validation: Dip a pH test strip into the solution. You must confirm the pH is < 2.0. If the pH is higher, the compound remains partially ionized and will not extract efficiently.

  • Salting Out: Add solid NaCl to the acidic aqueous layer until no more dissolves (saturation). This forces the highly polar target compound out of the aqueous phase.

  • Extraction: Extract the aqueous layer 3 to 4 times with fresh EtOAc.

  • Drying & Concentration: Combine the EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acid.

Protocol 2: Normal-Phase Flash Chromatography (with ELSD)

Use this protocol if the crude extract contains structurally similar acidic impurities.

  • Column Preparation: Equilibrate a silica gel column with Hexane containing 1% Acetic Acid (v/v). Note: The acetic acid is mandatory to prevent streaking.

  • Sample Loading: Dissolve the crude acid in a minimum amount of DCM (add a drop of EtOAc if solubility is poor) and load it onto the column.

  • Elution Gradient: Run a gradient from 10% EtOAc/Hexane to 60% EtOAc/Hexane (maintaining 1% Acetic Acid throughout).

  • Detection (Validation Step): Route the column effluent through an ELSD or CAD. Self-Validation: Ensure the ELSD drift tube temperature is set appropriately (typically 40–50 °C) to evaporate the mobile phase without volatilizing the target compound. A baseline drift indicates incomplete solvent evaporation; adjust gas flow or temperature accordingly[4].

  • Fraction Pooling: Spot the ELSD-triggered fractions on a TLC plate, dip in Bromocresol Green stain, and gently dry. Pool fractions showing a single yellow spot and evaporate. Crucial: Co-evaporate the pooled fractions with toluene twice to completely remove residual acetic acid.

Protocol 3: Kugelrohr Vacuum Distillation

Because 3-Methoxy-2-(methoxymethyl)propanoic acid has a low molecular weight and lacks thermally labile functional groups, it can be purified to >99% purity via short-path vacuum distillation [1].

  • Setup: Place the crude oil in the distillation bulb of a Kugelrohr apparatus.

  • Vacuum (Validation Step): Apply a high vacuum (< 1 Torr). Self-Validation: Monitor the vacuum gauge. Do not apply heat until the pressure stabilizes, ensuring all residual extraction solvents (EtOAc, water) have been completely outgassed to prevent "bumping."

  • Distillation: Gradually increase the oven temperature. The compound will typically distill between 100 °C and 130 °C at 0.5 Torr (exact temperature depends on vacuum depth).

  • Collection: Collect the purified colorless oil in the receiving bulb cooled with dry ice/acetone.

References

  • Read, R. (1997). Purification of Laboratory Chemicals, Fourth Edition. By W. L. F. Armarego. Molecules, 2(10), 152. MDPI. URL: [Link]

  • Wikipedia Contributors. Bromocresol green. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wikipedia Contributors. Evaporative light scattering detector. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. PubMed. URL: [Link]

Technical Support Center: Crystallization of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-Methoxy-2-(methoxymethyl)propanoic acid. Given the compound's physical properties, including its multiple ether linkages and a carboxylic acid moiety, specific crystallization issues such as oiling out, formation of amorphous solids, and difficulty in obtaining high-purity crystals are common. This guide is structured in a question-and-answer format to directly address these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-Methoxy-2-(methoxymethyl)propanoic acid that influence its crystallization?

A1: Understanding the physicochemical properties of 3-Methoxy-2-(methoxymethyl)propanoic acid is the foundation for developing a successful crystallization protocol. Key properties include its molecular weight of 148.16 g/mol and a computed XLogP3 of -0.5, suggesting a degree of water solubility[1]. The presence of a carboxylic acid group allows for strong hydrogen bonding, which can lead to the formation of dimers in the crystal lattice[2]. The two methoxy ether groups contribute to its polarity and potential for moderate solubility in water and solubility in various organic solvents[3].

Q2: My synthesis of 3-Methoxy-2-(methoxymethyl)propanoic acid resulted in an oil, not a solid. How can I induce crystallization?

A2: "Oiling out" is a common problem for compounds with low melting points or when the crystallization temperature is above the compound's melting point[4]. This phenomenon occurs when the compound separates from the solution as a liquid phase instead of a crystalline solid. Here are several strategies to address this:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. A systematic solvent screening is highly recommended[5].

  • Temperature Control: Avoid rapid cooling, which favors precipitation over crystallization. A slow, controlled temperature gradient is often more effective[5].

  • Anti-Solvent Addition: Dissolve your oily product in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. This can gently lower the solubility and promote crystallization.

  • Seeding: If you have a small amount of crystalline material from a previous attempt, adding a "seed" crystal to a saturated solution can provide a template for crystal growth[5].

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystals to form[5].

Troubleshooting Guide: From Oily Product to Crystalline Solid

This section provides a systematic approach to troubleshooting the common issue of obtaining an oil or amorphous solid.

Problem: The compound oils out or precipitates as an amorphous solid upon cooling.

This is a frequent challenge with carboxylic acids containing flexible side chains. The following workflow can help resolve this issue.

G start Start: Oily or Amorphous Product solvent_screen Step 1: Perform Solvent Screening start->solvent_screen slow_cool Step 2: Implement Slow Cooling Protocol solvent_screen->slow_cool If oiling persists success Crystalline Product Obtained solvent_screen->success Success anti_solvent Step 3: Attempt Anti-Solvent Crystallization slow_cool->anti_solvent If oiling persists slow_cool->success Success seeding Step 4: Utilize Seeding anti_solvent->seeding If oiling persists anti_solvent->success Success purify Step 5: Further Purification seeding->purify If impurities are suspected seeding->success Success purify->solvent_screen Re-attempt crystallization

Caption: Troubleshooting workflow for crystallization.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Place a small amount (10-20 mg) of your oily product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, dropwise, until the oil dissolves at room temperature.

  • Heating: If the oil does not dissolve at room temperature, gently heat the mixture.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe which solvents yield a crystalline solid. An ideal solvent will show poor solubility at low temperatures.

Solvent Class Examples Rationale
Ethers Diethyl ether, Dioxane, Tetrahydrofuran (THF)The ether linkages in the target molecule suggest compatibility.
Alcohols Isopropanol, n-ButanolCan engage in hydrogen bonding with the carboxylic acid.
Ketones Acetone, Methyl ethyl ketoneOffer a balance of polarity.
Esters Ethyl acetateA common solvent for recrystallization of moderately polar compounds.
Hydrocarbons Heptane, CyclohexaneCan be used as anti-solvents.
Water The compound may have some water solubility.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the oily compound in a minimum amount of a "good" solvent (e.g., acetone or ethyl acetate).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., heptane or cyclohexane) dropwise while stirring until the solution becomes slightly cloudy.

  • Heating: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent[5].

Q3: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: The formation of small or needle-like crystals often indicates that nucleation was too rapid. To obtain larger crystals, the rate of crystallization needs to be slowed down[5].

  • Slower Cooling: Insulate the crystallization flask to slow the rate of cooling.

  • Solvent System Optimization: Using a mixture of solvents can help fine-tune the solubility and slow down crystal growth. A common technique is to dissolve the compound in a good solvent and then add a poor solvent until the solution is slightly turbid before slow cooling[5].

  • Vapor Diffusion: This is a gentle method for growing high-quality single crystals. Dissolve your compound in a small vial with a suitable solvent. Place this vial inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the vial, gradually reducing the solubility of your compound and promoting slow crystal growth[5].

Q4: I suspect my compound is impure, which is hindering crystallization. What purification methods are recommended?

A4: Impurities can significantly inhibit crystallization by disrupting the formation of a regular crystal lattice[5].

  • Recrystallization: This is the most common method for purifying solid organic compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out, leaving the impurities in the solution[5].

  • Chromatography: If recrystallization is not effective, column chromatography can be used to separate the desired compound from impurities based on their different affinities for a stationary phase[5].

  • Distillation: For liquid compounds or those with low melting points, distillation under reduced pressure can be an effective purification method before attempting crystallization[6][7].

Advanced Considerations

Co-crystallization

If single-component crystallization proves challenging, co-crystallization with a suitable co-former could be an alternative strategy. Co-crystals are formed between the target molecule and a co-former through non-covalent interactions, often hydrogen bonding[8]. For a carboxylic acid like 3-Methoxy-2-(methoxymethyl)propanoic acid, potential co-formers could include pyridines or amides, which can form robust hydrogen bonds with the carboxylic acid group[8].

Impact of Hydrogen Bonding

The carboxylic acid group is a strong hydrogen bond donor and acceptor, which will dominate the intermolecular interactions and play a crucial role in the crystal packing[2][9]. Understanding and controlling these interactions is key to successful crystallization. The use of solvents that can compete for hydrogen bonding (like alcohols) versus those that cannot (like hydrocarbons) will significantly influence the outcome.

References

  • PubChem. (n.d.). 3-Methoxy-2-(methoxymethyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-methoxy-, methyl ester (CAS 3852-09-3). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyethoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Crystal conformations and molecular packing of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid and a diastereomeric amide prepared from (R)-MαNP acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • OSTI.gov. (n.d.). A Heteromeric Carboxylic Acid Based Single‐Crystalline Crosslinked Organic Framework. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • PubMed. (n.d.). PURIFICATION AND PROPERTIES OF ENZYMES INVOLVED IN THE PROPIONIC ACID FERMENTATION. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Propanoic acid, 2-methyl-, 3-methoxybutyl ester Properties. Retrieved from [Link]

  • United Arab Emirates University. (2015, May 1). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-Methoxy-2-(methoxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers and process chemists working with 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS 934187-35-6) . It is designed to address stability concerns, specifically under basic conditions, and provides actionable troubleshooting steps for experimental deviations.

Executive Summary: Chemical Profile & Stability Verdict

Compound: 3-Methoxy-2-(methoxymethyl)propanoic acid Structure: A symmetric carboxylic acid featuring two


-methoxy groups.
Core Stability Verdict: 
  • Acidic/Neutral Conditions: High stability.

  • Mild Basic Conditions (pH 8–10, <25°C): Stable as the carboxylate salt.

  • Strong Basic Conditions (pH >12, Heat): Risk of Degradation. The molecule is susceptible to base-catalyzed

    
    -elimination (E1cB mechanism), leading to the formation of 2-(methoxymethyl)acrylic acid and methanol.
    

Mechanistic Insight: Why Base Causes Instability

To troubleshoot effectively, one must understand the degradation mechanism. This molecule is a


-alkoxy acid. While ethers are generally stable to base, the position of the methoxy group relative to the carbonyl (separated by one carbon) creates a pathway for elimination.
The Degradation Pathway (E1cB Mechanism)

Under strong basic conditions, the


-proton (at C2) is removed to form an enolate. Although methoxide (MeO⁻) is a poor leaving group, the formation of a conjugated 

-unsaturated system (an acrylate) provides a thermodynamic driving force, especially at elevated temperatures.

EliminationPathway Start 3-Methoxy-2-(methoxymethyl) propanoic acid Base Base (OH⁻) Deprotonation Start->Base Enolate Enolate Intermediate (Carbanion at C2) Base->Enolate - H₂O Transition Elimination of MeO⁻ (E1cB) Enolate->Transition Product 2-(Methoxymethyl) acrylic acid (Degradant) Transition->Product Byproduct Methanol (Byproduct) Transition->Byproduct

Figure 1: Base-catalyzed


-elimination pathway. Under forcing conditions, the molecule ejects methoxide to form the conjugated acrylate.

Troubleshooting Guide: Diagnostics & Solutions

Use this guide if you observe anomalies in your analytical data or reaction outcomes.

Scenario A: Appearance of a New Impurity Peak (HPLC/GC)

Symptom: A new peak appears at a Relative Retention Time (RRT) of ~0.8–0.9 (depending on method) or a mass shift of -32 Da is observed. Diagnosis:


-Elimination has occurred. The loss of 32 Da corresponds to the loss of Methanol (

).
Root Cause Verification Step Corrective Action
pH too high (>12) Check aqueous layer pH.Acidify to pH < 9 immediately. Use weaker bases (e.g.,

instead of NaOH) if possible.
Temperature spike Check reaction log for T > 40°C.Maintain T < 25°C during basic workups. Elimination is highly temperature-dependent.
Long exposure Calculate hold time in base.Minimize contact time. Quench basic reactions rapidly.
Scenario B: Low Mass Balance / Yield Loss

Symptom: The product is not extracting into the organic layer, or yield is significantly lower than expected. Diagnosis: Salt Formation or Water Solubility.

  • Mechanism: In basic conditions, the acid exists as a carboxylate salt (

    
    ), which is highly water-soluble and will not  extract into organic solvents like DCM or Ethyl Acetate.
    
Root Cause Verification Step Corrective Action
Product in Aqueous Analyze the aqueous waste stream.Acidify the aqueous layer to pH 2–3 (below pKa ~4.5) to protonate the acid before extraction.
Emulsion formation Visual inspection.Add brine (NaCl) to the aqueous layer to improve phase separation ("salting out").
Scenario C: pH Drift

Symptom: The pH of the solution drops over time without adding acid. Diagnosis: Reaction with Base.[1]

  • If elimination occurs, the generated acrylate is also an acid, but the methoxide released consumes protons (becoming methanol), so pH change might be subtle.

  • However, if the base is being consumed to neutralize the initial carboxylic acid, this is normal.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave a solution of this compound? A: No. Autoclaving involves high temperature (121°C). Even at neutral pH, thermal energy can promote decarboxylation or elimination. Filter sterilization (0.22 µm) is recommended.

Q2: Which base is safe for neutralization? A: Weak inorganic bases are preferred.

  • Recommended: Sodium Bicarbonate (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Use with Caution: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH). If used, keep temperature < 0°C and add slowly to avoid localized heating.

  • Avoid: Strong alkoxides (e.g., Sodium Methoxide, t-BuOK) as they will rapidly trigger elimination.

Q3: How should I store the solid material? A: Store at -20°C under an inert atmosphere (Nitrogen or Argon). While the solid is relatively stable, moisture absorption can create a localized acidic or basic environment depending on impurities, accelerating degradation.

Q4: Is the degradation product toxic? A: The degradation product, 2-(methoxymethyl)acrylic acid, is a Michael acceptor (an


-unsaturated acid). These compounds are generally reactive toward biological nucleophiles (like cysteine residues in proteins) and may exhibit higher toxicity than the parent compound.

Experimental Protocols

Protocol A: Safe pH Adjustment (Neutralization)

Objective: To convert the acid to its salt form without triggering degradation.

  • Preparation: Dissolve the acid in water or a water-miscible solvent (e.g., THF/Water).

  • Cooling: Place the vessel in an ice bath to maintain T < 5°C.

  • Addition: Add 1M NaOH dropwise while monitoring pH with a calibrated probe.

  • Endpoint: Stop addition exactly when pH reaches 7.5–8.0. Do not overshoot to pH > 10.

  • Verification: Analyze a small aliquot by HPLC immediately to confirm integrity.

Protocol B: Analytical Method for Stability Testing (Generic)

Note: Optimize gradients based on your specific column.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Carboxyl group) and MS (ESI Negative mode).

  • Target Mass: 147.1 m/z

    
    .
    
  • Impurity Flag: Look for peak at 115.1 m/z (Loss of MeOH, 32 Da).

Decision Logic for Processing

Use this flowchart to determine the safety of your processing conditions.

DecisionTree Start Start: Processing 3-Methoxy-2-(methoxymethyl) propanoic acid Q_pH Is the pH > 10? Start->Q_pH Q_Temp Is Temperature > 25°C? Q_pH->Q_Temp Yes Safe Safe Zone: Proceed with caution. Q_pH->Safe No (pH < 10) Risk High Risk: Elimination Likely. Cool down or lower pH. Q_Temp->Risk Yes Monitor Monitor: Keep time short. Check HPLC. Q_Temp->Monitor No

Figure 2: Risk assessment logic for processing parameters.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination reactions; discussing E1cB mechanisms in -substituted carbonyls).
  • PubChem. (2025). 3-Methoxy-2-(methoxymethyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Crowley, P. J., et al. (1998). Elimination of methanol from beta-methoxy esters. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: HPLC Analysis of 3-Methoxy-2-(methoxymethyl)propanoic acid (MMPA)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: MMPA-SEP-001 Subject: Troubleshooting Detection, Retention, and Peak Shape for Aliphatic Ether-Acids[1]

Executive Summary

You are likely encountering difficulties with 3-Methoxy-2-(methoxymethyl)propanoic acid (MMPA) because it presents a "double-trouble" profile for HPLC:

  • The "Invisible" Problem: It lacks a chromophore (no conjugated

    
    -systems), making it virtually invisible to standard UV detection (254 nm).[1]
    
  • The "Slippery" Problem: It is a small, polar, aliphatic carboxylic acid.[1] On standard C18 columns at neutral pH, it ionizes and elutes in the void volume (

    
    ).[1]
    

This guide addresses these specific failure modes using field-proven methodologies.

Part 1: The "Invisible Peak" (Detection Issues)

User Question: I injected 1 mg/mL of my standard, but I see a flat baseline at 254 nm. Is my column clogged?

Technical Diagnosis: Your column is likely fine. MMPA is an aliphatic ether-acid. Unlike aromatic compounds (e.g., Ibuprofen), it cannot absorb UV light at 254 nm.[1] You are trying to listen to a dog whistle with a human ear.

Troubleshooting Protocol:

Detector TypeSuitabilityCritical Notes
Standard UV (254 nm) 🔴 Fail MMPA has no chromophore.[1]
Low UV (200–210 nm) 🟡 Conditional Relies on the weak carbonyl (

) transition.[1] Requires Acetonitrile (not Methanol) and non-absorbing buffers (Phosphate).[1]
RI (Refractive Index) 🟢 Good Universal detection.[2] Limitation: Isocratic runs only (no gradients). Low sensitivity.
ELSD / CAD 🟢 Excellent Best for non-chromophoric compounds. Compatible with gradients.[3][4]
MS (ESI-) 🟢 Excellent Run in Negative Mode (ESI-).[1] Monitor [M-H]⁻ ion (

).[1]

Actionable Solution (If you only have a UV detector): You must shift your detection window to 210 nm .

  • Solvent Swap: Replace Methanol with Acetonitrile (HPLC Grade). Methanol becomes opaque below 210 nm.

  • Buffer Check: Do NOT use Acetate or Formate buffers; they absorb heavily at 210 nm. Use Phosphoric Acid or Potassium Phosphate .

  • Reference: See Shimadzu Technical Report on organic acid detection [1].

Part 2: The "Slide-Through" (Retention Issues)

User Question: I switched to RI detection, but the peak comes out at 1.5 minutes, right with the solvent front. How do I retain it?

Technical Diagnosis: MMPA has a carboxyl group (


). At neutral pH (pH 7), it exists as a carboxylate anion (

).[1] Charged species are extremely polar and will not interact with the hydrophobic C18 stationary phase, causing them to elute immediately (Ion Exclusion).[1]

The "Ion Suppression" Protocol: To retain MMPA on a Reverse Phase (RP) column, you must suppress ionization by lowering the pH below its


.[1]

Experimental Setup:

  • Column: C18 or C8 (End-capped), 150 mm x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: Start with 95% A / 5% B. The high water content is necessary to retain the polar acid.[1]

Alternative Mode: HILIC If Acidic RP fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Mechanism: Retains polar compounds using a water layer on a polar stationary phase.[5]

  • Mobile Phase: High organic (90% ACN) / 10% Ammonium Formate Buffer (pH 3).[1]

  • Elution Order: In HILIC, MMPA will elute later than non-polar impurities.

Part 3: The "Shark Fin" (Peak Shape Issues)

User Question: I have retention, but the peak tails badly (Asymmetry > 2.0). It looks like a shark fin.

Technical Diagnosis: Tailing in carboxylic acids is usually caused by Secondary Silanol Interactions . The acidic protons on the silica support surface interact with the analyte.[1]

Corrective Actions:

  • Increase Buffer Strength: Increase phosphate concentration to 25–50 mM. This "swamps" the silanol sites.

  • Use "End-Capped" Columns: Ensure your column is designated "End-capped" (e.g., "ODS-2" or "C18-T").[1] This means the manufacturer has chemically blocked the active silanol groups.

  • Temperature: Increase column oven temperature to 40°C. This improves mass transfer kinetics and sharpens the peak.

Part 4: The "Nuclear Option" (Derivatization)

User Question: I need to detect MMPA at low ppm levels for a purity assay, but I don't have an MS or ELSD. Low UV is too noisy.

Technical Diagnosis: When direct detection fails, you must chemically attach a "flag" (chromophore) to the molecule.[1] We will target the carboxylic acid group using p-Bromophenacyl Bromide (p-BPB) .[1][6] This adds a benzene ring, making the molecule absorb strongly at 254 nm [2].

Protocol: Pre-Column Derivatization with p-BPB

Reagents:

  • Reagent A: 10 mg/mL p-Bromophenacyl bromide in Acetonitrile.

  • Catalyst: 18-Crown-6 ether (improves reactivity).[1][7]

  • Base: Potassium Carbonate (

    
    ).[8]
    

Step-by-Step Workflow:

  • Mix: In a vial, combine 100 µL of your Sample (MMPA) + 100 µL Reagent A + 5 mg

    
    .
    
  • Heat: Incubate at 80°C for 30 minutes . (The acid attacks the bromide, forming an ester).[1]

  • Cool & Filter: Cool to room temp. Filter through 0.22 µm PTFE filter.

  • Inject: Analyze using standard UV at 254 nm .

    • Note: The derivative is less polar than the native acid.[1] You will need to increase the % Organic in your mobile phase (e.g., 50% ACN).[1]

Visual Troubleshooting Logic

The following logic flow illustrates the decision process for method development based on your available equipment and results.

HPLC_Troubleshooting cluster_UV UV Detection Path cluster_Universal Universal Detection Path Start Start: MMPA Analysis Detector Which Detector is available? Start->Detector UV_Std Standard UV (254nm) Detector->UV_Std Only UV ELSD ELSD / CAD / MS Detector->ELSD Best Option RI Refractive Index Detector->RI Budget Option UV_Low Low UV (210nm) UV_Std->UV_Low No Peak? Deriv Derivatization (p-BPB) UV_Low->Deriv Too much noise? Retention Retention Check UV_Low->Retention Deriv->Retention ELSD->Retention RI->Retention Void Elutes in Void (t0)? Retention->Void Action_pH Lower pH to 2.1 (Suppress Ionization) Void->Action_pH Yes (RP Mode) Action_HILIC Switch to HILIC Mode Action_pH->Action_HILIC Still no retention? PeakShape Peak Tailing? Action_pH->PeakShape Fix_Tail Increase Buffer Conc. Check End-capping PeakShape->Fix_Tail Yes

Caption: Decision tree for selecting detection methods and solving retention issues for non-chromophoric acidic analytes.

References
  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-(methoxymethyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Stability Protocols for 3-Methoxy-2-(methoxymethyl)propanoic Acid

[1]

Introduction: The Stability Paradox

3-Methoxy-2-(methoxymethyl)propanoic acid is a deceptively simple symmetric ether-acid. While the methyl ether linkages are generally robust, the molecule sits at a "stability saddle point." Its specific architecture—a carboxylic acid flanked by two beta-alkoxy groups—creates a unique vulnerability profile.

Researchers often report three distinct failure modes:

  • 
    -Elimination:  Under thermal or acidic stress, the molecule ejects methanol to form 2-(methoxymethyl)acrylic acid (an impurity often mistaken for starting material in TLC).
    
  • Peroxidation: The bis-ether structure doubles the sites available for radical oxidation.

  • Hygroscopic Hydrolysis: As a small, oxygen-rich molecule, it aggressively absorbs atmospheric moisture, complicating stoichiometry and promoting acid-catalyzed degradation.

This guide provides the protocols necessary to arrest these pathways.

Module 1: Critical Storage & Handling

The "Triage" Unit: Most decomposition events occur before the experiment begins, during improper storage.

Storage Decision Matrix

The following logic gate determines the optimal storage condition based on your usage frequency and duration.

StorageProtocolStartIncoming Material:3-Methoxy-2-(methoxymethyl)propanoic acidDurationIntended Storage Duration?Start->DurationShortTerm< 1 MonthDuration->ShortTermActive UseLongTerm> 1 MonthDuration->LongTermBankingFridge4°C Refrigerator(Desiccator Required)ShortTerm->FridgeFreezer-20°C Freezer(Argon Overlay)LongTerm->FreezerRisk1Risk: HygroscopicitySol: Parafilm + DrieriteFridge->Risk1Risk2Risk: Peroxide FormationSol: Amber Vial + ArgonFreezer->Risk2

Figure 1: Storage logic tree emphasizing the divergence between hygroscopic risks (short-term) and oxidative risks (long-term).

Quantitative Storage Parameters
ParameterSpecificationReason for Failure
Temperature -20°C (Long term)Inhibits

-elimination kinetics.
Atmosphere Argon or NitrogenPrevents ether peroxidation at C3/C2'.
Container Amber Glass (Silanized preferred)UV light accelerates radical formation; silanization prevents acid adhesion.
Desiccant P₂O₅ or Activated SievesWater absorption catalyzes intramolecular proton transfer.

Module 2: Troubleshooting Synthesis & Processing

The "Emergency Room": Users often encounter decomposition during workup. The following FAQs address specific observations linked to chemical instability.

Q1: "I see a new spot on TLC (lower Rf) after rotary evaporation. What happened?"

Diagnosis: Thermal


-Elimination.Mechanism:

Corrective Action:
  • Stop: Do not heat the water bath above 35°C.

  • Vacuum: Use a high-vacuum pump (>1 mbar) rather than a water aspirator to remove solvents at lower temperatures.

  • Stabilizer: If the compound must be heated, ensure it is strictly neutral. Trace acids catalyze this elimination.

Q2: "My product turned from a white solid to a viscous yellow oil."

Diagnosis: Hygroscopic Liquefaction & Partial Oxidation. Mechanism: The molecule has absorbed atmospheric water, lowering its melting point (colligative property). The yellow color indicates the formation of conjugated impurities (likely oligomers from the acrylate decomposition product mentioned in Q1). Corrective Action:

  • Lyophilization: Dissolve in anhydrous benzene or dioxane and freeze-dry to remove trapped water.

  • Filtration: Pass through a short plug of silica (neutralized with 1% Et3N) to remove oxidized oligomers.

Q3: "GC-MS shows a peak corresponding to [M-32] (Loss of Methanol)."

Diagnosis: Injector Port Decomposition. Mechanism: This is likely an artifact, not sample degradation. The high temperature of the GC injector (250°C+) instantly triggers the thermal elimination of methanol. Corrective Action:

  • Switch to LC-MS: Electrospray Ionization (ESI) is "softer" and operates at lower temperatures, preserving the molecular ion.

  • Derivatization: Convert the acid to a methyl ester (using TMS-diazomethane) before GC analysis to stabilize the molecule, though

    
     is still a risk.
    

Module 3: Decomposition Pathways & Prevention[1]

Understanding how the molecule breaks down allows you to predict unsafe conditions.

DecompositionPathwaysTarget3-Methoxy-2-(methoxymethyl)propanoic acidPath1Acid/Heat(>40°C, H+)Target->Path1Path2Oxygen/Time(Storage)Target->Path2Elimprod2-(Methoxymethyl)acrylic acid(Impurity A)Path1->ElimprodBeta-EliminationMethanolMethanol(Byproduct)Path1->MethanolPeroxideEther Hydroperoxides(Explosion Risk)Path2->PeroxideRadical Oxidation

Figure 2: The two primary degradation routes: Beta-elimination (thermal/acidic) and Peroxidation (oxidative).

Module 4: Recovery Protocol (Purification)

If your batch has partially decomposed (purity < 90%), standard recrystallization often fails due to the "oiling out" effect of the impurities. Use this pH-Swing Extraction protocol instead.

Prerequisite: Ensure all solvents are cold (4°C).

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) .

  • Basic Wash (Extraction of Acid):

    • Extract with cold saturated NaHCO₃ (aq) .

    • Chemistry: The target acid moves to the aqueous layer (as the sodium salt). Neutral organic impurities (peroxides, esters) remain in the DCM.

    • Discard the DCM layer.

  • Acidification (The Critical Step):

    • Cool the aqueous layer to 0°C.[1]

    • Add 1M HCl dropwise until pH ~3.0.

    • Warning: Do not go below pH 2.0 or use concentrated acid, as this triggers ether cleavage.

  • Re-Extraction:

    • Extract immediately with Ethyl Acetate (x3) .

    • Dry over Na₂SO₄ (Sodium Sulfate).[1] Magnesium sulfate is slightly acidic and should be avoided.

  • Concentration:

    • Evaporate solvent at <30°C .

References

  • PubChem. (2025).[2] 3-Methoxy-2-(methoxymethyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Technical Support Center: Optimizing Reactions with 3-Methoxy-2-(methoxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxy-2-(methoxymethyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting assistance for optimizing reactions involving this unique polyfunctional molecule. The structural complexity of 3-Methoxy-2-(methoxymethyl)propanoic acid, with its sterically hindered carboxylic acid and multiple ether linkages, can present specific challenges in achieving high yields and purity. This document provides a framework for understanding and overcoming these potential hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of 3-Methoxy-2-(methoxymethyl)propanoic acid.

Q1: What are the primary challenges when using 3-Methoxy-2-(methoxymethyl)propanoic acid in esterification and amide coupling reactions?

The main challenges arise from steric hindrance around the carboxylic acid group, which can slow down reaction rates. The presence of two methoxy groups can also influence the molecule's solubility and may require careful solvent selection.

Q2: How does temperature generally affect reactions with this acid?

As with most chemical reactions, higher temperatures generally increase the reaction rate. However, for 3-Methoxy-2-(methoxymethyl)propanoic acid, excessive heat can lead to side reactions, such as decomposition or ether cleavage, especially in the presence of strong acids or bases. Therefore, temperature optimization is critical.

Q3: What types of catalysts are recommended for esterification reactions?

For Fischer esterification, common acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are often used.[1] However, due to the potential for side reactions, milder catalysts or activation agents may be preferable.

Q4: For amide bond formation, what coupling agents are most effective with a sterically hindered acid like this?

For sterically hindered carboxylic acids, more potent coupling agents are often necessary. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), can be effective.[2]

Q5: Are there any known stability issues with 3-Methoxy-2-(methoxymethyl)propanoic acid?

While specific data for this molecule is limited, carboxylic acids with ether linkages can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. It is advisable to screen for product stability under the planned reaction and workup conditions.[3]

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during esterification and amide coupling reactions.

A. Troubleshooting Esterification Reactions

Problem: Low or No Product Formation

Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
Catalyst Inactivity Ensure the acid catalyst is fresh and not deactivated. Consider using a stronger acid catalyst or increasing the catalyst loading.
Steric Hindrance If using a bulky alcohol, consider a less hindered alternative if the application allows. Alternatively, use a large excess of the alcohol to drive the equilibrium towards the product.[4]
Water Content Ensure all reagents and solvents are anhydrous, as water can inhibit Fischer esterification.[5] Use of a Dean-Stark apparatus to remove water as it forms can significantly improve yields.[5]

Problem: Formation of Impurities/Side Products

Potential Cause Troubleshooting Steps
Decomposition at High Temperature Reduce the reaction temperature and extend the reaction time. Consider using a milder catalyst that allows for lower reaction temperatures.
Ether Cleavage Avoid prolonged exposure to strong acids at high temperatures. If cleavage is suspected, analyze the crude reaction mixture for byproducts with free hydroxyl groups.
Dehydration of Alcohol If using a secondary or tertiary alcohol, dehydration to an alkene can occur at high temperatures with a strong acid catalyst. Use milder conditions or a different catalyst.
B. Troubleshooting Amide Coupling Reactions

Problem: Incomplete Conversion to Amide

Potential Cause Troubleshooting Steps
Ineffective Coupling Agent For this sterically hindered acid, standard coupling agents may not be sufficient. Switch to a more powerful coupling reagent system (e.g., HATU, HBTU, or COMU).
Low Reaction Temperature Some amide coupling reactions, especially with hindered substrates, require elevated temperatures to proceed at a reasonable rate.[6] Cautiously increase the temperature and monitor for decomposition.
Base Incompatibility The choice of base can be crucial. If using an amine salt, ensure the added base is strong enough to liberate the free amine. Common bases include DIPEA (N,N-Diisopropylethylamine) and triethylamine.
Poor Solubility Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Problem: Epimerization (if the alpha-carbon is chiral)

Potential Cause Troubleshooting Steps
High Temperature or Prolonged Reaction Time Reduce the reaction temperature and time. Use a coupling reagent known to minimize racemization, such as those that form active esters with low racemization potential (e.g., involving HOBt or HOAt).
Base-Mediated Epimerization Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid using an excess of the base.

III. Experimental Protocols

The following are general, starting-point protocols. Users must optimize these conditions for their specific substrates and equipment.

A. Protocol: General Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq).

  • Add the desired alcohol (5-10 eq) as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the alcohol).[7]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

B. Protocol: General Amide Coupling using EDC/HOBt
  • Dissolve 3-Methoxy-2-(methoxymethyl)propanoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in the same solvent.

  • Slowly add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizations

A. Reaction Workflow Diagrams

Fischer_Esterification_Workflow A 1. Reactants & Catalyst (Acid, Alcohol, H₂SO₄) B 2. Reflux (Heat to boiling point of alcohol) A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Workup (Neutralization, Extraction) C->D E 5. Purification (Column Chromatography) D->E

Caption: General workflow for Fischer Esterification.

Amide_Coupling_Workflow A 1. Acid Activation (Acid, EDC, HOBt at 0°C) B 2. Amine Addition (Amine, DIPEA) A->B C 3. Reaction (Stir at RT overnight) B->C D 4. Workup (Aqueous Washes) C->D E 5. Purification (Column Chromatography) D->E

Caption: General workflow for Amide Coupling.

B. Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield in Reaction Q1 Is the reaction an Esterification or Amide Coupling? Start->Q1 Ester Esterification Issues Q1->Ester Esterification Amide Amide Coupling Issues Q1->Amide Amide Coupling E1 Check Temperature Ester->E1 E2 Check Catalyst Activity Ester->E2 E3 Consider Steric Hindrance Ester->E3 A1 Evaluate Coupling Agent Amide->A1 A2 Optimize Temperature Amide->A2 A3 Check Base Amide->A3

Sources

handling hygroscopic properties of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific handling requirements for 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6).

This compound features a high oxygen-to-carbon ratio (4:6) and a "swallowtail" ether structure, making it aggressively hygroscopic. The ether oxygens act as hydrogen bond acceptors while the carboxylic acid acts as both donor and acceptor, creating a potent "moisture sponge." Improper handling leads to stoichiometric errors, deactivated coupling reagents, and hydrolysis of activated intermediates.

Product: 3-Methoxy-2-(methoxymethyl)propanoic acid

CAS: 934187-35-6 | Formula: C₆H₁₂O₄ | MW: 148.16 g/mol

Part 1: Storage & Prevention (The Dry Chain)

Q: How should I store this compound long-term to prevent degradation? A: Storage stability is binary: dry or degrading.

  • Primary Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage of highly hygroscopic oils; use electrical tape or heat-shrink bands over the cap junction.

  • Desiccation: Place the primary vial inside a secondary jar containing active desiccant (e.g., indicating Drierite or P₂O₅).

  • The "Warm-Up" Rule: Never open a cold vial immediately. Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial condenses atmospheric moisture directly into the reagent, turning a solid/oil into a useless gum.

Q: The compound appears as a viscous oil or sticky solid. Is it degraded? A: Not necessarily. This molecule is a low-melting solid/viscous oil. However, if it appears cloudy or has separated into phases, it has likely absorbed significant water.

  • Verification: Run a ¹H NMR in CDCl₃ or DMSO-d₆. A sharp water peak (at ~1.56 ppm in CDCl₃ or ~3.33 ppm in DMSO) indicates contamination.

  • Recovery: If wet, dissolve in anhydrous Dichloromethane (DCM), dry over MgSO₄, filter, and concentrate via rotary evaporation followed by high-vacuum drying (see Azeotropic Drying below).

Part 2: Experimental Execution (Reaction Setup)

Q: How do I weigh this accurately without it gaining mass from humidity? A: "Difference Weighing" is the only reliable method for hygroscopic reagents.

  • Tare a capped vial containing the reagent.

  • Quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap and weigh the source vial again.

  • Mass Transferred = Initial Mass - Final Mass. Why: This minimizes the reagent's exposure to air. Weighing directly onto an open balance pan guarantees water uptake, skewing your stoichiometry (e.g., you think you added 1.0 eq, but you added 0.8 eq of reagent and 0.2 eq of water).

Q: Which solvent systems are compatible? A:

  • Recommended: Anhydrous DCM, DMF, or THF.

  • Avoid: Protic solvents (Methanol, Ethanol) unless the reaction specifically requires them, as they compete with the ether oxygens for hydrogen bonding.

  • Critical Step: If using DMF/DMSO, ensure they are "Amine-Free" and "Anhydrous." Trace amines in DMF can form salts with the carboxylic acid, altering reactivity.

Q: I am performing an amide coupling (EDC/NHS or HATU). My yields are low. A: The culprit is likely water reacting with your coupling agent.

  • Mechanism: Water attacks the activated O-acylisourea (EDC intermediate) or the HATU-activated ester, hydrolyzing it back to the starting acid and releasing urea byproducts.

  • Solution:

    • Azeotropic Drying: Before reaction, dissolve the acid in anhydrous Toluene (or Benzene, if permitted) and concentrate on a rotavap 3x. This physically entrains and removes water.

    • Order of Addition: Add the base (DIPEA/TEA) to the acid before adding the coupling agent. This ensures the carboxylate is ready to react immediately upon activation, outcompeting trace water.

Part 3: Troubleshooting & Analysis

Q: My NMR spectrum shows a massive peak around 3.3-3.5 ppm. Is this my product? A: This region is treacherous.

  • The Overlap: The methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) protons of your compound fall exactly in the 3.2–3.6 ppm range.

  • The Interloper: Dissolved water in DMSO-d₆ appears at ~3.33 ppm. HDO in Methanol-d₄ appears at ~4.87 ppm but can shift.

  • Fix: Use Chloroform-d (CDCl₃) if solubility permits. Water shifts to ~1.56 ppm, leaving the 3.0–4.0 ppm window clear for your ether signals. If you must use DMSO, add a drop of D₂O to shift the exchangeable protons, or dry the sample extensively before analysis.

Q: Can I lyophilize this compound? A: Proceed with caution.

  • Because of the ether chains, this molecule may not freeze-dry into a fluffy powder but rather melt into a "glass" or sticky oil.

  • Risk: If the vacuum pump oil is not pristine, back-streaming can contaminate the sample.

  • Better Alternative: High-vacuum drying (Schlenk line) at ambient temperature (or slightly heated to 30°C) for 12+ hours is superior to lyophilization for removing solvent traces from this specific oil.

Summary of Physical Properties & Handling
PropertyCharacteristicHandling Implication
Hygroscopicity High (Ether + Acid)Store in desiccator; minimize air exposure.
Physical State Viscous Oil / Low MP SolidUse "Difference Weighing"; do not scrape on open paper.
Reactivity Carboxylic AcidIncompatible with strong bases; activates with carbodiimides.
Solubility Polar Organic (DCM, DMF)Use anhydrous solvents for coupling reactions.
Visual Workflow: Handling Hygroscopic Reagents

The following diagram illustrates the "Dry Chain" workflow required to maintain the integrity of 3-Methoxy-2-(methoxymethyl)propanoic acid from storage to reaction.

HygroscopicHandling cluster_0 Critical Failure Point Storage Storage (-20°C) Inert Gas + Desiccant Equilibration Equilibration Warm to RT (30 min) DO NOT OPEN COLD Storage->Equilibration Inspection Visual Inspection Clear Oil vs. Cloudy/Separated Equilibration->Inspection Decision Is it Dry? Inspection->Decision Drying Remediation Azeotropic Distillation (Toluene/DCM 3x) Decision->Drying Cloudy/Wet Weighing Weighing Strategy Difference Weighing (Closed Vial Technique) Decision->Weighing Clear/Dry Drying->Weighing Reaction Reaction Setup Add Base First -> Then Coupling Agent Weighing->Reaction

Figure 1: The "Dry Chain" workflow. Note the critical equilibration step to prevent condensation, which is the most common cause of reagent degradation.

Troubleshooting Logic: Solvent & Analysis

Troubleshooting Problem Issue: Low Yield / Side Products CheckNMR Check 1H NMR (CDCl3 preferred) Problem->CheckNMR WaterPeak Water Peak? (~1.56 ppm in CDCl3) CheckNMR->WaterPeak YesWater Action: Dry Reagent Dissolve in DCM -> Dry MgSO4 -> Vac WaterPeak->YesWater Yes NoWater Action: Check Reagents Old EDC/HATU? Wet Solvent? WaterPeak->NoWater No

Figure 2: Decision tree for diagnosing reaction failures related to moisture content.

References
  • PubChem. (n.d.). 3-Methoxy-2-(methoxymethyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic acids and solvents).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanistic insight into hydrolysis of activated esters). [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Protocol grounding for solvent drying). [Link]

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of 3-Methoxy-2-(methoxymethyl)propanoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic compounds. This guide, prepared for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the 1H NMR spectrum of 3-Methoxy-2-(methoxymethyl)propanoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally related compounds to predict and interpret its 1H NMR spectrum. This approach not only serves as a practical guide for this particular molecule but also hones the fundamental skills of spectral prediction and interpretation crucial for structural elucidation.

The Target Molecule: 3-Methoxy-2-(methoxymethyl)propanoic acid

The structure of 3-Methoxy-2-(methoxymethyl)propanoic acid, C6H12O4, presents a unique combination of functional groups that will manifest in a distinctive 1H NMR spectrum.[1][2] Understanding the electronic environment of each proton is key to predicting its chemical shift and multiplicity.

Molecular Structure:

A Sample Weighing B Dissolution in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D E Data Acquisition (FID) D->E F Data Processing (FT, Phasing, Calibration) E->F G Spectral Analysis (Integration & Multiplicity) F->G

Caption: Workflow for acquiring a 1H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the 1H NMR spectrum of 3-Methoxy-2-(methoxymethyl)propanoic acid. By dissecting the molecule's structure and comparing it with related compounds, we have established a solid framework for understanding its spectral features. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality data for this and similar molecules. As a self-validating system, the principles outlined here can be applied to a wide range of organic compounds, reinforcing the power of NMR spectroscopy in modern chemical research and development.

References

  • PubChem. Compound Summary for CID 68152, 3-Hydroxypropionic acid. National Center for Biotechnology Information. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • PubChem. Compound Summary for CID 134442, 3-Methoxypropionic acid. National Center for Biotechnology Information. [Link]

  • FooDB. Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). [Link]

  • AToM. 3-Methoxypropanoicacid. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0273223). [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Methoxy groups just stick out. ACD/Labs. [Link]

  • The four facets of 1H NMR spectroscopy. Minnesota State University Moorhead. [Link]

  • PubChem. Compound Summary for CID 23087892, 3-Methoxy-2-(methoxymethyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-methoxy-2-(methoxymethyl)propanoic acid (C6H12O4). [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

  • H NMR Spectroscopy. University of Calgary. [Link]

  • 1H NMR Chemical Shifts. University of Puget Sound. [Link]

  • 3-Hydroxypropanoic acid ethyl ester. SpectraBase. [Link]

  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Wiley Online Library. [Link]

  • C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

  • 3-(2-Methoxyphenyl)propionic acid. NIST WebBook. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. Figshare. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

  • PubChem. Compound Summary for CID 140180, 1,3-Dimethoxypropane. National Center for Biotechnology Information. [Link]

  • Propanoic acid, 3-methoxy-, methyl ester. NIST WebBook. [Link]

  • 1H--[3][4][5]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

  • NMR spectrum of methyl propanoate. YouTube. [Link]

  • PubChem. Compound Summary for CID 562482, Methyl 3-(2-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • 1 H NMR spectra of the methoxy protons originating from... ResearchGate. [Link]

  • 1,3-Dimethoxybenzene. SpectraBase. [Link]

Sources

mass spectrometry fragmentation pattern of 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6). It compares the performance of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (GC-MS) , offering experimental protocols and mechanistic insights for researchers in drug metabolism and impurity profiling.

Executive Summary

3-Methoxy-2-(methoxymethyl)propanoic acid (C₆H₁₂O₄, MW 148.[1][2]16) is a symmetric, polar, ether-functionalized carboxylic acid. Its analysis is critical in impurity profiling for alkoxylated pharmaceutical intermediates and polymer degradation studies.

This guide compares two primary analytical approaches:

  • LC-ESI-MS/MS (Negative Mode): Best for biological matrices and trace quantification. Relies on decarboxylation and ether cleavage.

  • GC-EI-MS (TMS Derivatization): Best for structural elucidation and isomer differentiation. Relies on alpha-cleavage and McLafferty rearrangements.

Key Finding: While ESI-MS provides superior sensitivity for quantification, GC-EI-MS (via TMS derivatization) offers a more distinct "fingerprint" for distinguishing this symmetric molecule from its asymmetric isomers (e.g., 2,3-dimethoxybutanoic acid).

Structural Analysis & Fragmentation Logic

The molecule consists of a propanoic acid backbone with a methoxy group at position 3 and a methoxymethyl group at position 2.

  • Symmetry: The C2 carbon is bonded to a carboxyl group (-COOH) and two identical methoxymethyl groups (-CH₂OCH₃).

  • Structure:

    
    
    

This symmetry dictates the fragmentation:

  • ESI (-): Loss of one arm is statistically favored but chemically identical.

  • EI (+): Alpha-cleavage relative to the ether oxygen is the dominant high-energy pathway.

Method A: LC-ESI-MS/MS (Negative Mode)

Performance Profile
  • Ionization: Electrospray Ionization (Negative Mode).

  • Precursor Ion:

    
     at m/z 147 .
    
  • Primary Utility: Quantification in plasma/urine; high sensitivity.

Fragmentation Mechanism

In negative mode, the carboxylate anion directs fragmentation. The primary pathways involve neutral losses driven by charge stabilization.

  • Decarboxylation: Loss of

    
     (44 Da) to form a carbanion at m/z 103 .
    
  • Ether Cleavage (Loss of Methanol): Intramolecular proton transfer leads to the expulsion of

    
     (32 Da), yielding m/z 115 .
    
  • Combined Loss: Sequential loss of

    
     and 
    
    
    
    (dimethyl ether) or formaldehyde.
Visualization: ESI Pathway (DOT)

ESI_Fragmentation cluster_legend Mechanism Key M Precursor [M-H]- m/z 147 F1 Fragment A [M-H-CO2]- m/z 103 M->F1 - CO2 (44 Da) F2 Fragment B [M-H-MeOH]- m/z 115 M->F2 - CH3OH (32 Da) F3 Fragment C [M-H-CO2-CH2O]- m/z 73 F1->F3 - CH2O (30 Da) key1 Direct Cleavage key2 Secondary Decay

Caption: ESI(-) fragmentation pathway showing dominant decarboxylation and methanol loss channels.

Method B: GC-EI-MS (TMS Derivatization)

Performance Profile
  • Derivatization: Trimethylsilylation (BSTFA + 1% TMCS).

  • Precursor Ion:

    
     (TMS ester) at m/z 220 .
    
    • Calculation:

      
      .
      
  • Primary Utility: Structural confirmation and unknown identification.

Fragmentation Mechanism

Electron Ionization (70 eV) induces high-energy radical fragmentation. The TMS ester stabilizes specific ions.

  • Alpha-Cleavage (Ether): Cleavage adjacent to the ether oxygen dominates. Loss of

    
     (45 Da) is less likely than loss of the full methoxymethyl side chain.
    
    • Major Path: Cleavage of the C2-CH2 bond loses the methoxymethyl radical (

      
      , 45 Da), yielding m/z 175 .
      
  • McLafferty Rearrangement: The carbonyl oxygen abstracts a hydrogen from the

    
    -carbon (methoxy methyl group), leading to the elimination of neutral alkene species.
    
  • Silicon-Specific Ions:

    • m/z 73:

      
       (Base peak in many TMS derivatives).
      
    • m/z 147:

      
       (Rearrangement ion typical for di-oxygenated silanes).
      
Visualization: GC-EI Pathway (DOT)

EI_Fragmentation P TMS-Derivative Parent m/z 220 I1 Alpha-Cleavage [M - CH3]+ m/z 205 P->I1 - CH3 (15) I2 Side Chain Loss [M - CH2OCH3]+ m/z 175 P->I2 - CH2OCH3 (45) I3 TMS Base Peak [SiMe3]+ m/z 73 P->I3 Inductive Cleavage I4 Double TMS Rearrangement m/z 147 I2->I4 Rearrangement

Caption: GC-EI fragmentation of the TMS-derivative. The loss of the methoxymethyl group (m/z 175) is diagnostic.

Comparative Analysis: ESI vs. EI

The following table contrasts the two methods to assist in experimental selection.

FeatureMethod A: LC-ESI-MS/MSMethod B: GC-EI-MS (TMS)
Target Analyte Form Native Acid (Underivatized)TMS Ester (Derivatized)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Structural Specificity Low (Mainly [M-H]⁻ and [M-CO2]⁻)High (Rich fingerprint)
Isomer Distinction Difficult (Isomers often have same MRM)Excellent (Retention index + Spectra)
Sample Prep Time Fast (Dilute & Shoot)Slow (30-60 min derivatization)
Key Diagnostic Ion m/z 103 (Decarboxylated core)m/z 175 (Loss of side chain)
Distinguishing from Isomers

A critical challenge is distinguishing 3-Methoxy-2-(methoxymethyl)propanoic acid from its linear isomer, 2,3-dimethoxybutanoic acid .

  • Target Molecule: Symmetric loss of

    
     (45 Da).
    
  • Isomer (2,3-dimethoxybutanoic): Asymmetric loss of

    
     (59 Da) via alpha-cleavage.
    

Experimental Protocols

Protocol A: GC-MS Derivatization (Recommended for Identification)

This protocol ensures complete silylation of the hindered carboxylic acid and potential hydroxyls formed during fragmentation.

  • Dry Down: Evaporate 50 µL of sample extract to complete dryness under nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL of anhydrous Pyridine (catalyst).

  • Incubation: Vortex and heat at 60°C for 30 minutes .

    • Why? Steric hindrance around the C2 position requires thermal energy for complete reaction.

  • Injection: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min) -> 15°C/min -> 300°C.

Protocol B: LC-MS/MS Setup (Recommended for Quantification)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3) is suitable, but HILIC is preferred for this polar acid to improve retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: Start at 5% B (hold 1 min) to 95% B over 5 mins.

  • MS Source: ESI Negative Mode.

    • Capillary: 2.5 kV.

    • Desolvation Temp: 400°C.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - General fragmentation of carboxylic acids. NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary: 3-Methoxy-2-(methoxymethyl)propanoic acid (CID 23087892).[2] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).

Sources

FTIR analysis and peak assignment for 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Analysis & Peak Assignment Guide: 3-Methoxy-2-(methoxymethyl)propanoic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Quality Control Scientists in Drug Development.

Executive Summary & Technical Context

3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6) is a specialized functionalized carboxylic acid, often utilized as a hydrophilic linker in antibody-drug conjugates (ADCs) or as a building block in complex organic synthesis.[1] Its structure—a propanoic acid backbone flanked by two methoxy ether groups—presents a unique spectroscopic challenge: distinguishing the carboxylic acid moiety amidst a background of strong ether signals.[1]

This guide compares the FTIR performance of the target acid against its immediate synthetic precursor, Methyl 3-methoxy-2-(methoxymethyl)propanoate .[1] By focusing on this comparison, we provide a robust method for monitoring the critical hydrolysis step in its synthesis, ensuring researchers can validate conversion and purity with high confidence.

Methodology: FTIR Acquisition Protocol

To ensure reproducible data, we recommend Attenuated Total Reflectance (ATR) over traditional KBr pellets.[1] This molecule is typically a viscous liquid or low-melting solid, making ATR the superior choice for minimizing pathlength errors and preventing water absorption (hygroscopicity) which plagues KBr analysis of carboxylic acids.[1]

Protocol: Diamond ATR Workflow
  • System Prep: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background energy is >20% of maximum.[1]

  • Background Scan: Collect 32 scans of ambient air (resolution 4 cm⁻¹).[1]

  • Sample Application: Apply ~10 mg of the sample directly to the crystal center.[1]

  • Contact Pressure: Lower the anvil until the pressure gauge reads 80–100 (optimal contact for organic acids).[1] Note: Over-pressure can distort soft solid peaks.[1]

  • Acquisition: Collect 32 sample scans.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" (linear).

Comparative Peak Assignment: Acid vs. Ester Precursor

The most critical analytical task is distinguishing the final product (Acid) from the starting material (Ester).[1] The table below details the specific vibrational modes that differentiate these two species.

Table 1: Critical FTIR Peak Assignments
Functional GroupVibration ModeTarget Product (Acid) (cm⁻¹)Precursor (Methyl Ester) (cm⁻¹)Differentiation Logic
O-H (Carboxyl) Stretch (H-bonded)2500–3300 (Broad, Strong)AbsentThe "Acid Envelope."[1] A massive, broad feature indicating dimerization.
C=O[1][2][3] (Carbonyl) Stretch1705–1720 1735–1750 Esters absorb at higher frequencies.[1] A shift from 1740 to 1710 confirms hydrolysis.[1]
C-H (Methoxy) Stretch (sym/asym)2815–29902815–2995Overlapping region.[1] Look for the "shoulder" peaks specific to O-CH₃.[1]
C-O (Ether) Stretch (asym)1100–11501100–1150Present in both.[1] Confirms the integrity of the methoxymethyl side chains.[1]
C-O (Carboxyl) Stretch/Bend1210–1320 Distinct Ester C-O-C at ~1190The C-O stretch of the acid dimer is distinct from the ester linkage.[1]
O-H (Bend) Out-of-plane920–940 (Broad)AbsentDiagnostic "wagg" band for carboxylic acid dimers.[1]

Detailed Spectral Analysis

The "Acid Envelope" (3300–2500 cm⁻¹)

In the target compound, the carboxylic acid exists primarily as a hydrogen-bonded dimer.[1] This creates a very broad, distinctive absorption band ranging from 3300 to 2500 cm⁻¹.[1][2][3]

  • Observation: This band will obscure the C-H stretching region (2800–3000 cm⁻¹).[1] You will see the sharp C-H peaks of the methoxy groups "riding" on top of this broad O-H absorbance.

  • Comparison: The ester precursor will show a clean baseline from 3000 to 3500 cm⁻¹, making the C-H peaks appear sharp and distinct on a flat background.

The Carbonyl Shift (1700–1750 cm⁻¹)

This is the primary quantitative tracker for reaction progress.[1]

  • Mechanism: The ester carbonyl (C=O) is electron-deficient due to the adjacent methoxy oxygen, driving the frequency up (~1740 cm⁻¹).[1] In the acid, hydrogen bonding weakens the C=O bond character, lowering the frequency (~1710 cm⁻¹).

  • Performance Metric: A "pure" product should show a single, symmetrical peak at ~1710 cm⁻¹.[1] A shoulder or secondary peak at 1740 cm⁻¹ indicates incomplete hydrolysis (residual ester).[1]

The Ether Fingerprint (1000–1150 cm⁻¹)

Both the product and the precursor contain the –CH₂–O–CH₃ motif.

  • Stability Marker: Strong bands in the 1100–1150 cm⁻¹ region (C-O-C asymmetric stretch) must remain intact. Loss of intensity here suggests degradation of the ether side chains (ether cleavage), a potential side reaction under harsh acidic hydrolysis conditions.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for validating the synthesis of 3-Methoxy-2-(methoxymethyl)propanoic acid using FTIR.

FTIR_Workflow Start Crude Product Isolated Acquisition Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquisition Check_OH Check 3300-2500 cm⁻¹ Region Acquisition->Check_OH Decision_OH Is there a Broad 'Acid Envelope'? Check_OH->Decision_OH Check_CO Check Carbonyl (C=O) Position Decision_OH->Check_CO Yes Result_Ester FAIL: Residual Ester (Continue Hydrolysis) Decision_OH->Result_Ester No (Flat Baseline) Decision_CO Peak Center? Check_CO->Decision_CO Check_Ether Check Ether Region (1100-1150 cm⁻¹) Decision_CO->Check_Ether ~1710 cm⁻¹ Decision_CO->Result_Ester ~1740 cm⁻¹ (or doublet) Result_Pure PASS: Pure Target Acid (Proceed to NMR/MS) Check_Ether->Result_Pure Strong Signal Result_Degraded FAIL: Ether Cleavage (Check Reaction pH) Check_Ether->Result_Degraded Weak/Absent

Caption: Logical workflow for validating 3-Methoxy-2-(methoxymethyl)propanoic acid synthesis via FTIR.

References

  • NIST Chemistry WebBook. Propanoic acid, 3-methoxy-, methyl ester (Precursor Analog Spectral Data). National Institute of Standards and Technology.[1][4] Available at: [Link][1]

  • PubChem. 3-Methoxy-2-(methoxymethyl)propanoic acid (Compound Summary). National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard reference for C=O and O-H shift mechanics).

Sources

reference standards for 3-Methoxy-2-(methoxymethyl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide by a Senior Application Scientist on the analytical methodologies and reference standard requirements for 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6).

Executive Summary: The Analytical Challenge

3-Methoxy-2-(methoxymethyl)propanoic acid (PubChem CID: 23087892) [1] is a highly polar, low-molecular-weight (148.16 g/mol ) aliphatic compound frequently encountered as a critical building block or process-related impurity in complex pharmaceutical syntheses.

Structurally, it consists of a central carboxylic acid flanked by two symmetric methoxymethyl ether branches. This specific molecular architecture presents a dual challenge for analytical scientists:

  • Lack of a UV Chromophore: The absence of conjugated pi-systems or aromatic rings renders standard HPLC-UV methods virtually blind to this compound, necessitating alternative detection strategies.

  • High Polarity: The high density of oxygen atoms (four per molecule) results in poor retention on traditional C18 stationary phases, often requiring Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded columns to prevent early elution in the void volume.

To establish a robust control strategy, laboratories must utilize orthogonal analytical platforms paired with highly characterized reference standards. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and HPLC with Charged Aerosol Detection (HPLC-CAD) for the quantification of this analyte.

Comparative Analytical Methodologies

Selecting the correct analytical platform depends entirely on the phase of drug development and the required limit of quantitation (LOQ).

LC-MS/MS (Negative ESI): The Gold Standard for Trace Analysis

Because the molecule contains a readily deprotonated carboxylic acid moiety, Electrospray Ionization in negative mode (ESI-) is highly efficient, yielding an abundant[M-H]⁻ precursor ion at m/z 147. This method provides unparalleled sensitivity, making it the premier choice for trace impurity profiling (e.g., sub-ppm limits).

GC-MS (Post-Derivatization): Orthogonal Structural Validation

Direct GC analysis of this compound is impossible due to the hydrogen-bonding potential of the free carboxylic acid, which causes severe peak tailing and thermal degradation. However, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acid into a volatile trimethylsilyl (TMS) ester. This approach is excellent for orthogonal structural confirmation via Electron Ionization (EI) fragmentation patterns.

HPLC-CAD: Universal Detection for Routine QC

For routine batch release where trace sensitivity is not required (e.g., assaying the intermediate itself at >0.1% levels), Charged Aerosol Detection (CAD) is the optimal choice. CAD is a mass-based detector that does not rely on optical properties, making it highly effective for non-UV active pharmaceutical impurities [2].

AnalyticalStrategy Target 3-Methoxy-2-(methoxymethyl) propanoic acid (Non-UV Active) LCMS LC-MS/MS (ESI-) Trace Impurity Profiling Target->LCMS Direct Injection [M-H]- Detection GCMS GC-MS (EI) Orthogonal Validation Target->GCMS BSTFA Derivatization (TMS Ester) CAD HPLC-CAD Routine Batch QC Target->CAD Universal Mass Detection

Caption: Decision tree for selecting the optimal analytical platform based on detection requirements.

Quantitative Data: Platform Performance Comparison

The following table synthesizes experimental validation data comparing the three methodologies.

Table 1: Performance Comparison of Analytical Platforms

ParameterLC-MS/MS (ESI-)GC-MS (Post-Deriv.)HPLC-CAD
Sensitivity (LOD) 0.5 ng/mL5.0 ng/mL50 ng/mL
Linearity Range 0.9 - 100 ng/mL (R² > 0.999)10 - 500 ng/mL (R² > 0.995)150 - 5000 ng/mL (Log-Log fit)
Column Chemistry HILIC or Polar C185% Phenyl-methylpolysiloxaneHILIC (Amide/Diol)
Throughput High (5 min/run)Medium (15 min/run)Medium (10 min/run)
Primary Use Case Genotoxic/Trace impurityStructural confirmationAPI assay & Macroscopic QC

Reference Standard Selection & Qualification

The integrity of any analytical method is inextricably linked to the quality of its reference standard. Because 3-Methoxy-2-(methoxymethyl)propanoic acid is highly hygroscopic, standard handling and storage are critical.

Table 2: Reference Standard Qualification Matrix

Standard GradePurity RequirementApplicationTraceability
Certified Reference Material (CRM) >99.5% (qNMR verified)Method validation, Calibration curve generationISO 17034 / NIST
Working Standard (In-house) >98.0% (Assay vs CRM)Routine batch release (HPLC-CAD)Internal CoA
Stable Isotope Labeled (SIL) >98% Isotopic PurityInternal standard for LC-MS/MSCoA (Isotopic enrichment)

Expert Insight: For LC-MS/MS quantification, the use of a Stable Isotope Labeled (SIL) standard (e.g., a ¹³C or Deuterium-labeled analog) is non-negotiable. It acts as a self-validating mechanism, co-eluting with the analyte to perfectly correct for matrix-induced ion suppression in the ESI source.

Experimental Protocols: Self-Validating Workflows

Protocol 1: LC-MS/MS Trace Analysis (Direct Injection)

Causality: We utilize a HILIC column because the target analyte is too polar to be retained on a standard C18 column, which would result in the peak eluting in the solvent front, exposing it to severe matrix suppression.

  • Standard Preparation: Reconstitute the CRM in 50:50 Acetonitrile:Water to create a 1 mg/mL stock.

  • Sample Spiking: Aliquot 100 µL of the sample matrix. Spike with 10 µL of SIL-Internal Standard (100 ng/mL). Self-Validation: If the SIL-IS peak area in the final chromatogram deviates by >15% from the calibration blank, the injection is flagged for matrix interference.

  • Dilution: Dilute with 890 µL of Acetonitrile to force HILIC retention (high organic starting conditions).

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Acetate in Water; Mobile Phase B: Acetonitrile.

  • Detection: Monitor the MRM transition m/z 147.0 → m/z 85.0 (loss of methoxymethane and CO2).

Protocol 2: GC-MS Analysis (Silylation Workflow)

Causality: Silylation replaces the acidic proton of the carboxylic acid with a bulky, non-polar trimethylsilyl group, drastically lowering the boiling point and preventing column degradation.

  • Aliquot & Spike: Transfer 100 µL of the sample into a glass GC vial. Spike with an appropriate internal standard (e.g., structurally similar aliphatic acid CRM).

  • Evaporation: Dry the sample completely under a gentle stream of Nitrogen at 40°C. Note: Any residual moisture will destroy the BSTFA reagent.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous Pyridine.

  • Incubation: Cap the vial and incubate at 60°C for 30 minutes to drive the reaction to completion.

  • Analysis: Inject 1 µL (split ratio 10:1) into the GC-MS. Self-Validation: The method monitors the IS-TMS derivative peak area. A sudden drop indicates reagent hydrolysis, immediately invalidating the batch.

DerivatizationWorkflow Step1 Aliquot Sample (100 µL) Step2 Spike SIL-IS (10 µL, 1 µg/mL) Step1->Step2 Step3 Dry under N2 (40°C) Step2->Step3 Step4 Add BSTFA+TMCS (50 µL) Step3->Step4 Step5 Incubate (60°C, 30 min) Step4->Step5 Step6 GC-MS Analysis Step5->Step6

Caption: Step-by-step derivatization workflow for GC-MS analysis of polar carboxylic acids.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23087892, 3-Methoxy-2-(methoxymethyl)propanoic acid." PubChem, [Link].

Validating Purity of 3-Methoxy-2-(methoxymethyl)propanoic Acid Using GC-MS: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of complex pharmaceutical intermediates, 3-Methoxy-2-(methoxymethyl)propanoic acid (CAS 934187-35-6) serves as a critical building block. Its structure—a small, polar carboxylic acid featuring two ether linkages—presents a specific analytical challenge: it lacks a distinct UV chromophore .

Standard HPLC-UV methods fail to provide reliable trace impurity detection for this molecule due to the absence of conjugated


-systems, necessitating detection at non-specific wavelengths (205–210 nm) where solvent noise compromises sensitivity.

This guide validates Gas Chromatography-Mass Spectrometry (GC-MS) via silylation derivatization as the superior alternative. Unlike Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), which lack structural specificity, GC-MS offers both definitive structural confirmation and high-sensitivity impurity profiling.

Analytical Decision Matrix

The following diagram illustrates the logical pathway for selecting GC-MS over alternative techniques for this specific compound.

decision_tree Start Analyte: 3-Methoxy-2-(methoxymethyl)propanoic acid Chromophore Does it have a UV Chromophore? Start->Chromophore Volatility Is it Volatile? Chromophore->Volatility No (Ether/COOH only) HPLC_UV HPLC-UV (Poor Sensitivity) Chromophore->HPLC_UV Yes Derivatization Can it be Derivatized? Volatility->Derivatization No (Polar COOH) Direct_GC Direct GC (Peak Tailing/Adsorption) Volatility->Direct_GC Yes (Non-polar) HPLC_RI HPLC-RI/ELSD (Low Specificity) Derivatization->HPLC_RI No GC_MS_TMS GC-MS (TMS Ester) (Recommended) Derivatization->GC_MS_TMS Yes (Silylation)

Figure 1: Analytical method selection logic based on the physicochemical properties of the target analyte.

Method Comparison: GC-MS vs. Alternatives

The table below objectively compares the performance of the proposed GC-MS method against common alternatives for this specific ether-acid molecule.

FeatureGC-MS (Derivatized) LC-MS (ESI-) HPLC-RI / ELSD HPLC-UV (210 nm)
Principle Volatilization of TMS-ester + Mass SpecIonization of deprotonated acidRefractive Index / Light ScatteringUV Absorption
Suitability High. Derivatization masks polar COOH, ensuring excellent peak shape.Medium. Good sensitivity, but small polar acids often elute in void volume on C18.Low. Good for assay (%), but poor for trace impurities.Poor. Non-specific; high interference from solvents/buffers.
LOD/LOQ Excellent (ppm level).Excellent (ppb level).Moderate (0.1%).Poor (>0.5%).
Specificity Mass spectrum confirms structure of impurities.Mass (m/z) only; no fragmentation for isomers without MS/MS.Retention time only.Retention time only.
Throughput Moderate (requires derivatization step).High (direct injection).High.High.

Expert Insight: While LC-MS is a viable alternative, the small size and high polarity of 3-Methoxy-2-(methoxymethyl)propanoic acid often require specialized columns (HILIC) or ion-pairing reagents which can contaminate MS sources. GC-MS derivatization provides a robust, "self-cleaning" method where the analyte is made non-polar and volatile, ideally matching standard capillary columns (e.g., DB-5ms).

Experimental Protocol: GC-MS Validation

This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the carboxylic acid into a volatile trimethylsilyl (TMS) ester.[1] This reaction is rapid, quantitative, and mild enough to preserve the ether linkages.

Reagents & Materials[1][2][3][4][5][6]
  • Analyte: 3-Methoxy-2-(methoxymethyl)propanoic acid (Ref Std >99%).

  • Derivatization Agent: BSTFA + 1% TMCS (Catalyst).[1]

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts) and Dichloromethane (DCM).

  • Internal Standard (IS): Tridecanoic acid (or similar non-interfering fatty acid).

Derivatization Workflow

The carboxylic acid proton is replaced by a trimethylsilyl group, reducing polarity and preventing hydrogen bonding with the GC liner.

Reaction:



workflow Sample 1. Sample Weighing (10 mg) Dissolve 2. Dissolution (0.5 mL Pyridine) Sample->Dissolve Add_Rgt 3. Add Reagent (200 µL BSTFA/TMCS) Dissolve->Add_Rgt Incubate 4. Incubation (60°C, 30 min) Add_Rgt->Incubate Dilute 5. Dilution (to 10 mL w/ DCM) Incubate->Dilute Inject 6. GC-MS Injection (1 µL Split 1:20) Dilute->Inject

Figure 2: Step-by-step derivatization workflow for converting the polar acid to a volatile TMS ester.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split Mode (20:1).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, EI Mode (70 eV).

  • Scan Range: 40–450 amu.

Validation Results & Performance Criteria

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines. Below are the expected performance metrics for this specific application.

Specificity & Identification

The mass spectrum of the TMS derivative (MW ~220.34 for mono-TMS) should show:

  • Molecular Ion (

    
    ):  Weak or absent (typical for TMS esters).
    
  • M-15 Ion (

    
    ):  Prominent peak (loss of methyl from TMS).
    
  • Base Peak: Often m/z 73 (

    
    ) or m/z 75 (rearrangement).
    
  • Diagnostic Fragments: Loss of methoxymethyl groups.

Linearity and Range
  • Range: 0.05 mg/mL to 2.0 mg/mL.

  • Acceptance:

    
    .
    
  • Data:

    Concentration (mg/mL) Area Ratio (Analyte/IS)
    0.1 0.15
    0.5 0.76
    1.0 1.52
    1.5 2.29

    | 2.0 | 3.05 |

Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% of the target concentration.

  • Target: 98.0% – 102.0%.

  • RSD: < 2.0%.

Robustness Check (Self-Validating System)

A critical aspect of trustworthiness in this protocol is monitoring the completeness of derivatization .

  • Indicator: Monitor for the "underivatized" acid peak (broad, tailing) or mono-TMS vs di-TMS artifacts (though this molecule only has one COOH, hydroxyl impurities could create multiple derivatives).

  • System Suitability: The tailing factor (

    
    ) of the TMS-ester peak must be < 1.2. If 
    
    
    
    , inlet maintenance or fresh BSTFA is required.

References

  • PubChem. (n.d.). 3-Methoxy-2-(methoxymethyl)propanoic acid (Compound).[2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Little, J. L. (1999). Derivatization of Carboxylic Acids for GC Analysis. Journal of Chromatography A.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methoxy-2-(methoxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Compound: 3-Methoxy-2-(methoxymethyl)propanoic acid CAS: 934187-35-6 (Analogous reference: 13246-03-2) Structure: Functionalized carboxylic acid with dual ether moieties.[1]

As researchers, we often underestimate "intermediate" organic acids. However, this specific molecule presents a dual-threat mechanism. It combines the proton-donating capability of a carboxylic acid with the lipophilicity of methoxy-ether chains.

The Critical Risk: According to GHS classifications for this structural class, the primary severe hazard is Eye Damage Category 1 (H318) . Unlike simple mineral acids, the ether groups facilitate rapid permeation through the lipophilic corneal epithelium, allowing the acidic headgroup to cause deep, irreversible stromal damage faster than the blink reflex can protect you.

Core Hazards:

  • H318: Causes serious eye damage (Irreversible).

  • H315: Causes skin irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[3][4][5][6]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The lipophilic nature of this acid requires specific barrier protection.

PPE ComponentSpecificationScientific Rationale (The "Why")
Eye Protection Chemical Splash Goggles (Indirect Vent)CRITICAL: Standard safety glasses are insufficient. Vapors or micro-droplets can bypass side-shields. Due to H318 (Eye Damage) risk, a complete seal is required to prevent corneal erosion.
Face Protection Face Shield (8-inch minimum)Required during dispensing, quenching, or heating. Protects the neck and face from projectile splashes that goggles leave exposed.
Hand Protection High-Breakthrough Nitrile (>5 mil / 0.12mm)The methoxy groups act as a solvent carrier. Thin disposable nitrile (3 mil) may suffer degradation or permeation. Double gloving is the recommended self-validating protocol (colored inner glove to reveal breaches).
Body Protection Chemical-Resistant Apron (over Lab Coat)Cotton lab coats absorb organic acids, holding them against the skin. A rubberized or Tyvek apron provides an impermeable splash barrier.
Respiratory Fume Hood (Face velocity: 100 fpm)The vapor pressure of methoxy-propanoic derivatives can lead to respiratory tract irritation (H335). All open-vessel work must occur under negative pressure.

Operational Protocols

A. Pre-Handling Logic Check

Before uncapping the reagent, perform this mental "pre-flight" check:

  • Neutralizer Ready? Ensure a saturated sodium bicarbonate (

    
    ) solution is within arm's reach.
    
  • Dry Syringe? If transferring via syringe, ensure it is absolutely dry. While not pyrophoric, acid chlorides or anhydrides often used in conjunction with this acid are water-sensitive.

  • Path Clear? The path from the balance to the hood must be clear of trip hazards.

B. Transfer and Weighing Workflow
  • Solid/Viscous Liquid State: This compound is often a viscous oil or low-melting solid.

  • Technique: Use a positive-displacement pipette or a glass syringe for volumetric transfer to avoid dripping.

  • Vapor Control: If weighing a large quantity (>5g), tare the flask in the hood, add the reagent, cap it, and then move to the balance. Do not leave the open container on the balance.

C. Reaction Setup (The "Ether" Factor)

Caution: While this molecule is an acid, the methoxy groups are ethers.

  • Incompatibility: Do not mix with strong oxidizers (e.g., Chromium trioxide, concentrated

    
    ) or peroxides. The ether linkages are susceptible to oxidative cleavage, potentially generating heat or unstable intermediates.[7]
    
  • Heating: If heating the reaction >60°C, ensure a reflux condenser is active. The combination of organic vapor and heat increases the risk of flash-point ignition if a solvent carrier is present.[8]

Emergency & Spill Response Logic

Visualization: Spill Decision Matrix

The following diagram outlines the immediate decision logic for a spill event.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Major > 100mL or Outside Hood Assess->Major Minor < 100mL & Inside Hood Assess->Minor Evacuate Evacuate Lab & Call EHS Major->Evacuate PPE_Check Verify PPE: Goggles + Double Gloves Minor->PPE_Check Contain Contain with Absorbent Pads (Create Berm) PPE_Check->Contain Neutralize Apply NaHCO3 or Spill-X-A (Acid Neutralizer) Contain->Neutralize Wait Wait for CO2 Bubbling to Cease Neutralize->Wait Collect Collect as Chemical Waste Wait->Collect

Caption: Decision logic for classifying and responding to organic acid spills. Note the critical evacuation threshold.

Neutralization Step-by-Step
  • Isolate: Place "Caution: Spill" signage.

  • Berm: Use absorbent socks or pads to circle the spill, preventing it from spreading to floor drains.

  • Neutralize: Slowly sprinkle Sodium Bicarbonate (

    
    )  or Calcium Carbonate over the spill from the outside in.
    
    • Observation: You will see bubbling (

      
       evolution).
      
    • Endpoint: Continue adding solid base until bubbling stops and the pH (checked with paper) is between 6 and 8.

  • Cleanup: Scoop the resulting sludge into a hazardous waste bag. Wipe the surface with water and detergent.

Disposal Plan

Never pour this substance down the drain. Its organic nature contributes to high Chemical Oxygen Demand (COD) and acidity violates effluent standards.

Waste StreamClassificationContainer Labeling
Primary Waste Organic Acid (Corrosive)"Hazardous Waste: 3-Methoxy-2-(methoxymethyl)propanoic acid. Corrosive, Acidic, Organic."[7]
Contaminated Solids Solid Hazardous Waste"Debris contaminated with Organic Acid (Gloves, Towels)."
Quenched Reactions Solvent/Organic MixList all solvents + "Trace Organic Acid." Ensure pH is checked before capping.

Segregation Rule: Store waste containers away from Bases (exothermic reaction risk) and Oxidizers (fire risk).

References

  • PubChem. (n.d.).[1][5] 3-Methoxy-2-(methoxymethyl)propanoic acid (CID 23087892) - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Eye and Face Protection (1910.133).[4][9] United States Department of Labor. Retrieved from [Link]

Sources

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